4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-7-oxa-4-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMCXAXQIYZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625018 | |
| Record name | 4-Benzyl-7-oxa-4-azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-11-7 | |
| Record name | 4-Benzyl-7-oxa-4-azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
CAS Number: 218594-11-7 Molecular Formula: C₁₃H₁₇NO Molecular Weight: 203.28 g/mol
Disclaimer: The following guide is a prospective analysis based on established chemical principles and data from analogous structures. As of the time of writing, there is a notable absence of primary literature detailing the synthesis, characterization, and application of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane. This document is intended to provide researchers with a foundational understanding and a strategic starting point for its synthesis and potential utility.
Introduction
This compound is a unique spirocyclic molecule that merges three key structural motifs: a piperidine ring, a benzyl group, and a highly strained oxirane (epoxide) ring. Spirocyclic scaffolds are of increasing interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality allows for a more comprehensive exploration of chemical space compared to flat, aromatic structures, which can lead to enhanced potency, selectivity, and improved physicochemical properties such as solubility.[1][2][3] The N-benzyl piperidine moiety is a common feature in a variety of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[4][5] The epoxide ring is a versatile synthetic handle, susceptible to ring-opening reactions by a wide array of nucleophiles, enabling the introduction of diverse functional groups.[6][7] This combination of features makes this compound a promising, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.28 g/mol | [8][9] |
| Molecular Formula | C₁₃H₁₇NO | [8][9] |
| IUPAC Name | This compound | [8] |
| CAS Number | 218594-11-7 | [8] |
| Purity (Typical) | ≥97% | [8] |
| Appearance | Likely a solid or oil at room temperature | Inferred |
Proposed Synthetic Pathway
The most logical and convergent synthetic route to this compound would likely involve two key transformations: the synthesis of the precursor ketone, N-benzyl-4-piperidone, followed by the conversion of the ketone to the spiro-epoxide. The Corey-Chaykovsky reaction is a well-established and highly effective method for the latter transformation.[10][11][12][13]
Caption: Proposed two-stage synthesis of this compound.
Part 1: Synthesis of N-Benzyl-4-piperidone
N-Benzyl-4-piperidone is a common intermediate and several synthetic methods are reported.[4][9] A common approach involves the reaction of benzylamine with methyl acrylate through a Michael addition, followed by a Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[4]
Part 2: Corey-Chaykovsky Epoxidation
The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to a carbonyl, forming an epoxide.[11] This reaction is particularly well-suited for the synthesis of spiro-epoxides from cyclic ketones.
Materials:
-
N-Benzyl-4-piperidone
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove mineral oil.
-
Add anhydrous DMSO via syringe and stir the suspension.
-
Add trimethylsulfonium iodide (1.1 equivalents) portion-wise at room temperature. The reaction is exothermic and may require cooling with a water bath.
-
Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a homogenous solution of the sulfur ylide is formed.
-
-
Epoxidation Reaction:
-
In a separate flame-dried flask, dissolve N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C using an ice bath.
-
Slowly add the pre-formed sulfur ylide solution to the ketone solution via cannula or dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Potential Reactivity and Synthetic Utility
The primary site of reactivity in this compound is the strained epoxide ring. This ring can be opened by a variety of nucleophiles, providing a gateway to a diverse range of functionalized piperidine derivatives.
Caption: Reactivity of the spiro-epoxide with nucleophiles.
-
With Amines: Reaction with primary or secondary amines would yield amino alcohol derivatives, which are valuable scaffolds in medicinal chemistry.
-
With Thiols: Thiolates can act as nucleophiles to open the epoxide, leading to thioethers with a vicinal alcohol.
-
With Azides: Introduction of an azide group via ring-opening with sodium azide provides a precursor for the synthesis of amino derivatives (via reduction) or triazoles (via click chemistry).
-
Under Acidic Conditions: Acid-catalyzed ring-opening with water, alcohols, or other weak nucleophiles would lead to diols or ether-alcohols, respectively.[6] The regioselectivity of the attack (at the spiro carbon versus the methylene carbon) would be influenced by steric and electronic factors.
The tertiary amine of the piperidine ring can be quaternized or, potentially, the N-benzyl group could be removed via hydrogenolysis, allowing for further functionalization at the nitrogen atom.[4]
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of novel therapeutic agents.
-
Increased Three-Dimensionality: The spirocyclic nature of the molecule provides a rigid, three-dimensional framework. This can lead to improved binding affinity and selectivity for protein targets by presenting functional groups in specific spatial orientations.[1][2][3]
-
Access to Novel Chemical Space: As an under-explored scaffold, it offers the potential to generate novel intellectual property.
-
Analgesics and CNS Agents: The piperidine ring is a core component of many centrally acting drugs.[4][14] Functionalized derivatives of this spirocycle could be explored for their activity as analgesics, antipsychotics, or agents for other neurological disorders.
-
Enzyme Inhibitors: The epoxide itself is a reactive group that can potentially form covalent bonds with nucleophilic residues in an enzyme's active site, making it a candidate for designing irreversible inhibitors.
Recommended Analytical Characterization
For a researcher who successfully synthesizes this compound, a full analytical characterization would be essential to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms. The characteristic signals for the benzylic protons, the piperidine ring protons, and the diastereotopic protons of the epoxide ring would be key identifiers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show the absence of a carbonyl (C=O) stretch from the starting material and the presence of characteristic C-O-C stretches for the ether and epoxide.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to determine the purity of the final compound.
Conclusion
While this compound is not yet a well-documented compound in the scientific literature, its constituent parts suggest significant potential as a versatile building block in medicinal chemistry and organic synthesis. The proposed synthetic route via the Corey-Chaykovsky reaction on N-benzyl-4-piperidone is a robust and logical approach. The inherent reactivity of the epoxide ring, combined with the desirable three-dimensional nature of the spirocyclic piperidine scaffold, makes this molecule a compelling target for researchers aiming to explore novel chemical space and develop new biologically active compounds.
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An In-Depth Technical Guide to the Physicochemical Characterization of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Abstract
4-Benzyl-7-oxa-4-azaspiro[2.5]octane is a novel heterocyclic compound featuring a unique spirocyclic scaffold that merges a morpholine and a cyclopropane ring. Such structures are of significant interest in medicinal chemistry as potential building blocks for new therapeutic agents. However, a comprehensive public dataset of its physicochemical properties is currently lacking. This technical guide addresses this critical knowledge gap by providing a detailed framework for the systematic characterization of this molecule. Rather than merely reporting data, this document serves as a methodological whitepaper for researchers and drug development professionals. It outlines the authoritative, field-proven experimental protocols required to determine the essential physicochemical parameters—melting point, aqueous solubility, lipophilicity (logP/logD), and acidity constant (pKa)—that govern a compound's suitability for further development. Each section explains the causal relationship between the property and its impact on drug-like behavior, details self-validating experimental designs, and is grounded in internationally recognized standards.
Introduction
The journey of a novel chemical entity from a laboratory curiosity to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately influencing its bioavailability and therapeutic efficacy. This compound, with its rigid spirocyclic core, presents an intriguing scaffold for probing biological systems. The fusion of the polar morpholine ether and the nonpolar cyclopropane, combined with the bulky benzyl substituent, creates a molecule with complex physicochemical potential.
Given the scarcity of published experimental data for this specific compound, this guide is designed to empower researchers to generate high-integrity, reproducible data. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why"—explaining the rationale behind each experimental choice and its direct implications for drug discovery. This document outlines the gold-standard methodologies that form the basis of a robust regulatory submission and provide the foundational knowledge for formulation and preclinical development.
Core Molecular Identifiers
Before embarking on experimental characterization, it is essential to confirm the identity and basic properties of the compound. The following information has been collated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 218594-11-7 | A2Z Chemical |
| Molecular Formula | C₁₃H₁₇NO | A2Z Chemical |
| Molecular Weight | 203.28 g/mol | A2Z Chemical |
Computationally Predicted Properties
In the absence of experimental data, in silico models provide valuable initial estimates of a compound's properties. These predictions, derived from Quantitative Structure-Activity Relationship (QSAR) models, help anticipate experimental challenges and inform method design.[1][2][3] It is crucial to recognize these as estimations that require experimental validation.
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 1.6 | Indicates moderate lipophilicity, suggesting a potential balance between aqueous solubility and membrane permeability. |
| pKa (strongest basic) | 6.8 (Predicted) | The tertiary amine is predicted to be a weak base. Its ionization state will be highly sensitive to physiological pH, impacting solubility and receptor interaction. |
Note: Predicted values are sourced from computational models and have not been experimentally verified. A value for a similar but different compound, 4-benzyl-4-azaspiro[2.5]octan-7-one, is available for comparison.[4]
Experimental Determination of Key Physicochemical Properties
The following sections detail the authoritative protocols for determining the critical physicochemical parameters of this compound.
Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)
Causality & Expertise: The melting point (Tm) is a fundamental indicator of a compound's purity and solid-state stability. A sharp melting peak typically signifies high purity, whereas a broad peak suggests the presence of impurities. Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques because it provides a complete thermodynamic profile, revealing not just the melting temperature but also other thermal events like phase transitions, degradation, and the enthalpy of fusion (ΔH).[5][6][7] This information is invaluable for pre-formulation, guiding decisions on storage conditions and identifying potential manufacturing liabilities.
Self-Validating Protocol: The protocol's integrity is ensured through mandatory instrument calibration with certified standards (e.g., indium) and replicate analyses to establish reproducibility.[5][8]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The onset of melting for indium should be 156.6 °C.[8]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid.
-
Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature well beyond the expected melting point (e.g., 250 °C).
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the heat of fusion.
Visualization of DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Aqueous Solubility (Shake-Flask Method)
Causality & Expertise: Aqueous solubility is a master variable in drug development, directly influencing dissolution rate and bioavailability. Poor solubility is a primary cause of failure for promising drug candidates. The Shake-Flask method, as described in OECD Guideline 105, is the gold-standard equilibrium method for this determination.[9][10][11][12] It measures the saturation concentration of the compound in a specific medium, providing a definitive value for thermodynamic solubility. Given the predicted basicity of the tertiary amine, it is imperative to measure solubility at multiple pH values (e.g., pH 2.0, 5.0, and 7.4) to construct a pH-solubility profile.
Self-Validating Protocol: This protocol is self-validating by ensuring that equilibrium has been reached. This is confirmed by taking measurements at multiple time points (e.g., 24 and 48 hours) and verifying that the concentration has plateaued. The use of a calibrated analytical method (e.g., HPLC-UV) ensures accurate quantification.
Experimental Protocol: OECD 105 (Shake-Flask Method)
-
Medium Preparation: Prepare buffers for each target pH (e.g., HCl for pH 2.0, acetate for pH 5.0, phosphate buffer for pH 7.4).
-
Sample Addition: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm filter to remove any remaining solid particles. Dilute the filtrate with an appropriate mobile phase for analysis.
-
Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.
Visualization of Solubility Workflow
Caption: Workflow for Aqueous Solubility via Shake-Flask Method.
Lipophilicity (LogP/LogD) by Shake-Flask Method
Causality & Expertise: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for the equilibrium mixture of neutral and ionized forms at a specific pH.[13] The OECD Guideline 107 Shake-Flask method is the definitive technique for this measurement.[14][15][16] For an ionizable compound like this compound, determining the LogD at physiological pH 7.4 is more pharmacologically relevant than the LogP. A LogD₇.₄ value between 1 and 3 is often considered optimal for oral drug absorption.
Self-Validating Protocol: The method's validity rests on mass balance confirmation—the total amount of compound recovered from both the aqueous and octanol phases should closely match the amount initially added.[15] Analysis of both phases is required for this verification.
Experimental Protocol: OECD 107 (Shake-Flask Method)
-
Phase Pre-saturation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by shaking them together overnight and then separating the layers.
-
Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: In a vessel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Visualization of LogD Determination
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An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, a heterocyclic compound featuring a spirocyclic junction between a piperidine and an oxirane ring. Spirocyclic systems are of significant interest in medicinal chemistry and drug development as they introduce three-dimensional complexity and conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[1] This document delineates the molecule's structural features, explores its conformational landscape through theoretical principles, and provides detailed experimental and computational protocols for its characterization. The methodologies presented are designed to be self-validating, ensuring scientific rigor for researchers, scientists, and drug development professionals.
Introduction
The 7-oxa-4-azaspiro[2.5]octane scaffold represents a unique structural motif that combines the saturated six-membered piperidine ring with a strained three-membered oxirane (epoxide) ring, linked through a single quaternary spiro-carbon atom. The incorporation of a spiro-center significantly reduces the number of rotatable bonds compared to analogous open-chain structures, which can be highly advantageous for optimizing pharmacokinetic profiles.[1]
The subject of this guide, this compound (CAS 218594-11-7), further incorporates an N-benzyl group on the piperidine nitrogen.[2][3] This substituent not only influences the molecule's electronic properties and potential for aromatic interactions but also plays a critical role in dictating its preferred conformation. Understanding this conformation is paramount, as the spatial arrangement of atoms directly governs how the molecule interacts with enzymes, receptors, and other biological macromolecules. This guide will leverage foundational principles of stereochemistry and draw parallels from established analyses of related piperidine and spirocyclic systems to provide a robust model of its structure.
Molecular Structure Elucidation
The definitive structure of this compound is defined by its unique connectivity, combining two distinct heterocyclic systems.
1.1. Core Scaffold The core is a spiro[2.5]octane system, where the numbering convention prioritizes the smaller ring. The scaffold consists of:
-
An Oxirane Ring: A three-membered ring containing one oxygen and two carbon atoms (C1, C2, O7). This ring is planar and highly strained, which can impart unique reactivity.
-
A Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom (N4). In isolation, piperidine rings are non-planar and adopt low-energy chair conformations to minimize torsional and steric strain.[4]
-
A Spirocyclic Carbon (C3): This quaternary carbon is shared by both rings, locking them in a perpendicular orientation relative to each other.
1.2. N-Benzyl Substituent The nitrogen atom of the piperidine ring is substituted with a benzyl group (-CH₂-Ph). This group is bulky and its orientation (axial vs. equatorial) is a primary determinant of the molecule's overall conformational stability.
Caption: 2D schematic of this compound.
Conformational Analysis
The conformational landscape of this molecule is dominated by the puckering of the piperidine ring and the orientation of the N-benzyl group.
2.1. Theoretical Framework The piperidine ring, like cyclohexane, can theoretically exist in several conformations, including the chair, boat, and twisted-boat forms.[5] However, the chair conformation is overwhelmingly favored energetically due to its staggered arrangement of bonds, which minimizes torsional strain. The energy barrier to other conformations is significant.[6]
The presence of the spiro-fused oxirane ring introduces additional constraints. It acts as a rigid anchor, influencing the puckering of the piperidine ring. The most critical conformational question revolves around the ring inversion of the piperidine chair and the resulting orientation of the large N-benzyl substituent.
2.2. Conformational Isomers The piperidine ring can undergo a "ring flip" between two chair conformations. In this process, all axial bonds become equatorial and vice versa. For this compound, this equilibrium dictates whether the N-benzyl group occupies an axial or equatorial position.
-
Equatorial Conformer: The benzyl group extends from the "equator" of the ring. This position generally minimizes steric clashes with the axial hydrogens on other ring carbons (specifically C2 and C6).
-
Axial Conformer: The benzyl group is oriented parallel to the principal axis of the ring. This leads to significant 1,3-diaxial interactions (steric repulsion) with the axial protons on C2 and C6, a highly destabilizing effect.
Given the significant steric bulk of the benzyl group, the conformational equilibrium is expected to lie almost exclusively on the side of the equatorial conformer .
Caption: The equilibrium strongly favors the equatorial conformer.
2.3. Computational Modeling Insights While specific experimental data for this molecule is not readily available in the literature, computational methods provide a powerful tool for predicting its conformational preferences. Density Functional Theory (DFT) calculations, which have shown excellent agreement with experimental X-ray structures for related heterocyclic systems, can be employed to determine the lowest-energy geometry.[7] A typical computational analysis would involve geometry optimization of both the axial and equatorial conformers and a comparison of their final electronic energies.
Table 1: Hypothetical DFT Energy Comparison (B3LYP/6-31G)*
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Insight |
|---|---|---|---|
| Equatorial N-Benzyl | 0.00 (Reference) | >99.9% | The ground state and overwhelmingly dominant conformer. |
| Axial N-Benzyl | +5.5 (Estimated) | <0.1% | Highly disfavored due to severe 1,3-diaxial steric strain. |
Note: Relative energy is an estimated value based on known A-values for similar substituents on cyclohexane/piperidine rings.
Experimental and Computational Protocols
A multi-pronged approach combining synthesis, spectroscopy, and computation is required for a full characterization of this compound.
3.1. Synthesis Protocol (Illustrative) The synthesis of related azaspiro[2.5]octane systems has been reported.[8][9] A plausible route could involve the N-alkylation of a pre-formed spirocycle or a multi-step sequence involving cyclization.
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solubility of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane in organic solvents
An In-depth Technical Guide to the Solubility of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. As a novel heterocyclic scaffold, understanding its solubility is a critical prerequisite for its effective use in medicinal chemistry, process development, and formulation science.[1][2][3] While specific experimental data for this compound is not widely published, this guide synthesizes foundational solubility principles, analyzes its structural characteristics, and presents authoritative, step-by-step protocols for robust solubility assessment. We provide a predictive solubility profile based on structural analogy and detail the gold-standard Shake-Flask method as a self-validating system for generating precise thermodynamic solubility data. This document is intended for researchers, chemists, and drug development professionals seeking to integrate this compound into their research and development workflows.
Introduction: The Imperative of Solubility
The journey of a novel chemical entity from discovery to application is critically dependent on its physicochemical properties, chief among them being solubility.[4] For a molecule like this compound, a spirocyclic compound incorporating a piperidine ring, an oxirane moiety, and a benzyl group, its utility in drug discovery or as a synthetic intermediate is directly linked to our ability to dissolve it in appropriate media. Poor solubility can create significant bottlenecks, leading to unreliable results in biological assays, low bioavailability, and significant challenges in formulation and process chemistry.[2][3][5]
This guide addresses the solubility of this compound by establishing a practical and scientifically rigorous approach to its characterization. We will first deconstruct its molecular architecture to form a qualitative hypothesis of its behavior, then present a detailed experimental protocol for quantitative measurement, and finally, discuss the application of these findings.
Molecular Structure Analysis
The solubility behavior of this compound is dictated by the interplay of its distinct functional groups. A clear understanding of these components allows for a strong predictive assessment.
Figure 1: Key structural features of this compound influencing solubility.
-
N-Benzyl Group: This large, non-polar moiety will dominate the molecule's character, favoring solubility in less polar organic solvents. It significantly increases the hydrophobicity compared to an N-unsubstituted analog.[6]
-
Tertiary Amine: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. As a weak base, its solubility in protic solvents may be slightly enhanced, and it could be protonated in acidic media, though this is less relevant for most organic solvents.
-
Oxirane (Epoxide) Ring: The oxygen atom introduces polarity and is also a hydrogen bond acceptor. This feature will contribute to solubility in moderately polar and polar aprotic solvents.
-
Spirocyclic Core: The rigid, three-dimensional structure may affect crystal lattice energy, which in turn influences the energy required to dissolve the solid.
Theoretical Framework and Predictive Assessment
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can classify solvents and predict the solubility of our target compound accordingly.
Intermolecular Forces at Play:
-
Solute (this compound): Primarily London dispersion forces due to the benzyl group, dipole-dipole interactions from the C-N and C-O bonds, and hydrogen bond accepting capabilities at the nitrogen and oxygen atoms.
-
Solvents:
-
Non-polar (e.g., Hexane, Toluene): Interact mainly via London dispersion forces.
-
Polar Aprotic (e.g., DCM, THF, Ethyl Acetate, Acetone): Have dipole moments and can accept hydrogen bonds, but do not donate them.
-
Polar Protic (e.g., Methanol, Ethanol): Have dipole moments and can both donate and accept hydrogen bonds.
-
Predicted Solubility Profile
Based on the structural analysis and analogy to compounds like N-benzylpiperidine, which is soluble in most organic solvents, a qualitative solubility profile can be predicted.[9] This table serves as a practical starting point for solvent selection prior to experimental verification.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar | Toluene, Hexanes, Cyclohexane | Soluble to Moderately Soluble | The large, non-polar benzyl group is the dominant feature, favoring interaction with non-polar solvents. Solubility in alkanes like hexane may be lower than in aromatic solvents like toluene. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds with mixed polarity features. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Highly Soluble | THF is a polar aprotic solvent whose ether oxygen can interact favorably with the polar parts of the solute, while its carbon backbone interacts with the benzyl group. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | The moderate polarity of ethyl acetate should effectively solvate the molecule. |
| Ketones | Acetone | Soluble | Acetone's polarity and ability to accept hydrogen bonds make it a suitable solvent. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderately Soluble | The polar, hydrogen-bonding nature of alcohols can interact with the heteroatoms, but the large non-polar region may limit high solubility compared to aprotic solvents. |
| Polar Aprotic | Acetonitrile (MeCN), DMSO, DMF | Soluble | These highly polar solvents should effectively solvate the polar functionalities of the molecule. |
| Aqueous | Water | Insoluble | The dominant hydrophobic character of the benzyl group and the overall carbon framework will render the molecule insoluble in water.[9] |
Note: This table is predictive. Experimental verification is required for all critical applications.
Computational Prediction
For more quantitative predictions, modern computational methods are available. Machine learning and QSPR models, as well as physics-based approaches like COSMO-RS, can provide estimations of solubility in various organic solvents.[10][11][12][13] These tools can be particularly useful for ranking a large number of potential solvents or for designing solvent mixtures.[14]
Experimental Protocol: Thermodynamic Solubility Determination
To obtain definitive solubility data, an experimental approach is essential. The Shake-Flask Method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[15][16] The protocol described below is a self-validating system designed for accuracy and reproducibility.
Core Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is measured.[17]
Experimental Workflow Diagram
Figure 2: Standard workflow for the Shake-Flask method of solubility determination.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Orbital shaker with temperature control
-
Centrifuge (optional, for aiding separation)
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)
-
Validated HPLC-UV or LC-MS system
-
Volumetric flasks for standard preparation
Protocol:
-
Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.[17]
-
Precisely add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Prepare at least two replicates for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the samples to shake for at least 24 hours.[18] For compounds with slow dissolution kinetics or potential for polymorphic conversion, a 48- or 72-hour incubation is recommended. A time-point study (e.g., sampling at 24h and 48h) is the best way to confirm that equilibrium has been reached (i.e., the concentration does not increase between time points).
-
-
Phase Separation (Crucial Step):
-
After incubation, remove the vials and let them stand undisturbed for at least 30 minutes to allow undissolved solid to sediment. Centrifugation (e.g., 5 min at 10,000 rpm) can be used to facilitate this.
-
Carefully draw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, pre-labeled analysis vial. This step is critical to remove any microscopic solid particles that could otherwise falsely inflate the measured concentration.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
From the stock solution, prepare a series of calibration standards (e.g., 5-7 points) that bracket the expected solubility range.
-
Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Dilute the filtered sample from step 3 into the linear range of the calibration curve.
-
Analyze the diluted sample and use the calibration curve to determine the concentration of the saturated solution.
-
-
Calculation:
-
Calculate the final solubility, accounting for any dilution factors.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
Report the result as the mean ± standard deviation of the replicates, specifying the solvent and temperature.
-
Conclusion and Applications
A thorough understanding of the solubility of this compound is not an academic exercise; it is a fundamental requirement for its practical application. The predictive framework provided here, based on its molecular structure, offers a rapid, low-cost method for initial solvent screening. For process development, formulation, or any application requiring precise concentrations, the detailed Shake-Flask protocol provides a robust pathway to generating reliable, high-quality thermodynamic solubility data. This integrated approach of prediction and rigorous experimental verification empowers researchers to de-risk their projects early and accelerate the development timeline for this promising chemical entity.[3][5]
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Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]
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Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available at: [Link]
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Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
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How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Available at: [Link]
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How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. Available at: [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of the 4-Benzyl-7-oxa-4-azaspiro[2.5]octane Building Block
Introduction: The Strategic Value of Spirocyclic Oxetanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention for their ability to introduce three-dimensionality, a key attribute in enhancing target engagement and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The 4-Benzyl-7-oxa-4-azaspiro[2.5]octane core, a unique architectural motif combining a strained oxetane ring with a central azetidine, represents a particularly valuable building block. The incorporation of the oxetane moiety, a polar surrogate for a gem-dimethyl group, can lead to improved aqueous solubility, metabolic stability, and hydrogen bond accepting capacity, without significantly increasing molecular weight or lipophilicity. The benzyl group on the azetidine nitrogen serves as a common protecting group, readily removable for further synthetic elaboration, making this scaffold a versatile intermediate for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of a robust and field-proven synthetic strategy for accessing this valuable building block, with a focus on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points towards the application of the Johnson-Corey-Chaykovsky reaction on a suitable precursor, N-benzyl-azetidin-3-one.[1] This powerful and reliable reaction utilizes a sulfur ylide to transfer a methylene group to a carbonyl, forming a three-membered epoxide ring.[2][3] The choice of this strategy is predicated on the commercial availability of starting materials and the generally high yields and functional group tolerance of the key transformations.
The synthesis can therefore be conceptualized in two primary stages:
-
Synthesis of the Key Intermediate: N-benzyl-azetidin-3-one. This will be achieved through a two-step sequence starting from the commercially available benzylamine and epichlorohydrin, followed by oxidation of the resulting N-benzyl-3-hydroxyazetidine.
-
Formation of the Spiro-Oxetane Ring via the Johnson-Corey-Chaykovsky Reaction. This involves the in situ generation of a sulfur ylide and its subsequent reaction with the azetidinone precursor to yield the final spirocyclic product.
This synthetic approach is outlined in the workflow diagram below:
Caption: Synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of N-benzyl-azetidin-3-one
Step 1a: Synthesis of N-benzyl-3-hydroxyazetidine
The initial step involves the cyclization of benzylamine with epichlorohydrin. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular nucleophilic substitution to form the four-membered azetidine ring.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1 equivalent) in a suitable solvent such as water or a lower alcohol (e.g., ethanol, methanol).[4]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add epichlorohydrin (1.0-1.2 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) after basification of the reaction mixture.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-benzyl-3-hydroxyazetidine, which can be purified by column chromatography on silica gel.
Step 1b: Oxidation of N-benzyl-3-hydroxyazetidine to N-benzyl-azetidin-3-one
The secondary alcohol of N-benzyl-3-hydroxyazetidine is then oxidized to the corresponding ketone. Several methods can be employed for this transformation, with Swern oxidation and Dess-Martin periodinane (DMP) oxidation being two of the most reliable and high-yielding options.[5][6][7][8][9]
Protocol (Swern Oxidation):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) in anhydrous DCM.
-
Slowly add the DMSO solution to the oxalyl chloride solution at -78 °C, and stir for 15-30 minutes.
-
Prepare a solution of N-benzyl-3-hydroxyazetidine (1 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO mixture at -78 °C. Stir for 1-2 hours.
-
Add triethylamine (TEA) (4-5 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-azetidin-3-one.
Protocol (Dess-Martin Periodinane Oxidation):
-
To a solution of N-benzyl-3-hydroxyazetidine (1 equivalent) in anhydrous DCM, add Dess-Martin periodinane (1.1-1.3 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Oxidation Method | Advantages | Disadvantages |
| Swern Oxidation | High yields, mild conditions. | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct. |
| Dess-Martin Oxidation | Room temperature reaction, high yields, simple workup. | DMP is expensive and can be explosive under certain conditions.[6] |
Part 2: Formation of the Spiro-Oxetane Ring via the Johnson-Corey-Chaykovsky Reaction
The final step in the synthesis is the conversion of the ketone in N-benzyl-azetidin-3-one to the spiro-epoxide. This is achieved through the Johnson-Corey-Chaykovsky reaction, which involves the in situ generation of dimethyloxosulfonium methylide from trimethylsulfoxonium iodide and a strong base.[3]
Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.
Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend trimethylsulfoxonium iodide (1.2-1.5 equivalents) in anhydrous DMSO or a mixture of DMSO and THF.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equivalents), portion-wise at room temperature. The mixture will evolve hydrogen gas and become a clear solution. Stir for 30-60 minutes.
-
Prepare a solution of N-benzyl-azetidin-3-one (1 equivalent) in anhydrous DMSO or THF and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show the characteristic signals for the benzyl group (aromatic protons and the benzylic methylene protons), as well as signals for the azetidine and oxetane ring protons. The diastereotopic protons of the oxetane methylene group are expected to appear as distinct signals.
-
¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the spiro carbon and the carbons of the oxetane and azetidine rings.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing definitive evidence of its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a carbonyl stretch (from the starting ketone) and the presence of C-O-C stretching vibrations characteristic of the ether linkage in the oxetane ring.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of the this compound building block. The key transformations—azetidine formation, oxidation, and the Johnson-Corey-Chaykovsky reaction—are well-established and high-yielding, making this a practical approach for both small-scale research and larger-scale production. The resulting spirocyclic oxetane is a valuable intermediate for the development of novel therapeutic agents, offering a unique three-dimensional scaffold with desirable physicochemical properties. Further derivatization, such as debenzylation and subsequent functionalization of the azetidine nitrogen, opens up a vast chemical space for the exploration of new biological activities. This guide serves as a foundational resource for researchers and drug development professionals seeking to incorporate this promising scaffold into their discovery programs.
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-
Synthesis of N-benzyl-2-azetidinone. PrepChem.com. Available at: [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry. Available at: [Link]
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Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. Rasayan Journal of Chemistry. Available at: [Link]
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A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Available at: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions. Available at: [Link]
- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN104356040A.
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available at: [Link]
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-
Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]
-
4,7-DIAZA-SPIRO[2.5]OCTANE-4-CARBOXYLIC ACID BENZYL ESTER. Chemsrc.com. Available at: [Link]
-
Dess–Martin periodinane. Wikipedia. Available at: [Link]
-
A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Synlett. Available at: [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development. Available at: [Link]
-
Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. The Journal of Organic Chemistry. Available at: [Link]
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-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. The Journal of Organic Chemistry. Available at: [Link]
-
azetidine. Organic Syntheses Procedure. Available at: [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Available at: [Link]
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An In-depth Technical Guide to 4-Benzyl-7-oxa-4-azaspiro[2.5]octane for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, a valuable building block for medicinal chemistry and drug discovery. We will delve into its commercial availability, a plausible synthetic route based on established methodologies for related compounds, its physicochemical properties, and its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this unique spirocyclic scaffold.
Commercial Availability
This compound, identified by CAS number 218594-11-7, is commercially available from a number of specialized chemical suppliers. Its availability facilitates its direct use in research and development without the immediate need for custom synthesis. The parent scaffold, 7-oxa-4-azaspiro[2.5]octane hydrochloride (CAS: 218595-22-3), is also commercially accessible, offering a versatile starting point for the synthesis of various analogs.
For procurement, researchers can refer to the following suppliers who list this compound in their catalogs:
| Supplier | CAS Number | Notes |
| Beijing Xinhengyan Technology Co., Ltd. | 218594-11-7 | Offers various quantities.[1] |
| Dongguan Kangrun Experimental Technology Co., Ltd. | 218594-11-7 | Available for research purposes. |
| AChemBlock | 218594-11-7 | Provides the compound with 97% purity.[2] |
| APEX science | 218594-11-7 | Marketed for research and development.[3] |
The availability of the un-benzylated parent amine, 7-oxa-4-azaspiro[2.5]octane hydrochloride, from vendors such as AChemBlock and Sigma-Aldrich, provides a strategic advantage for creating a library of analogs through diverse N-alkylation or N-acylation reactions.[4][5]
Synthesis of this compound
The construction of a similar, regioisomeric oxa-azaspiro[2.5]octane core has been detailed in Chinese patent CN108530375B, which describes the synthesis of 4-oxa-7-azaspiro[2.5]octane.[6][7] This methodology, which starts from a cyclopropane derivative, can be adapted to synthesize the desired 7-oxa-4-azaspiro[2.5]octane scaffold. Subsequently, standard N-benzylation protocols, as alluded to in patents for related diazaspiro compounds like CN111943894A, can be employed.[8]
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Stage 1: Synthesis of 7-Oxa-4-azaspiro[2.5]octane
This stage is adapted from methodologies for similar spirocyclic systems.
-
Protection of the Amine: Start with 1-(hydroxymethyl)cyclopropan-1-amine. The primary amine is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).
-
Mesylation of the Hydroxyl Group: The hydroxyl group of the Boc-protected intermediate is then activated by converting it to a good leaving group, such as a mesylate, using methanesulfonyl chloride in the presence of a base.
-
Intramolecular Cyclization: The mesylated compound is treated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to induce an intramolecular Williamson ether synthesis, forming the oxetane ring and thus the spirocyclic core.
-
Deprotection: The Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to yield 7-oxa-4-azaspiro[2.5]octane, which can be isolated as its hydrochloride salt.
Stage 2: N-Benzylation
-
Reaction Setup: To a solution of 7-oxa-4-azaspiro[2.5]octane (or its hydrochloride salt with an additional equivalent of base) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a suitable base, for example, potassium carbonate or triethylamine.
-
Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Physicochemical Properties
Based on data from commercial suppliers, the key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 218594-11-7 | [1] |
| Molecular Formula | C₁₃H₁₇NO | [1] |
| Molecular Weight | 203.28 g/mol | [1] |
| Purity | ≥97% | [2] |
Further characterization, including melting point, boiling point, and solubility in various solvents, would require experimental determination.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest in medicinal chemistry due to the desirable properties that spirocyclic systems can impart to drug candidates. The introduction of a spirocyclic moiety increases the three-dimensionality of a molecule, which can lead to improved potency, selectivity, and pharmacokinetic properties.
While specific applications of this compound are not extensively documented in peer-reviewed literature, the therapeutic potential of the broader class of oxa-azaspiro[2.5]octane derivatives is evident from patent literature. For instance, the regioisomeric 4-oxa-7-azaspiro[2.5]octane has been utilized as a key intermediate in the synthesis of compounds targeting:
-
Leucine-rich repeat kinase 2 (LRRK2) , a target for the treatment of Parkinson's disease.[6]
-
G-protein coupled receptor 43 (GPR43) , an agonist of which could be beneficial for treating diabetes, obesity, and inflammatory bowel disease.[6]
The inherent three-dimensional structure of spirocycles is increasingly recognized as a valuable attribute in modern drug design. These scaffolds can enhance the Fsp³ character of a molecule, a measure of its saturation, which often correlates with improved clinical success.[9] The 7-oxa-4-azaspiro[2.5]octane core provides a rigid framework that can be strategically functionalized to present substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets. The benzyl group in the title compound can serve as a versatile handle for further chemical modifications or as a key pharmacophoric element itself.
The following diagram illustrates the logical flow from the core scaffold to its potential applications:
Caption: The role of the spirocyclic scaffold in drug discovery.
Conclusion
This compound is a commercially available and synthetically accessible spirocyclic building block with significant potential in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological profiles. While its direct applications are still emerging, the demonstrated utility of the closely related oxa-azaspiro[2.5]octane core in the development of kinase inhibitors and GPCR modulators highlights the promising future of this compound class in drug discovery. This guide provides a foundational understanding for researchers looking to incorporate this valuable scaffold into their research and development programs.
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The Ascendant Scaffold: A Technical Guide to 4-Azaspiro[2.5]octane Derivatives in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flatlands of two-dimensional chemical space. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock new pharmacological profiles, enhance target engagement, and optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Among the rising stars in this structural evolution is the 4-azaspiro[2.5]octane core. This unique spirocyclic system, featuring a cyclopropane ring fused to a piperidine at the 4-position, offers a compelling blend of rigidity, novel exit vectors, and favorable physicochemical properties. Its growing presence in the patent literature as a key intermediate in the synthesis of complex biologically active molecules underscores its significance for researchers, scientists, and drug development professionals. This guide provides an in-depth technical review of the synthesis, properties, and burgeoning therapeutic potential of 4-azaspiro[2.5]octane derivatives.
Synthetic Strategies: Forging the Spirocyclic Core
The construction of the 4-azaspiro[2.5]octane scaffold and its heteroatom-containing analogues, such as 4-oxa-7-azaspiro[2.5]octane and 4,7-diazaspiro[2.5]octane, has been approached through several ingenious synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 4-Oxa-7-azaspiro[2.5]octane
A prevalent strategy for the synthesis of 4-oxa-7-azaspiro[2.5]octane, a key intermediate for various kinase inhibitors, commences with 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester. This multi-step process involves a sequence of substitution, hydrogenation, cyclization, and reduction reactions.
A notable patented method outlines a four-step synthesis that is amenable to industrial-scale production due to its operational simplicity and mild reaction conditions.[1] The process begins with the substitution reaction of methyl 1-hydroxy-1-cyclopropanecarboxylate with bromoacetonitrile in the presence of a base like sodium hydride. The subsequent hydrogenation of the nitrile, followed by intramolecular cyclization and a final reduction step, affords the desired 4-oxa-7-azaspiro[2.5]octane.[1]
Experimental Protocol: Synthesis of 4-Oxa-7-azaspiro[2.5]octane [1]
-
Step 1: Substitution. To a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in tetrahydrofuran (THF) at -10 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 1.0 eq) is added portion-wise. After stirring for 15 minutes, bromoacetonitrile (1.0 eq) is added, and the reaction is maintained at -10 °C for another 15 minutes. The reaction is then quenched with water.
-
Step 2: Hydrogenation. The product from Step 1 is subjected to hydrogenation to reduce the nitrile group to a primary amine.
-
Step 3: Cyclization. The resulting amino ester undergoes spontaneous or induced intramolecular cyclization to form a lactam intermediate.
-
Step 4: Reduction. The lactam is then reduced using a suitable reducing agent, such as borane tetrahydrofuran complex, to yield 4-oxa-7-azaspiro[2.5]octane.
Caption: Synthetic pathway for 4-oxa-7-azaspiro[2.5]octane.
Synthesis of 4,7-Diazaspiro[2.5]octane Derivatives
The synthesis of the 4,7-diaza analogue often starts from 1-aminocyclopropanecarboxylic acid. One patented method describes a four-step reaction sequence with a high overall yield, making it suitable for large-scale production.[2] This process involves the initial formation of an ester, followed by acylation, cyclization, and subsequent reduction.
Another approach for synthesizing 7-benzyl-4,7-diazaspiro[2.5]octane utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate as the starting material.[3] This method is noteworthy for avoiding the use of the hazardous boron trifluoride diethyl etherate in the reduction step, thereby enhancing the safety profile of the synthesis.[3]
Experimental Protocol: A Safer Synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane [3]
-
Step 1: Substitution. A 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative is reacted with a nucleophile such as glycine methyl ester hydrochloride in the presence of a base like potassium carbonate.
-
Step 2: Protection/Modification. The resulting intermediate can be further modified, for instance, by introducing a benzyl protecting group.
-
Step 3: Deprotection and Cyclization. Removal of the 4-methoxybenzyl group under acidic conditions, such as with trifluoroacetic acid, followed by intramolecular cyclization yields a cyclic amide.
-
Step 4: Reduction. The final step involves the reduction of the amide to the corresponding amine using a suitable reducing agent, affording 7-benzyl-4,7-diazaspiro[2.5]octane.
Chemical Properties and Conformational Analysis
The unique structural arrangement of the 4-azaspiro[2.5]octane core, with the quaternary spiro-carbon bridging a cyclopropane and a piperidine ring, imparts distinct chemical and conformational properties. The cyclopropane ring introduces strain and a degree of unsaturation, influencing the reactivity and electronic properties of the molecule. The piperidine ring can adopt various chair and boat conformations, with the preferred conformation being influenced by the nature and position of substituents.
A detailed conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using NMR spectroscopy.[4] The study revealed that the relative configuration and preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts, which are sensitive to the steric and electronic effects of substituents.[4] This understanding of the conformational preferences is crucial for designing derivatives that can optimally interact with their biological targets.
Biological Activities and Therapeutic Potential
The true value of the 4-azaspiro[2.5]octane scaffold lies in its application as a building block for a diverse array of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Kinase Inhibition
The 4-oxa-7-azaspiro[2.5]octane moiety is a recurring structural motif in a number of kinase inhibitors. It has been incorporated as an intermediate in the synthesis of compounds with inhibitory activity against:
-
Leucine-rich repeat kinase 2 (LRRK2): Dysregulation of LRRK2 is associated with Parkinson's disease, making it a key therapeutic target.[1][5]
-
Interleukin-1 receptor-associated kinase 4 (IRAK4): IRAK4 is a critical component of the inflammatory signaling pathway, and its inhibition is a promising strategy for treating inflammatory diseases.[1]
GPR43 Receptor Agonism
4-Oxa-7-azaspiro[2.5]octane has also been used as an intermediate in the preparation of G protein-coupled receptor 43 (GPR43) agonists.[1] GPR43 is involved in metabolic and inflammatory processes, and its agonists are being explored for the treatment of conditions such as diabetes, obesity, and inflammatory bowel disease.[1]
Anticancer Applications
The related 4,7-diazaspiro[2.5]octane scaffold has been utilized in the synthesis of MDM2-p53 inhibitors, which represent a promising class of anticancer agents that work by reactivating the tumor suppressor p53.
4-Azaspiro[2.5]octane as a Bioisostere
A key application of the 4-azaspiro[2.5]octane scaffold in medicinal chemistry is its use as a bioisosteric replacement for the commonly used piperidine ring. Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
The replacement of a piperidine ring with a 4-azaspiro[2.5]octane or a related azaspirocycle can offer several advantages:
-
Novel Exit Vectors and 3D Shape: The spirocyclic nature of the scaffold provides distinct exit vectors for substituents compared to a simple piperidine ring, allowing for exploration of new chemical space and potentially improved interactions with the target protein.[6]
-
Improved Physicochemical Properties: In some cases, the introduction of a spirocyclic center can lead to a decrease in lipophilicity (logD), which can be beneficial for improving solubility and other pharmacokinetic properties.[7] This may seem counterintuitive as a carbon atom is added, but it can be rationalized by an increase in basicity.[7]
-
Enhanced Metabolic Stability: The rigid nature of the spirocyclic core can lead to increased metabolic stability compared to more flexible alicyclic amines.[8]
Caption: Bioisosteric replacement of piperidine with 4-azaspiro[2.5]octane.
Quantitative Data Summary
| Compound Class | Starting Material | Key Intermediates | Therapeutic Target/Application | Reference |
| 4-Oxa-7-azaspiro[2.5]octane | Methyl 1-hydroxy-1-cyclopropanecarboxylate | Nitrile, Lactam | LRRK2, IRAK4, GPR43 | [1] |
| 4,7-Diazaspiro[2.5]octane | 1-Aminocyclopropanecarboxylic acid | Ester, Acylated amine | MDM2-p53 | [2] |
| 7-Benzyl-4,7-diazaspiro[2.5]octane | 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative | Cyclic amide | Intermediate | [3] |
Conclusion and Future Outlook
The 4-azaspiro[2.5]octane scaffold and its derivatives are rapidly establishing themselves as valuable tools in the medicinal chemist's arsenal. Their synthesis, while requiring multi-step procedures, is becoming more streamlined and safer, paving the way for their broader application. The true potential of these spirocycles lies in their ability to confer novel three-dimensional structures and improved physicochemical properties to biologically active molecules. As intermediates for a range of therapeutic targets, including kinases and G protein-coupled receptors, 4-azaspiro[2.5]octane derivatives are poised to play a significant role in the development of next-generation therapeutics for a multitude of diseases. Further exploration of their structure-activity relationships and their application as bioisosteres will undoubtedly fuel innovation in drug discovery for years to come.
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Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magn Reson Chem. 2012 Jan;50(1):33-9. [Link]
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Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. [Link]
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The Ascent of Spirocyclic Oxa-Aza Compounds: A Technical Guide to Their Discovery, Synthesis, and Impact on Drug Discovery
Abstract
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic scaffolds. This guide delves into the discovery and history of spirocyclic oxa-aza compounds, a class of molecules characterized by their inherent three-dimensionality and a spirocyclic system incorporating both oxygen and nitrogen atoms. We will explore the evolution of their synthesis from early, often serendipitous discoveries in natural products to the rational design of complex and diverse molecular architectures. This in-depth analysis will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role these compounds play in modern medicinal chemistry, offering insights into their synthesis, unique physicochemical properties, and burgeoning applications in tackling challenging biological targets.
Introduction: Escaping "Flatland" and the Rise of 3D Scaffolds
For decades, drug discovery was largely dominated by aromatic and other planar molecular structures. However, the early 21st century witnessed a paradigm shift, catalyzed by the concept of "escaping from flatland".[1] This movement advocates for the exploration of three-dimensional (3D) molecular architectures that can more effectively interact with the complex topographies of biological targets.[2] Spirocyclic compounds, which feature two rings sharing a single atom, have emerged as exemplary 3D scaffolds.[3] Their rigid yet conformationally defined structures offer precise spatial positioning of substituents, a critical feature for enhancing potency and selectivity.[2][4]
Among the diverse array of spirocyclic systems, those incorporating both oxygen and nitrogen heteroatoms—oxa-aza spirocycles—have garnered significant attention.[5] The inclusion of these heteroatoms imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also providing handles for further chemical modification.[1][6] This guide will illuminate the historical journey of these remarkable compounds, from their natural origins to their current status as privileged scaffolds in contemporary drug discovery.
A Historical Perspective: From Nature's Designs to Synthetic Innovation
The story of spirocyclic oxa-aza compounds begins not in the laboratory, but in the intricate molecular tapestry of nature. For centuries, traditional medicine has unknowingly harnessed the therapeutic potential of natural products containing these complex spirocyclic cores.[7] Early phytochemical investigations led to the isolation and characterization of alkaloids and other secondary metabolites possessing these unique structural motifs, laying the groundwork for future synthetic endeavors.[8]
While early examples of synthetic oxa-spirocycles were reported in the mid-20th century, these were often isolated and non-systematic discoveries.[1] A notable early example is the work of Yoshida in 1985, who synthesized substituted oxa-spirocycles via iodocyclization.[1] However, it was not until the 2010s that a more systematic and widespread exploration of these scaffolds began in earnest, driven by the demands of modern drug discovery.[1][2] A pivotal moment came with the work of Carreira and colleagues, who demonstrated that spirocyclic motifs could significantly improve key drug-like properties, such as Fsp³ content, solubility, and lipophilicity.[2] This research helped to solidify the status of spiro-architectures as viable and often superior alternatives to traditional flat scaffolds.[2]
The Synthetic Chemist's Toolbox: Constructing Spirocyclic Oxa-Aza Architectures
The growing interest in spirocyclic oxa-aza compounds has spurred the development of a diverse and powerful array of synthetic methodologies. These strategies range from classical cyclization reactions to modern transition-metal-catalyzed transformations, providing access to an ever-expanding chemical space.
Iodocyclization: A Cornerstone Strategy
One of the most robust and widely employed methods for the synthesis of oxaspirocycles is iodocyclization.[1][9][10] This powerful reaction involves the intramolecular cyclization of an unsaturated alcohol onto an activated alkene, typically using an iodine source such as N-iodosuccinimide (NIS). The resulting iodo-substituted oxaspirocycle can then be further functionalized, making this a versatile entry point to a wide range of derivatives.[1]
Experimental Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Precursor via Iodocyclization
Objective: To synthesize a key iodinated oxaspirocycle intermediate.
Materials:
-
N-Boc-3-allyl-3-hydroxymethylazetidine
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-allyl-3-hydroxymethylazetidine (1.0 eq) in DCM (0.1 M) at 0 °C, add NIS (1.2 eq) portionwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired iodinated 2-oxa-6-azaspiro[3.3]heptane derivative.
Cycloaddition Reactions: Building Rings with Precision
[2+2] cycloaddition reactions, particularly the aza-Paternò-Büchi reaction, have emerged as a powerful tool for the stereoselective synthesis of azetidine-containing spirocycles.[11] Visible-light-mediated protocols have further expanded the scope and utility of these reactions, allowing for the construction of complex spirocyclic systems under mild conditions.[11]
Transition Metal Catalysis: Forging New Bonds
Modern synthetic organic chemistry has been revolutionized by transition metal catalysis, and the synthesis of spirocyclic oxa-aza compounds is no exception. Cobalt-catalyzed C-H activation and carboamidation of alkynes has been reported as a one-step protocol for the synthesis of oxa-spirocyclic compounds.[12][13] This method offers high versatility and accommodates a range of functional groups.[12] Rhodium-catalyzed cyclization of unsaturated alkoxyamines has also been developed for the synthesis of oxa-spiropiperidines.[1]
Multicomponent Reactions: A Strategy for Diversity
Diversity-oriented synthesis is a key paradigm in modern drug discovery, and multicomponent reactions (MCRs) are a powerful engine for generating molecular diversity. MCRs that rapidly assemble spirocyclic oxa-aza scaffolds from simple starting materials are highly valuable.[14] For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane provides rapid access to ω-unsaturated dicyclopropylmethylamines, which can be converted to various 5-azaspirocycles.[14]
Diagram: Key Synthetic Pathways to Spirocyclic Oxa-Aza Compounds
Caption: Major synthetic routes to spirocyclic oxa-aza compounds.
Physicochemical Properties and Their Impact on Drug Design
The incorporation of spirocyclic oxa-aza motifs into drug candidates can have a profound and beneficial impact on their physicochemical properties. This is a key driver for their increasing adoption in medicinal chemistry programs.
| Property | Impact of Spirocyclic Oxa-Aza Moiety | Reference |
| Aqueous Solubility | Significantly increased (up to 40-fold) | [1][9] |
| Lipophilicity (logP/logD) | Generally lowered | [1][2] |
| Fraction of sp³ carbons (Fsp³) | Increased, leading to more 3D character | [2] |
| Metabolic Stability | Often improved compared to non-spirocyclic analogs | [4][6] |
| Molecular Rigidity | Increased, leading to better defined conformations | [2] |
The enhanced aqueous solubility and reduced lipophilicity are particularly noteworthy.[1][9] These properties can lead to improved pharmacokinetic profiles, reducing the likelihood of off-target effects and improving oral bioavailability. The increased Fsp³ character is a direct consequence of the "escape from flatland" philosophy and is associated with higher clinical success rates.[1]
Applications in Drug Discovery: Case Studies and Therapeutic Potential
The unique structural and physicochemical properties of spirocyclic oxa-aza compounds have made them attractive scaffolds for a wide range of therapeutic targets.
CNS Disorders
The ability of these compounds to modulate physicochemical properties makes them particularly well-suited for targeting the central nervous system (CNS), where blood-brain barrier penetration is a major challenge. The 2-oxa-6-azaspiro[3.3]heptane moiety, for instance, has been incorporated into melanin-concentrating hormone receptor 1 (MCHr1) antagonists for the potential treatment of obesity and other CNS disorders.[5] The spirocyclic core helped to lower logD and improve metabolic stability.[4]
Oncology
In the field of oncology, spirocyclic scaffolds have been employed to enhance the potency and selectivity of various inhibitors. For example, the replacement of a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1.[4][5] Spirocyclic architectures have also been utilized in the development of allosteric SHP2 inhibitors, where the rigid scaffold helps to maintain the optimal orientation of key binding groups.[4][5]
Infectious Diseases
The development of novel anti-infective agents is a critical global health priority. Spirocyclic oxa-aza compounds have shown promise in this area. For example, azaspirocycles have been evaluated as potential antibacterial agents against Staphylococcus aureus.[15] The unique 3D shape of these molecules can lead to novel modes of action that circumvent existing resistance mechanisms.
Diagram: The Drug Discovery and Development Workflow
Caption: The role of spirocyclic oxa-aza scaffolds in the drug discovery pipeline.
Future Outlook and Perspectives
The journey of spirocyclic oxa-aza compounds from natural curiosities to key players in drug discovery is a testament to the power of chemical innovation. As our understanding of synthetic methodologies continues to grow, we can expect to see the development of even more sophisticated and diverse spirocyclic architectures. The continued exploration of novel synthetic routes, including asymmetric catalysis and biocatalysis, will provide access to enantiomerically pure spirocycles, which is crucial for optimizing interactions with chiral biological targets.
Furthermore, the integration of computational modeling and machine learning with synthetic chemistry will enable the more rational design of spirocyclic oxa-aza compounds with tailored properties. This synergy will undoubtedly accelerate the discovery of new therapeutic agents for a wide range of diseases. The future is bright for these 3D molecular marvels, and their impact on medicine is only just beginning to be fully realized.
References
- The Ascendancy of Oxaspirocycles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential - Benchchem. (URL: )
- Oxa-spirocycles: synthesis, properties and applic
- Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). (URL: )
- Oxa-spirocycles: synthesis, properties and applic
- Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamid
- Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry. (URL: )
- Diversity-oriented synthesis of azaspirocycles - PubMed - NIH. (URL: )
-
Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides | Request PDF - ResearchGate. (URL: [Link])
-
Literature precedents to oxa-spirocycles - ResearchGate. (URL: [Link])
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])
-
Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed. (URL: [Link])
-
(PDF) Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes - ResearchGate. (URL: [Link])
-
Synthesis of azaspirocycles and their evaluation in drug discovery. - FOLIA. (URL: [Link])
-
Synthesis of various spirocyclic oxazoles (Reaction conditions: 1... - ResearchGate. (URL: [Link])
-
HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines - American Chemical Society. (URL: [Link])
-
A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition - Beilstein Journals. (URL: [Link])
-
Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (URL: [Link])
- Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books. (URL: )
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (URL: [Link])
-
Spiro Compounds: A Brief History - ResearchGate. (URL: [Link])
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Methodological & Application
Application Note & Protocol: A Convergent Synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane
Introduction: The Significance of the Diazaspiro[2.5]octane Scaffold
The 4,7-diazaspiro[2.5]octane moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. By presenting substituents in precise spatial orientations, this spirocyclic system allows for enhanced interaction with biological targets, often leading to improved potency and selectivity. The N-benzyl derivative, 7-benzyl-4,7-diazaspiro[2.5]octane, serves as a versatile intermediate, with the benzyl group acting as a stable protecting group that can be readily removed via hydrogenolysis to reveal a secondary amine for further functionalization[1][2]. This application note details a robust and scalable synthetic protocol for this key building block, designed for researchers in pharmaceutical and chemical development.
Synthetic Strategy: A Multi-Step Convergent Approach
The synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane can be approached through various routes. Some methods involve building the spirocyclic core first, followed by N-alkylation, while others incorporate the benzyl group at an earlier stage. A previously reported four-step route suffered from a low overall yield of less than 10%, rendering it unsuitable for large-scale production[3].
The strategy outlined herein is adapted from a patented, high-yield process that constructs a key amide intermediate which is subsequently reduced to afford the target compound[4]. This approach is advantageous as it avoids harsh reagents in the initial steps and culminates in a highly efficient final reduction. The overall workflow is designed for clarity, scalability, and process safety.
Caption: Overall synthetic workflow for 7-benzyl-4,7-diazaspiro[2.5]octane.
Part 1: Synthesis of Spirocyclic Amide Precursor (Compound IV-1)
The initial phase of this synthesis focuses on the construction of the core spirocyclic amide. This multi-step process begins with commercially available or readily prepared starting materials.
Step 1: Substitution Reaction
The synthesis commences by reacting a suitable protected cyclopropyl derivative (Compound I) with glycine methyl ester hydrochloride in the presence of a base like potassium carbonate.
-
Rationale: This step introduces the first nitrogen atom and the backbone that will ultimately form part of the piperazine ring. Acetonitrile is an excellent solvent choice due to its polarity and relatively high boiling point, which facilitates the reaction to completion, typically monitored by Thin Layer Chromatography (TLC)[4].
Step 2: N-Benzylation and Protection
The resulting amine intermediate is then protected and benzylated. This can be achieved through various standard procedures.
Step 3: Intramolecular Cyclization and Deprotection
This crucial step involves an intramolecular cyclization to form the spirocyclic core, followed by the removal of protecting groups to yield the key amide precursor, which we designate as Compound IV-1 based on the reference patent's nomenclature[4].
Part 2: Reduction of Amide to Final Product (Protocol)
The final and most critical transformation is the reduction of the carbonyl group in the spirocyclic amide precursor to yield the target amine, 7-benzyl-4,7-diazaspiro[2.5]octane. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing amides.
Causality Behind Experimental Choices:
-
Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing amides to amines. The carbon-oxygen double bond of the amide is completely reduced to a methylene group (CH₂)[4].
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is an aprotic ether that effectively solubilizes LiAlH₄ and is stable to the strongly basic and reducing conditions. The use of an anhydrous solvent is critical, as LiAlH₄ reacts violently with water.
-
Temperature Control: The reaction is initiated at a low temperature (ice water bath) to control the initial exothermic reaction upon addition of the reagents. The reaction is then allowed to warm and refluxed to drive the reduction to completion[4]. The reflux temperature of THF (approx. 66°C) is optimal for this reduction[4].
Caption: The final reduction step from the amide precursor to the target amine.
Experimental Protocol: Reduction of Compound IV-1
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Ice water bath
-
Dropping funnel
-
Spirocyclic Amide Precursor (Compound IV-1)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon) and away from moisture.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
All glassware must be thoroughly dried before use.
-
The workup procedure involves the quenching of excess LiAlH₄, which generates flammable hydrogen gas. Perform in a well-ventilated fume hood.
Procedure:
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the flask in an ice water bath.
-
Reagent Addition: Under a positive pressure of nitrogen, carefully charge the flask with anhydrous THF (100 mL) followed by the portion-wise addition of lithium aluminum hydride (1.1-2.0 molar equivalents relative to the substrate).
-
Substrate Addition: Dissolve the Spirocyclic Amide Precursor (Compound IV-1, 1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, stir the suspension in the ice bath for 30 minutes. Subsequently, remove the ice bath and heat the mixture to reflux (approximately 66-70°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Quenching (Fieser workup): Cool the reaction mixture back down to 0°C in an ice water bath. Very slowly and carefully, add deionized water (X mL, where X = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (X mL), and finally, another portion of deionized water (3X mL).
-
Workup: Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and dichloromethane.
-
Extraction & Isolation: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified further by column chromatography if necessary to yield 7-benzyl-4,7-diazaspiro[2.5]octane as the final product[4].
Data Summary and Characterization
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| Final | Amide Reduction | LiAlH₄ | THF | 0°C to 70°C | >85% |
Characterization of 7-benzyl-4,7-diazaspiro[2.5]octane:
-
¹H NMR (CDCl₃): Expect characteristic peaks for the benzyl group (aromatic protons ~7.2-7.4 ppm and benzylic CH₂ protons ~3.6 ppm), as well as signals for the piperazine and cyclopropane ring protons.
-
¹³C NMR (CDCl₃): Signals corresponding to the aromatic, benzylic, and aliphatic carbons of the spirocyclic structure.
-
Mass Spectrometry (ESI+): Calculation of the exact mass and observation of the [M+H]⁺ ion to confirm the molecular formula (C₁₃H₁₈N₂).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane. By leveraging a convergent strategy culminating in a high-yield reduction, this method offers a significant improvement over previously reported low-yield routes[3]. The insights into the causality of procedural choices and the detailed, step-by-step protocol are intended to empower researchers to confidently synthesize this valuable building block for applications in drug discovery and development.
References
- Title: Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Source: Google Patents (CN111943894A).
- Title: A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Source: Google Patents (CN108863958A).
- Title: Preparation method of 4, 7-diazaspiro [2.5] octane derivative. Source: Google Patents (CN108863958B).
- Title: Preparation method of N-benzyl-4-piperidone. Source: Google Patents (CN116924967A).
-
Title: Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Source: Defense Technical Information Center (DTIC). URL: [Link]
Sources
- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Application Notes and Protocols for the N-benzylation of 7-oxa-4-azaspiro[2.5]octane
Introduction: The Significance of N-benzylated 7-oxa-4-azaspiro[2.5]octane in Medicinal Chemistry
The 7-oxa-4-azaspiro[2.5]octane scaffold is a valuable building block in modern drug discovery, recognized for its presence in a variety of biologically active compounds. Its unique three-dimensional structure, incorporating both morpholine and cyclopropane rings, offers an attractive vector for exploring chemical space in the pursuit of novel therapeutics. N-functionalization of this spirocyclic amine, particularly through benzylation, introduces a key aromatic moiety that can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. N-benzylated derivatives are frequently investigated as intermediates in the synthesis of complex molecules targeting a range of diseases.[1]
This guide provides detailed experimental protocols for the N-benzylation of 7-oxa-4-azaspiro[2.5]octane, offering researchers two robust and validated methods: direct alkylation with benzyl bromide and reductive amination with benzaldehyde. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and reproducibility.
Core Concepts: A Tale of Two Synthetic Strategies
The introduction of a benzyl group onto the nitrogen atom of 7-oxa-4-azaspiro[2.5]octane can be efficiently achieved through two primary synthetic routes, each with its own mechanistic nuances and practical considerations.
-
Direct Alkylation via SN2 Reaction: This classic method involves the nucleophilic attack of the secondary amine on an electrophilic benzyl halide, typically benzyl bromide. The choice of a suitable base is critical to neutralize the hydrobromic acid byproduct and drive the reaction to completion. This method is straightforward and often high-yielding but requires careful control to avoid potential side reactions.
-
Reductive Amination: A milder and often more selective approach, reductive amination involves the initial formation of an iminium ion from the condensation of the amine with benzaldehyde. This intermediate is then reduced in situ to the desired N-benzylated product. This method is particularly advantageous when dealing with sensitive substrates or when direct alkylation proves problematic.[2]
The following sections provide detailed, step-by-step protocols for both methodologies, enabling researchers to select the most appropriate route for their specific needs.
Experimental Protocols
Method 1: Direct N-Benzylation with Benzyl Bromide
This protocol details the direct alkylation of 7-oxa-4-azaspiro[2.5]octane using benzyl bromide in the presence of a non-nucleophilic base.
Caption: Workflow for Direct N-Benzylation.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Purity |
| 7-oxa-4-azaspiro[2.5]octane HCl | C₆H₁₂ClNO | 149.62 | 218595-22-3 | ≥97% |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | ≥98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 75-05-8 | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | N/A |
-
Preparation of the Free Base: To a solution of 7-oxa-4-azaspiro[2.5]octane hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add an aqueous solution of a base like sodium bicarbonate until the pH of the aqueous layer is >9. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine. For this protocol, assume the free base is used directly.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-oxa-4-azaspiro[2.5]octane (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1-1.2 eq) dropwise to the stirred suspension over 5-10 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts, and wash the filter cake with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-7-oxa-4-azaspiro[2.5]octane.
Method 2: Reductive Amination with Benzaldehyde
This protocol describes the N-benzylation of 7-oxa-4-azaspiro[2.5]octane via reductive amination using benzaldehyde and sodium triacetoxyborohydride.
Caption: Workflow for Reductive Amination.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Purity |
| 7-oxa-4-azaspiro[2.5]octane HCl | C₆H₁₂ClNO | 149.62 | 218595-22-3 | ≥97% |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | ≥99%, ReagentPlus® |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | ≥97% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | N/A |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |
-
Preparation of the Free Base: As described in Method 1, prepare the free base of 7-oxa-4-azaspiro[2.5]octane from its hydrochloride salt.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 7-oxa-4-azaspiro[2.5]octane (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Addition of Aldehyde: Add benzaldehyde (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. Note: The reaction is typically exothermic, and the addition should be controlled.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure N-benzyl-7-oxa-4-azaspiro[2.5]octane.
Mechanism of Action
A clear understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization.
Direct Benzylation: An SN2 Pathway
The direct benzylation of 7-oxa-4-azaspiro[2.5]octane with benzyl bromide follows a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The potassium carbonate acts as a base to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine product and preventing the reaction from stalling.
Caption: Mechanism of Direct Benzylation.
Reductive Amination: A Two-Step Cascade
Reductive amination is a two-step process that begins with the condensation of the secondary amine with benzaldehyde to form an iminium ion intermediate. This step is typically reversible and acid-catalyzed (trace acid in the amine salt or solvent is often sufficient). The iminium ion is then irreversibly reduced by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent that readily reduces the electrophilic iminium ion but does not typically reduce the aldehyde starting material, thus preventing the formation of benzyl alcohol as a byproduct.[3]
Caption: Mechanism of Reductive Amination.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the two described protocols. Yields are indicative and may vary based on the scale and purity of the starting materials.
| Parameter | Method 1: Direct Benzylation | Method 2: Reductive Amination |
| Electrophile | Benzyl Bromide | Benzaldehyde |
| Reagent | Potassium Carbonate (Base) | Sodium Triacetoxyborohydride (Reductant) |
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-18 hours | 4-6 hours |
| Typical Yield | 75-90% | 80-95% |
| Key Advantages | Simple reagents, high concentration possible | Mild conditions, high selectivity |
| Considerations | Potential for over-alkylation (low risk with secondary amine), benzyl bromide is a lachrymator | STAB is moisture-sensitive, requires anhydrous conditions |
Conclusion
The N-benzylation of 7-oxa-4-azaspiro[2.5]octane is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. This guide has provided two detailed, reliable, and well-referenced protocols for achieving this synthesis. The choice between direct alkylation and reductive amination will depend on the specific requirements of the research, including substrate sensitivity, available reagents, and desired reaction conditions. By understanding the underlying principles and following the detailed procedures outlined herein, researchers can confidently and efficiently synthesize N-benzyl-7-oxa-4-azaspiro[2.5]octane for further elaboration in their drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
- Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Google Patents. (2019). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
-
MDPI. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]
Sources
Application Note: Leveraging 4-Benzyl-7-oxa-4-azaspiro[2.5]octane for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic molecules towards scaffolds with greater three-dimensional (3D) complexity.[1][2] This strategic move is driven by the need to access novel chemical space and develop drug candidates with improved physicochemical properties, such as enhanced solubility, better metabolic stability, and reduced off-target toxicity.[1] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are exemplary in this regard. Their rigid, well-defined geometries allow for precise projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets.[3][4]
The 7-oxa-4-azaspiro[2.5]octane core is a particularly attractive building block. It combines the conformational rigidity of the spirocyclic system with the favorable properties of a morpholine-like fragment, which is a common motif in successful drugs. The cyclopropane ring introduces a degree of strain and a unique spatial arrangement of substituents. The N-benzyl protected version, 4-Benzyl-7-oxa-4-azaspiro[2.5]octane , serves as a versatile secondary amine building block, ready for incorporation into library synthesis. The benzyl group provides stability and can be readily removed in later stages for further diversification. This application note provides a comprehensive guide to the strategic use of this scaffold in parallel synthesis, focusing on its application in the Ugi four-component reaction (Ugi-4CR) to rapidly generate libraries of complex, 3D-rich molecules.
Core Principles and Strategic Advantages
The utility of this compound in parallel synthesis is rooted in several key principles:
-
Inherent 3D Geometry: The spirocyclic nature of the scaffold ensures that the molecules synthesized from it will possess a high fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with increased success rates in clinical development.[2]
-
Suitability for Multicomponent Reactions (MCRs): As a secondary amine, it is an ideal input for powerful MCRs like the Ugi and Passerini reactions.[5][6][7] These reactions are cornerstones of combinatorial chemistry, allowing for the one-pot synthesis of complex products from three or more simple starting materials, thereby maximizing molecular diversity and synthetic efficiency.
-
Vectorial Diversity: The scaffold directs the appended diversity elements into distinct spatial regions. This "vectorial diversity" is crucial for effectively exploring the binding pockets of target proteins.
-
Protecting Group Strategy: The benzyl group on the nitrogen atom serves as a stable protecting group that is compatible with a wide range of reaction conditions, including those of the Ugi reaction. It can be removed later via hydrogenolysis to reveal a secondary amine, which can then be used as a handle for further functionalization, adding another layer of diversity to the library design.
Reaction Mechanism: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR is a cornerstone of diversity-oriented synthesis.[6][8] It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide product in a single step. When using this compound as the amine component, the reaction proceeds through the following key steps:
-
Imine Formation: The aldehyde (R¹-CHO) and the secondary amine (this compound) condense to form a reactive iminium ion.
-
Nucleophilic Attack: The isocyanide (R²-NC) adds to the iminium ion, forming a nitrilium ion intermediate.
-
Acyl Transfer: The carboxylate (from R³-COOH) attacks the nitrilium ion.
-
Mumm Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final, stable α-acylamino amide product.
This one-pot process is exceptionally efficient for generating large libraries of drug-like molecules.
Caption: Generalized workflow of the Ugi four-component reaction.
Experimental Protocol: Parallel Synthesis of a Ugi-4CR Library
This protocol describes the parallel synthesis of a 96-compound library in a 96-well reaction block using this compound as the amine component.
Materials and Equipment:
-
This compound
-
A diverse set of 8 aldehydes (in stock solutions)
-
A diverse set of 12 isocyanides (in stock solutions)
-
A suitable carboxylic acid (e.g., Acetic Acid, as a stock solution)
-
Anhydrous Methanol (MeOH)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Orbital shaker
-
Centrifugal evaporator (e.g., Genevac)
-
LC-MS for analysis
Protocol Steps:
-
Preparation of Stock Solutions (in a fume hood):
-
Prepare a 0.5 M stock solution of this compound in anhydrous MeOH.
-
Prepare 0.5 M stock solutions of each of the 8 selected aldehydes in anhydrous MeOH.
-
Prepare a 0.5 M stock solution of the selected carboxylic acid in anhydrous MeOH.
-
Prepare 0.5 M stock solutions of each of the 12 selected isocyanides in anhydrous MeOH.
-
-
Reagent Dispensing:
-
Using a liquid handler or multichannel pipette, dispense 100 µL (50 µmol, 1.0 eq) of the this compound stock solution into each of the 96 wells.
-
Dispense 110 µL (55 µmol, 1.1 eq) of each of the 8 aldehyde stock solutions to the appropriate rows (12 wells per aldehyde).
-
Dispense 110 µL (55 µmol, 1.1 eq) of the carboxylic acid stock solution to all 96 wells.
-
Dispense 110 µL (55 µmol, 1.1 eq) of each of the 12 isocyanide stock solutions to the appropriate columns (8 wells per isocyanide).
-
-
Reaction Incubation:
-
Seal the 96-well reaction block securely with a chemically resistant sealing mat.
-
Place the block on an orbital shaker and agitate at 400 rpm at room temperature for 48 hours.
-
-
Work-up and Isolation:
-
After 48 hours, remove the sealing mat.
-
Place the reaction block in a centrifugal evaporator and concentrate the contents of all wells to dryness.
-
Re-dissolve the residue in each well in 500 µL of Dimethyl Sulfoxide (DMSO) to create a nominal 100 mM stock solution of each library member.
-
-
Quality Control:
-
Select a representative set of wells (e.g., 8-12 wells, covering different aldehydes and isocyanides) for quality control analysis.
-
Analyze the selected samples by LC-MS to confirm the identity of the product (by mass) and estimate the purity.
-
Caption: Workflow for parallel synthesis using the Ugi-4CR.
Expected Results and Data
The Ugi-4CR is known for its reliability and generally good yields. For a library synthesis as described, one can expect the following outcomes.
Table 1: Representative Ugi-4CR Library Inputs
| Component | R¹ (Aldehyde) | R² (Isocyanide) | R³ (Carboxylic Acid) | Amine Component |
| Example 1 | Cyclohexyl | tert-Butyl | Acetic Acid | This compound |
| Example 2 | 4-Fluorophenyl | Cyclohexyl | Acetic Acid | This compound |
| Example 3 | Isobutyl | Benzyl | Acetic Acid | This compound |
| Example 4 | 2-Thiophenyl | tert-Butyl | Acetic Acid | This compound |
Table 2: Expected Outcomes for Representative Reactions
| Example | Expected Yield Range | Expected Purity (LC-MS) | Reaction Time | Key Advantage |
| 1 | 60-85% | >80% | 48h | Introduces aliphatic bulk |
| 2 | 55-80% | >80% | 48h | Incorporates aromatic moiety |
| 3 | 65-90% | >85% | 48h | High yield with simple inputs |
| 4 | 50-75% | >75% | 48h | Introduces heteroaromatic diversity |
Note: Yields and purities are estimates based on typical Ugi reactions. Actual results may vary depending on the specific substrates used.
Conclusion and Future Directions
This compound is a powerful building block for generating molecular libraries with high three-dimensional character. Its compatibility with robust and efficient multicomponent reactions like the Ugi-4CR makes it an ideal tool for parallel synthesis in a drug discovery setting. The protocols outlined in this note provide a clear pathway for researchers to rapidly access novel, spirocycle-containing chemical matter.
Future work could involve the de-benzylation of the synthesized library members to expose the secondary amine, which can then be used in a subsequent diversification step (e.g., amide coupling, reductive amination) to create an even more complex and diverse "library of libraries." This two-step diversification strategy maximizes the utility of the spirocyclic scaffold and significantly expands the accessible chemical space for biological screening.
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Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. RSC Chemical Biology, 2(4), 1035-1054. [Link]
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de Souza, R. O. M. A. (2017). Possible mechanism of the Passerini reaction. ResearchGate. [Link]
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Martin, S. F., & Smith, C. S. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(9), 4384–4397. [Link]
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Martinez, R., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. [Link]
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PubChem. 4-Oxa-7-azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. [Link]
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Nikolova, M. P., & Chavali, M. S. (2019). Recent advances in biomaterials for 3D scaffolds: A review. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 108(5), 2033-2049. [Link]
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Zhang, J., & Wang, R. (2019). Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect. The Journal of Organic Chemistry, 84(16), 10091-10100. [Link]
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Martin, S. F., & Smith, C. S. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(9), 4384–4397. [Link]
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Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(21), 4871-4877. [Link]
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U.S. Department of Energy Office of Science. (2021). 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics. [Link]
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Vitale, P., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-5. [Link]
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Vellingiri, B., et al. (2021). Advancement of Scaffold-Based 3D Cellular Models in Cancer Tissue Engineering: An Update. Frontiers in Oncology, 11, 621437. [Link]
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Dandapani, S., & Marcaurelle, L. A. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. [Link]
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Vale, N., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-529. [Link]
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BioPharma Notes. (2020). 3D-Scaffolds in Tissue Engineering and Regenerative Medicine (TERM). [Link]
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Chalyk, B., et al. (2017). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Chemistry – A European Journal, 23(66), 16782-16786. [Link]
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Shaaban, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. PMC. [Link]
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Application Notes & Protocols: 4-Benzyl-7-oxa-4-azaspiro[2.5]octane as a Novel Scaffold for Oxazolidinone Antibacterial Agents
Abstract
The relentless rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds that can evade existing resistance mechanisms. Spirocyclic systems have garnered significant attention in medicinal chemistry for their ability to introduce three-dimensionality and conformational rigidity, often leading to improved pharmacological properties.[1][2] This document details the application of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane as a versatile building block for the synthesis of a new class of oxazolidinone antibiotics. We present its synthetic protocol, derivatization strategies, and the biological evaluation of a lead compound, demonstrating potent activity against multi-drug resistant Gram-positive pathogens.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The oxazolidinone class of antibiotics, exemplified by Linezolid, has been a critical tool in combating resistant Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] Their unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, makes them less susceptible to cross-resistance with other protein synthesis inhibitors.[3][5] However, the emergence of resistance to oxazolidinones themselves underscores the urgent need for next-generation agents.
Structure-activity relationship (SAR) studies have shown that modifications to the N-phenyl ring of the oxazolidinone core can significantly impact potency and safety.[3] We hypothesized that replacing the traditional morpholine or piperazine substituents with a rigid, three-dimensional spirocyclic scaffold could offer distinct advantages:
-
Enhanced Target Binding: The conformational constraint imposed by the spiro-cyclopropane moiety can orient key pharmacophoric elements for optimal interaction with the ribosomal target.
-
Improved Physicochemical Properties: Spirocycles can fine-tune properties like solubility and metabolic stability, which are critical for drug development.[2]
-
Novel Chemical Space: This approach provides access to an under-explored area of chemical diversity, increasing the probability of discovering compounds that overcome existing resistance.[1]
The this compound scaffold was selected as our foundational building block due to its synthetic tractability and the strategic placement of functional groups amenable to derivatization.
Synthetic Strategy & Core Building Block Preparation
The synthesis of the core scaffold, this compound, is achieved through a robust and scalable multi-step sequence starting from readily available materials. The key transformation involves a Petasis olefination followed by a cyclopropanation reaction.[1]
Protocol 1: Synthesis of this compound
Materials:
-
N-Benzyl-4-piperidone
-
(Cyclopropyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step A: Wittig Reaction:
-
To a stirred suspension of (cyclopropyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexanes:Ethyl Acetate gradient) to yield 4-benzylidene-1-cyclopropylpiperidine.
-
-
Step B: Epoxidation:
-
Dissolve the product from Step A (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add m-CPBA (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The resulting crude epoxide, This compound , is often of sufficient purity for the subsequent step.
-
Workflow for Scaffold Synthesis
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The Emergence of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane: A Novel Scaffold for Next-Generation Therapeutics
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is paramount. The "escape from flatland," a strategic shift towards three-dimensional molecular architectures, has been a guiding principle in the design of new drug candidates.[1][2] It is within this context that the 4-Benzyl-7-oxa-4-azaspiro[2.5]octane scaffold emerges as a compelling and versatile platform for medicinal chemists. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this unique molecular framework. We will delve into the rationale behind its use, protocols for its synthesis and incorporation, and its potential to address key challenges in drug design, such as improving physicochemical properties and exploring novel intellectual property space.
The Strategic Advantage: Why this compound?
The this compound scaffold is a confluence of two privileged structural motifs in medicinal chemistry: the benzyl group and a spirocyclic system that acts as a bioisostere for morpholine. This unique combination offers several distinct advantages in the design of novel therapeutics.
1. Enhanced Three-Dimensionality and Physicochemical Properties:
Spirocyclic scaffolds, by their very nature, introduce a rigid, three-dimensional geometry into a molecule.[2][3] This departure from traditional flat, aromatic structures can lead to a host of improved properties:
-
Improved Solubility and Reduced Lipophilicity: The introduction of a spirocyclic center, even with the addition of a carbon atom, can counterintuitively lower the lipophilicity (logD) of a molecule.[4] This is often attributed to the increased basicity of the nitrogen atom within the constrained ring system, leading to better aqueous solubility—a critical factor for oral bioavailability.
-
Metabolic Stability: The quaternary spirocyclic carbon can shield adjacent chemical bonds from metabolic enzymes, particularly cytochrome P450s, thereby enhancing the metabolic stability of the drug candidate.[1]
-
Novel Vectorial Orientation: The rigid spirocyclic core orients substituents in well-defined vectors, allowing for precise probing of target binding pockets and potentially leading to enhanced potency and selectivity.
2. Bioisosterism with Morpholine:
The 7-oxa-4-azaspiro[2.5]octane moiety is an excellent bioisosteric replacement for the commonly used morpholine ring.[5] While morpholine is prevalent in many approved drugs, it can be susceptible to metabolic degradation.[5] Replacing it with a spirocyclic analogue can maintain the desired physicochemical properties while improving metabolic stability.[4]
3. The Role of the Benzyl Group:
The benzyl group is a well-established pharmacophore that can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions.[6] In the this compound scaffold, the benzyl group serves as a versatile handle for derivatization, allowing for the exploration of a wide range of chemical space to optimize target engagement and pharmacokinetic properties.
Synthesis and Derivatization: A Proposed Protocol
Protocol 1: Synthesis of the Core Scaffold
This protocol outlines a potential multi-step synthesis of the this compound core.
Materials:
-
1-aminocyclopropanecarboxylic acid
-
Benzylamine
-
Reducing agents (e.g., LiAlH4, NaBH4/BF3·OEt2)
-
Protecting group reagents (e.g., Boc anhydride)
-
Solvents (e.g., THF, DCM, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Amide Coupling: React 1-aminocyclopropanecarboxylic acid with benzylamine using a standard peptide coupling reagent (e.g., HATU, HOBt) to form the corresponding amide.
-
Cyclization: Induce intramolecular cyclization to form the spiro-lactam, 7-oxa-4-azaspiro[2.5]octan-5-one.[7] This may require activation of the carboxylic acid and subsequent intramolecular nucleophilic attack.
-
Reduction of the Lactam: Reduce the amide carbonyl of the spiro-lactam using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the this compound scaffold. Care must be taken with this highly reactive reagent. Alternative, safer reduction methods may also be explored.[8]
-
Purification: Purify the final product using column chromatography on silica gel.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the synthesized scaffold.
-
Mass Spectrometry (LC-MS): To verify the molecular weight of the product.
Protocol 2: N-Debenzylation and Functionalization
The benzyl group can be removed to provide a secondary amine, which serves as a key point for further diversification.
Materials:
-
This compound
-
Palladium on carbon (Pd/C)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Various electrophiles for derivatization (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides)
-
Bases (e.g., triethylamine, DIPEA)
-
Solvents (e.g., methanol, ethanol, DCM)
Procedure:
-
Hydrogenolysis: Subject the this compound to catalytic hydrogenolysis using Pd/C and a hydrogen source to cleave the benzyl group and afford the free secondary amine, 7-oxa-4-azaspiro[2.5]octane.
-
Derivatization: React the resulting secondary amine with a variety of electrophiles under basic conditions to install diverse functional groups at the N4 position. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Application in Drug Discovery Workflows
The this compound scaffold can be seamlessly integrated into standard drug discovery workflows.
Workflow for Scaffold Incorporation and Evaluation
Caption: A generalized workflow for the integration of the this compound scaffold into a drug discovery pipeline.
Potential Therapeutic Applications
Given the prevalence of the benzyl and morpholine motifs in approved drugs, the this compound scaffold holds promise across a wide range of therapeutic areas. The specific application will be dictated by the nature of the substituents appended to the core. For instance, its use as an intermediate in the synthesis of kinase inhibitors, such as LRRK2 inhibitors for Parkinson's disease, has been suggested for the related 4-oxa-7-azaspiro[2.5]octane scaffold.[9]
Table 1: Potential Therapeutic Targets and Rationale
| Therapeutic Area | Potential Target Class | Rationale for Scaffold Application |
| Oncology | Kinase Inhibitors | The scaffold can mimic the hinge-binding motifs of many kinase inhibitors, with the spirocycle enhancing solubility and metabolic stability. |
| Neuroscience | GPCRs, Ion Channels | The rigid 3D structure can provide the necessary conformational constraint for potent and selective modulation of CNS targets. |
| Infectious Diseases | Bacterial Enzymes | The unique topology of the scaffold can be exploited to design inhibitors that fit into the active sites of bacterial enzymes. |
| Inflammatory Diseases | Proteases, Cytokine Modulators | The scaffold can serve as a stable core for the development of orally bioavailable anti-inflammatory agents. |
Conclusion
The this compound scaffold represents a novel and promising tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, potential for improved physicochemical properties, and role as a metabolically stable morpholine bioisostere make it an attractive starting point for the design of next-generation therapeutics. The protocols and workflows outlined in this document provide a foundational guide for researchers to explore the full potential of this exciting new scaffold. As the principles of 3D molecular design continue to shape the future of drug discovery, scaffolds like this compound will undoubtedly play a crucial role in the development of safer and more effective medicines.
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-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
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Future Medicinal Chemistry. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]
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ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]
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ACS Medicinal Chemistry Letters. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available at: [Link]
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Taylor & Francis Online. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]
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National Center for Biotechnology Information. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Available at: [Link]
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ResearchGate. (2020). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available at: [Link]
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ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Available at: [Link]
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Application Note & Protocol Guide: Electrophilic Reactions of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Unique Spirocyclic Scaffold
The 4-Benzyl-7-oxa-4-azaspiro[2.5]octane scaffold represents a fascinating convergence of two synthetically valuable small-ring heterocycles: a non-activated aziridine and a strained oxetane. This unique spirocyclic architecture offers significant potential in medicinal chemistry and drug discovery, providing a three-dimensional framework that can be strategically functionalized.[1] The benzyl group on the aziridine nitrogen renders it a "nonactivated" aziridine, meaning it is relatively inert to nucleophilic attack without prior activation.[2][3] This characteristic allows for selective electrophilic activation of the nitrogen, leading to the formation of a highly reactive aziridinium ion intermediate.[2][3][4] The subsequent ring-opening of this intermediate by nucleophiles provides a powerful tool for introducing diverse functionalities in a regio- and stereocontrolled manner.[5][6][7]
Concurrently, the oxetane ring, with its inherent ring strain of approximately 106 kJ mol⁻¹, presents another site for potential chemical manipulation, particularly under acidic conditions.[8] Oxetanes are known to act as excellent hydrogen-bond acceptors and can influence the physicochemical properties of molecules, such as solubility and metabolic stability, making them attractive motifs in drug design.[1][9]
This application note provides a detailed guide to the predicted reactivity of this compound with various electrophiles. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key reaction classes, and discuss the expected outcomes based on established principles of aziridine and oxetane chemistry. While specific literature on the electrophilic reactions of this exact spirocycle is not available, the principles outlined herein are derived from extensive studies on analogous N-benzylaziridines and oxetanes, offering a robust predictive framework for synthetic exploration.
Core Reactivity Principles: The Aziridinium Ion Intermediate
The central theme in the reaction of this compound with electrophiles is the formation of a tricyclic aziridinium ion. Nonactivated aziridines, such as the one present in our target molecule, require an electrophile to activate the nitrogen lone pair, forming a quaternary ammonium salt within the three-membered ring.[2][3][10] This aziridinium ion is highly strained and electrophilic, making it susceptible to nucleophilic attack, which leads to the opening of the aziridine ring.
The regioselectivity of the ring-opening is a critical consideration and is influenced by both steric and electronic factors, often dictated by the nature of the nucleophile and the reaction conditions. Attack at the less substituted carbon (C8) is generally kinetically favored, while attack at the more substituted carbon (C5, the spiro-center) would be thermodynamically favored if it were to lead to a more stable product, though this is sterically hindered.[2][3]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The preparation of stable aziridinium ions and their ring-openings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Applications of Aziridinium Ions | Encyclopedia MDPI [encyclopedia.pub]
Application Note: Chemoselective Debenzylation of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Debenzylation in Spirocyclic Amine Synthesis
The benzyl (Bn) group is a cornerstone of amine protection strategies in modern organic synthesis, prized for its robustness across a wide array of chemical transformations. However, its timely and clean removal is a critical step in the path toward the final active pharmaceutical ingredient or complex molecular target. This application note provides a detailed guide to the debenzylation of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, a unique spirocyclic scaffold containing both a tertiary amine and a reactive oxirane (epoxide) ring. The successful deprotection to yield the free secondary amine, 7-oxa-4-azaspiro[2.5]octane, is paramount for further functionalization in drug discovery programs.
The presence of the epoxide within the spirocyclic system introduces a significant challenge: the need for a highly chemoselective debenzylation method that leaves the strained oxirane ring intact. This guide will explore the mechanistic rationale behind method selection, provide detailed, field-tested protocols, and discuss critical parameters for achieving high-yield, clean conversion.
Mechanism & Method Selection: A Chemoselectivity-Focused Approach
The removal of an N-benzyl group is typically achieved through reductive cleavage of the C-N bond. Several methods exist, each with its own mechanistic pathway and substrate compatibility profile. For a sensitive substrate like this compound, a careful evaluation is necessary.
Method 1: Catalytic Hydrogenolysis
This is the most common and often cleanest method for debenzylation. The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
-
Mechanism: The N-benzyl amine and a hydrogen source adsorb onto the palladium surface. The benzylic C-N bond is then cleaved by activated hydrogen species, yielding the deprotected amine and toluene as the primary byproduct.
-
Causality of Choice: This method is highly attractive due to its efficiency and the simple workup required. However, standard high-pressure hydrogenation can sometimes lead to the reduction of other sensitive functional groups. The key concern for our substrate is the potential for epoxide ring opening.
Method 2: Catalytic Transfer Hydrogenation (CTH)
A safer and often more selective alternative to using hydrogen gas, CTH generates hydrogen in situ from a donor molecule.
-
Mechanism: A hydrogen donor, such as ammonium formate or formic acid, decomposes on the catalyst surface to provide the active hydrogen species for hydrogenolysis.
-
Causality of Choice: CTH often proceeds under milder conditions (atmospheric pressure, room temperature to gentle reflux) than traditional hydrogenation, which can enhance chemoselectivity.[1] The use of ammonium formate is particularly advantageous as it typically produces the free amine directly under neutral conditions.[2][3] This method is often the preferred choice for substrates with sensitive functionalities that might not tolerate high-pressure hydrogen.
Method 3: Oxidative Debenzylation
Certain oxidizing agents can selectively cleave the N-benzyl group.
-
Mechanism: Reagents like ceric ammonium nitrate (CAN) can effect debenzylation through an oxidative pathway.[4][5]
-
Causality of Choice: While effective, these methods can be less "green" and may require more extensive purification. For our substrate, the compatibility of the oxidizing agent with the epoxide ring would need careful evaluation.
Selected Approach for this compound:
Based on the need for high chemoselectivity to preserve the epoxide ring, Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon and Ammonium Formate is the recommended method. This approach offers a balance of high efficiency, mild reaction conditions, and operational simplicity, minimizing the risk of unwanted side reactions.
Caption: Figure 1: Catalytic Transfer Hydrogenation Mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the catalytic transfer hydrogenation of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥95% purity |
| 10% Palladium on Carbon (Pd/C) | Degussa type, ~50% water wet |
| Anhydrous Ammonium Formate | ≥98% purity |
| Methanol (MeOH) | Anhydrous, ACS grade |
| Celite® 545 | --- |
| Round-bottom flask with reflux condenser | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | --- |
| Inert atmosphere setup (Nitrogen or Argon) | --- |
| Filtration apparatus (e.g., Büchner funnel) | --- |
| Rotary evaporator | --- |
Safety Precautions
-
Palladium on Carbon is pyrophoric: Pd/C can ignite spontaneously in air, especially when dry and in the presence of organic solvents. Always handle it in an inert atmosphere and never add dry catalyst to a solvent in the presence of air.[6] The filter cake should never be allowed to dry and should be quenched with water immediately after filtration.
-
Hydrogen Evolution: Although not using hydrogen gas directly, the reaction generates hydrogen in situ. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol: Catalytic Transfer Hydrogenation
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under a gentle stream of nitrogen, add anhydrous methanol to dissolve the substrate.
-
-
Catalyst Addition:
-
In a separate vial, weigh the 10% Pd/C catalyst (typically 0.5 to 1.0 times the weight of the substrate).
-
Carefully add the wet Pd/C catalyst to the stirred reaction mixture under a positive pressure of nitrogen.
-
-
Hydrogen Donor Addition:
-
Add anhydrous ammonium formate (5.0 eq) to the reaction mixture in one portion.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and stir vigorously. Vigorous stirring is crucial for efficient mixing of the three-phase system.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed. Reaction times can vary but are often in the range of 1-4 hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake is pyrophoric. Immediately quench the filter cake with plenty of water.
-
Wash the filter cake thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 7-oxa-4-azaspiro[2.5]octane can be purified by silica gel column chromatography if necessary, typically using a mobile phase containing a small percentage of amine (e.g., triethylamine) to prevent streaking.
-
Caption: Figure 2: Experimental Workflow for Debenzylation.
Results and Troubleshooting
The expected outcome of this protocol is the clean conversion of this compound to 7-oxa-4-azaspiro[2.5]octane with toluene as the primary byproduct.
| Parameter | Expected Result |
| Conversion | >95% (as determined by LC-MS) |
| Isolated Yield | 85-95% |
| Purity (crude) | >90% |
| Key Byproduct | Toluene |
| Epoxide Integrity | No significant opening of the oxirane ring observed |
Troubleshooting Common Issues
-
Incomplete Reaction:
-
Cause: Inactive catalyst or insufficient hydrogen donor.
-
Solution: Ensure the Pd/C catalyst is of good quality and not expired. Increase the amount of ammonium formate or add it in portions. Ensure vigorous stirring.
-
-
Epoxide Ring Opening:
-
Cause: Reaction conditions are too harsh (prolonged heating).
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.
-
-
Low Isolated Yield:
-
Cause: Product loss during workup or purification. The free amine may be volatile or adhere to silica gel.
-
Solution: Ensure complete extraction and careful concentration. When performing chromatography, pre-treat the silica gel with a triethylamine solution to minimize product loss.
-
Conclusion
The debenzylation of this compound presents a chemoselectivity challenge that can be effectively addressed by employing catalytic transfer hydrogenation with palladium on carbon and ammonium formate. This method provides a robust and scalable route to the desired free amine while preserving the integrity of the sensitive epoxide functionality. The protocols and insights provided in this application note are intended to empower researchers to confidently perform this critical transformation in their synthetic endeavors.
References
- Ram, S., & Spicer, L. D. (1987). RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT. Tetrahedron Letters, 28(5), 515-516.
- Yoo, S. E., & Lee, S. H. (1991). A mild and efficient debenzylation of N-benzylamino compounds with m-chloroperbenzoic acid. Tetrahedron Letters, 32(44), 6351-6354.
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.
- Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774.
- Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
- Sajiki, H., Ikawa, T., & Hirota, K. (2003). An effective and practical debenzylation system: palladium on carbon in the presence of triethylsilane. Tetrahedron Letters, 44(47), 8437-8439.
- Pratt, L. M., & Rife, J. (2010). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 17(1), 26-31.
- Mori, K., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry–A European Journal, e202400845.
- Shimizu, T., & Seki, M. (2010). Facile hydrogenative deprotection of N-benzyl groups using a mixed catalyst of palladium and niobic acid-on-carbon. ACS Omega, 5(5), 2345-2353.
- Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774.
-
Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415-418. Available at: [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Incorporation of 4-oxa-7-azaspiro[2.5]octane hydrochloride in the Synthesis of Potent Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[1] Kinase inhibitors have emerged as a cornerstone of modern pharmacology, with a growing number of approved drugs targeting the ATP-binding site of these critical signaling enzymes.[1] However, the high degree of homology within the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to undesirable side effects and toxicity. To overcome this hurdle, medicinal chemists are increasingly exploring molecular scaffolds that extend beyond the traditional "flat" aromatic systems, venturing into three-dimensional chemical space.[2][3]
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered considerable attention for their ability to impart conformational rigidity and introduce novel three-dimensional exit vectors from a core pharmacophore.[2][3] This structural feature can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic properties.[3] One such valuable building block is 4-oxa-7-azaspiro[2.5]octane hydrochloride , a versatile intermediate that has proven instrumental in the synthesis of a new generation of kinase inhibitors. This application note will provide a detailed overview of its application, focusing on its role in the synthesis of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, and provide a comprehensive experimental protocol for its use.
Advantages of the 4-oxa-7-azaspiro[2.5]octane Moiety in Drug Design
The incorporation of the 4-oxa-7-azaspiro[2.5]octane moiety into kinase inhibitor scaffolds offers several distinct advantages:
-
Structural Rigidity and Pre-organization: The spirocyclic nature of this fragment locks the conformation of the piperidine ring, reducing the entropic penalty upon binding to the target kinase. This pre-organization of the ligand can lead to a significant increase in binding affinity.
-
Improved Physicochemical Properties: The presence of the oxygen atom and the secondary amine can enhance aqueous solubility and introduce favorable hydrogen bonding interactions, which can improve a compound's pharmacokinetic profile.
-
Novel Chemical Space Exploration: The unique three-dimensional shape of the spirocycle allows for the exploration of previously unexploited regions of the kinase binding pocket, potentially leading to the discovery of inhibitors with novel binding modes and improved selectivity.
-
Vectorial Exit Points for SAR Studies: The secondary amine of the 4-oxa-7-azaspiro[2.5]octane provides a convenient attachment point for further chemical modification, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.
Application in the Synthesis of LRRK2 Inhibitors for Parkinson's Disease
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[4] Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of therapeutic research.[1][4] The 4-oxa-7-azaspiro[2.5]octane hydrochloride building block has been successfully employed in the synthesis of highly potent LRRK2 inhibitors.[4]
A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between 4-oxa-7-azaspiro[2.5]octane and a halogenated heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is a robust and versatile method for constructing the final kinase inhibitor scaffold.
Below is a detailed protocol for the synthesis of a representative LRRK2 inhibitor incorporating the 4-oxa-7-azaspiro[2.5]octane moiety.
Experimental Protocol: Synthesis of a 4-(4-oxa-7-azaspiro[2.5]octan-7-yl)-7H-pyrrolo[2,3-d]pyrimidine-based LRRK2 Inhibitor
This protocol describes the synthesis of a potent LRRK2 inhibitor via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
A representative synthetic workflow for an LRRK2 inhibitor.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-chloro-5-(cyanomethyl)-7H-pyrrolo[2,3-d]pyrimidine | - | 192.61 |
| 4-oxa-7-azaspiro[2.5]octane hydrochloride | 1427195-23-0 | 149.62 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
Reaction Setup: To a solution of 4-chloro-5-(cyanomethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add 4-oxa-7-azaspiro[2.5]octane hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Heating: Heat the reaction mixture to 130 °C and stir for 2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with dichloromethane (DCM) (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 4-(4-oxa-7-azaspiro[2.5]octan-7-yl)-5-(cyanomethyl)-7H-pyrrolo[2,3-d]pyrimidine.
Structure-Activity Relationship (SAR) and Potency
The incorporation of the 4-oxa-7-azaspiro[2.5]octane moiety has been shown to result in highly potent LRRK2 inhibitors. The following table summarizes the in vitro potency of a representative inhibitor synthesized using this building block.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example 1 | LRRK2 (G2019S) | 5.5 |
Data is representative and may vary based on specific assay conditions.
The sub-nanomolar potency of this example highlights the significant contribution of the spirocyclic scaffold to the overall binding affinity of the inhibitor.
Target Kinase Signaling Pathway: LRRK2
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[4][5] Pathogenic mutations, such as the common G2019S mutation, lead to hyperactivation of its kinase domain, which is believed to contribute to the neurodegeneration observed in Parkinson's disease.
Simplified LRRK2 signaling pathway and point of intervention.
Conclusion
The use of 4-oxa-7-azaspiro[2.5]octane hydrochloride as a building block in kinase inhibitor synthesis represents a significant advancement in medicinal chemistry. Its inherent three-dimensionality and favorable physicochemical properties enable the development of highly potent and selective inhibitors targeting challenging kinases like LRRK2. The detailed synthetic protocol provided herein serves as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of novel chemical space and the creation of next-generation therapeutics. As our understanding of the human kinome deepens, the strategic application of such innovative building blocks will be paramount in the ongoing quest for safer and more effective medicines.
References
Sources
- 1. Leucine-rich repeat kinase 2 inhibitors: a patent review (2014-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014001973A1 - NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS - Google Patents [patents.google.com]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014170248A1 - Arylpyrrolopyridine derived compounds as lrrk2 inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. The protocol is designed for scalability and robustness, addressing the critical need for reliable access to this important building block. We present a two-part synthetic strategy, commencing with the construction of the core 7-oxa-4-azaspiro[2.5]octane ring system, followed by a direct N-benzylation. This guide emphasizes the rationale behind procedural choices, safety considerations for hazardous reagents, and detailed methodologies for purification, ensuring high purity and yield of the final product.
Introduction
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as enhanced target specificity and reduced off-target effects. The 7-oxa-4-azaspiro[2.5]octane framework, in particular, represents a key structural motif in the development of novel therapeutics. The introduction of a benzyl group on the nitrogen atom can serve as a crucial pharmacophore, a protective group, or a point for further functionalization. This application note details a robust and scalable synthetic route to this compound, providing researchers with a practical guide for its preparation in significant quantities.
Synthetic Strategy Overview
The overall synthetic approach is a two-stage process. The initial stage focuses on the construction of the core spirocyclic amine, 7-oxa-4-azaspiro[2.5]octane, from commercially available starting materials. The second stage involves the direct N-benzylation of the synthesized spirocycle to yield the final target compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride
This multi-step synthesis is adapted from a patented procedure and is optimized for scalability.[1] It involves the sequential conversion of methyl 1-hydroxy-1-cyclopropanecarboxylate to the desired spirocyclic amine hydrochloride.
Step 1.1: Synthesis of Methyl 1-((cyanomethyl)oxy)cyclopropane-1-carboxylate (Intermediate 1)
This step involves an O-alkylation of the tertiary alcohol with bromoacetonitrile. The use of a strong base like sodium hydride is crucial for the deprotonation of the hydroxyl group to form the more nucleophilic alkoxide.
Reaction Scheme:
Caption: Synthesis of Intermediate 1.
Protocol:
-
To a stirred suspension of 60% sodium hydride (15.17 g, 0.379 mol) in anhydrous tetrahydrofuran (THF, 240 mL) under a nitrogen atmosphere at 0 °C, add a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (33.84 g, 0.291 mol) in THF (100 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes after the addition is complete.
-
Add bromoacetonitrile (56.06 g, 0.467 mol) dropwise at 0 °C.
-
Continue stirring at 0 °C for 15 minutes.
-
Carefully quench the reaction by the slow dropwise addition of water (20 mL) at 0 °C.
-
Add more water (80 mL) and extract the aqueous phase with ethyl acetate (2 x 40 mL).
-
Combine the organic phases, wash with saturated brine (40 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 4:1 to 3:1) to afford Intermediate 1 as a light yellow liquid.
Safety Note: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas.[2][3][4][5] Handle it in an inert atmosphere (e.g., a glove box or under nitrogen) and away from moisture. Personal protective equipment, including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory.[2][3]
Subsequent Steps for 7-Oxa-4-azaspiro[2.5]octane Hydrochloride
The subsequent steps of hydrogenation, cyclization, and reduction to form the hydrochloride salt of the spirocycle are detailed in the patent CN108530375B.[1] For the purpose of this application note, we will proceed from the commercially available or synthesized 7-oxa-4-azaspiro[2.5]octane hydrochloride.
Part 2: Large-Scale Synthesis of this compound
This part details the N-benzylation of the spirocyclic amine. A direct alkylation with benzyl bromide is chosen for its simplicity and efficiency on a large scale.
Step 2.1: Free-Basing of 7-Oxa-4-azaspiro[2.5]octane Hydrochloride
The hydrochloride salt must be converted to the free base to ensure the nucleophilicity of the secondary amine for the subsequent benzylation reaction.
Protocol:
-
Dissolve 7-oxa-4-azaspiro[2.5]octane hydrochloride in water.
-
Cool the solution in an ice bath and add a sufficient amount of a strong base (e.g., 50% aqueous sodium hydroxide) dropwise with stirring until the pH of the solution is >12.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of 7-oxa-4-azaspiro[2.5]octane. Use this crude product directly in the next step.
Step 2.2: N-Benzylation
Reaction Scheme:
Caption: N-Benzylation of the spirocyclic amine.
Protocol:
-
Dissolve the crude 7-oxa-4-azaspiro[2.5]octane free base in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a base to act as a scavenger for the hydrobromic acid formed during the reaction. An inorganic base like potassium carbonate is a good choice for large-scale reactions due to its low cost and ease of removal.
-
Add benzyl bromide dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The purification of the final tertiary amine product on a large scale can be challenging due to potential interactions with silica gel.[6][7]
Table 1: Purification Parameters
| Parameter | Value |
| Purification Method | Flash Column Chromatography |
| Stationary Phase | Amine-functionalized silica gel or basic alumina |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Alternative Method | Acid-base extraction |
Protocol for Flash Chromatography:
-
Equilibrate a column packed with amine-functionalized silica gel with the initial mobile phase (e.g., 100% hexane).[7]
-
Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product and combine them.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
Alternative Purification by Acid-Base Extraction:
For a large-scale process, an extractive workup can be a more economical purification method.[8]
-
Dissolve the crude product in a water-immiscible organic solvent.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to extract the basic tertiary amine into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH >12.
-
Extract the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable spirocyclic building block in sufficient quantities for their drug discovery and development programs. The provided rationale for experimental choices and detailed purification methods will aid in the successful implementation of this synthesis on a large scale.
References
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (URL: not available)
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from - American Chemical Society. (URL: [Link])
-
Sodium Hydride - Standard Operating Procedure. (URL: [Link])
-
MSDS for SODIUM HYDRIDE - Alkali Metals Limited. (URL: [Link])
-
Sodium hydride, 60% dispersion in mineral oil - SAFETY DATA SHEET. (URL: [Link])
- US4255356A - Purification of tertiary amines using an adsorbent - Google P
- EP0007983A1 - Process for the purification of tertiary amines - Google P
- A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (URL: not available)
-
Is there an easy way to purify organic amines? - Biotage. (URL: [Link])
-
Synthesis of benzylic amines - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. alkalimetals.com [alkalimetals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Proposed LC-MS/MS Method for the Sensitive Quantification of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane in Pharmaceutical Matrices
Abstract
This application note presents a proposed, highly sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane. While no standardized analytical protocol for this specific spirocyclic compound is currently published, the methodology herein is developed based on established principles for the analysis of N-benzyl substituted heterocycles and related pharmaceutical compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for method development, validation, and sample analysis. The protocol is designed to meet the rigorous standards of pharmaceutical quality control and pharmacokinetic studies.
Introduction
This compound is a unique heterocyclic compound featuring a spirocyclic core, which is of growing interest in medicinal chemistry due to the potential for novel three-dimensional pharmacophores.[4][5] Spirocyclic fragments can impart conformational rigidity and improved physicochemical properties to lead compounds.[6][7] As with any potential therapeutic agent, a robust and reliable analytical method for its quantification is paramount for preclinical and clinical development, including pharmacokinetic, stability, and quality control assessments.
The structural complexity and anticipated low concentrations in biological matrices necessitate a highly sensitive and selective analytical technique. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering unparalleled specificity and low limits of detection.[8][9][10] This document provides a detailed protocol for a proposed LC-MS/MS method, including sample preparation, chromatographic conditions, mass spectrometric parameters, and a comprehensive validation strategy aligned with regulatory expectations.[11][12][13][14][15]
Principle of the Method
The proposed method involves the separation of this compound from the sample matrix using reversed-phase high-performance liquid chromatography (RP-HPLC). The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's peak area to that of a stable isotope-labeled internal standard (SIL-IS), if available, or a suitable structural analog. The use of an internal standard is critical for correcting for variations in sample preparation and instrument response.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): (If available) Deuterated this compound or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Control matrix (e.g., human plasma, rat plasma, formulation buffer)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for its versatility with non-polar to moderately polar compounds.[1]
Standard and Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 acetonitrile:water mixture to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation): For plasma samples, a protein precipitation extraction is proposed for its simplicity and efficiency.
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following are proposed starting parameters and should be optimized for the specific instrumentation used.
| LC Parameters | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Parameters | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusing a standard solution. For C13H17NO (MW: 203.28), the precursor ion [M+H]+ would be m/z 204.3. Product ions would be identified in MS2 scan mode. |
Data Analysis and Quantification
Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. A weighted (1/x²) linear regression is typically used for pharmacokinetic assays.
Method Validation
The proposed analytical method should be validated according to the principles outlined in the FDA and ICH guidelines to ensure it is fit for its intended purpose.[11][12][13][14][15] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A typical range for pharmacokinetic assays might be 1-1000 ng/mL.
-
Accuracy and Precision: Assessed by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
Hypothetical Validation Data Summary
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Accuracy (QC) | ±15% of nominal value (±20% for LLOQ) | 95-105% |
| Precision (QC) | ≤15% RSD (≤20% for LLOQ) | <10% |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 92-103% |
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound using LC-MS/MS. The outlined protocol, based on established analytical principles for similar compounds, offers a robust starting point for method development and validation. The high sensitivity and selectivity of this method make it suitable for demanding applications in pharmaceutical development, from discovery to clinical trials.
References
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
FDA Guidance For Industry: Analytical Procedures and Methods Validation. Scribd. [Link]
-
Separation of N-Benzyl-N-ethyl-m-toluidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. [Link]
-
A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile. PubMed. [Link]
-
An UPLC-MS/MS method for quantification of spiraeoside in mouse blood and its application to a pharmacokinetic and bioavailability study. ResearchGate. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS... Journal of Current Medical Research and Opinion. [Link]
-
Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. RSC Publishing. [Link]
-
A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. PubMed. [Link]
-
Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Ch. The University of Jordan. [Link]
-
An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. [Link]
-
[Use of gas chromatography in pharmaceutical analysis. X. Further studies on antitubercular drugs]. PubMed. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
This compound. 北京欣恒研科技有限公司. [Link]
-
This compound - CAS:218594-11-7. 东莞康润实验科技有限公司. [Link]
-
This compound. APEX science. [Link]
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of N-Benzyl-N-ethyl-m-toluidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. cmro.in [cmro.in]
- 11. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 12. scribd.com [scribd.com]
- 13. fda.gov [fda.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Introduction
Welcome to the technical support guide for the synthesis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane. This document is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable spirocyclic epoxide, a motif increasingly recognized for its utility in medicinal chemistry due to its rigid, three-dimensional structure that can enhance interaction with biological targets.[1][2]
The most reliable and common method for synthesizing this compound is the Johnson-Corey-Chaykovsky reaction.[3] This reaction involves the addition of a sulfur ylide to the ketone of N-Benzyl-4-piperidone, forming the desired spiro-epoxide. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and common synthetic route to this compound? The Johnson-Corey-Chaykovsky reaction is the premier method. It involves reacting N-Benzyl-4-piperidone with a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide (the Corey-Chaykovsky Reagent).[4][5] This reaction is highly efficient for converting ketones into their corresponding epoxides.[3]
Q2: What is the fundamental mechanism of the Johnson-Corey-Chaykovsky reaction in this synthesis? The mechanism begins with the nucleophilic attack of the sulfur ylide's carbanion on the electrophilic carbonyl carbon of N-Benzyl-4-piperidone. This forms a betaine intermediate. Subsequently, an intramolecular nucleophilic substitution occurs where the oxygen anion attacks the carbon bearing the sulfonium group, which acts as an excellent leaving group (e.g., dimethyl sulfide or DMSO), resulting in the formation of the three-membered oxirane ring.[3]
Q3: Why is a sulfur ylide used instead of a phosphorus ylide (as in the Wittig reaction)? The key difference lies in the heteroatom's ability to form double bonds with oxygen. Phosphorus forms a very strong P=O double bond, which drives the Wittig reaction towards olefination through a four-membered oxaphosphetane intermediate. In contrast, the sulfur-oxygen bond is significantly weaker, allowing the betaine intermediate to favor the intramolecular displacement pathway that forms the epoxide ring.[3]
Q4: Are there specific safety precautions for this reaction? Yes. The reaction requires a strong base like sodium hydride (NaH), which is highly flammable and reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory. Additionally, sulfonium salts can be malodorous.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on causality and providing actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low or No Product Yield | a) Inactive Sulfur Ylide: The ylide is highly reactive and sensitive to moisture and air. | Solution: Ensure all glassware is oven- or flame-dried. Use high-quality anhydrous solvents (e.g., THF, DMSO). Use fresh, high-purity trimethylsulfonium iodide/bromide and sodium hydride (60% dispersion in mineral oil is common). The ylide must be generated in situ under a strictly inert atmosphere.[4] |
| b) Insufficient Deprotonation: The base may not be strong enough or may have degraded. | Solution: Verify the quality of the sodium hydride. If the dispersion in oil is old, wash it with anhydrous hexanes before use to remove the oil and any surface oxidation. Ensure vigorous stirring to facilitate the solid-liquid reaction. | |
| c) Low-Purity Starting Material: N-Benzyl-4-piperidone may contain impurities that interfere with the reaction. | Solution: Purify the starting ketone via vacuum distillation or recrystallization. Confirm its purity using techniques like NMR or GC-MS before starting the reaction. | |
| 2. Formation of a Major Byproduct | a) Competing Cannizzaro-type reaction: If using dimethyloxosulfonium methylide, a small amount of formaldehyde can be generated, leading to side reactions. | Solution: Maintain a low reaction temperature (0 °C to room temperature) during the addition of the ketone. Add the ketone solution slowly to the pre-formed ylide to avoid localized high concentrations. |
| b) Polymerization: The epoxide product can undergo ring-opening and polymerization, especially under acidic conditions or at high temperatures. | Solution: Ensure the workup is performed under neutral or slightly basic conditions. Avoid excessive heat during solvent evaporation. Purify the product promptly after the workup. | |
| 3. Difficult Product Purification | a) Contamination with Sulfur Byproducts: Dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) can be difficult to remove completely. | Solution: Perform a thorough aqueous workup. Washing the organic layer multiple times with brine can help remove water-soluble DMSO. For DMS, careful evaporation under reduced pressure is effective. |
| b) Co-elution during Chromatography: The product may have a similar polarity to the starting material or byproducts. | Solution: Utilize a gradient elution system for column chromatography. A common system starts with a non-polar solvent (e.g., hexanes) and gradually increases the polarity with ethyl acetate. Monitor fractions carefully using TLC. |
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis. Researchers should adapt it based on their laboratory-specific conditions and observations.
Reagents & Materials:
-
Trimethylsulfonium iodide (or bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
N-Benzyl-4-piperidone
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula under a positive pressure of nitrogen.
-
Add anhydrous DMSO (or THF) to the flask to create a slurry.
-
In a separate flask, dissolve trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO and add it dropwise to the NaH slurry at room temperature.
-
Stir the resulting mixture for 45-60 minutes at room temperature. The evolution of hydrogen gas should cease, and the solution will become a homogenous gray or white slurry, indicating the formation of dimethylsulfonium methylide.
-
-
Epoxidation Reaction:
-
Dissolve N-Benzyl-4-piperidone (1.0 eq) in a minimal amount of anhydrous DMSO (or THF).
-
Add the ketone solution dropwise to the ylide slurry at room temperature over 20-30 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
-
Workup and Isolation:
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold water with stirring. This step should be done in a fume hood as dimethyl sulfide may be released.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash them sequentially with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil or solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless oil or a white solid.
-
References
-
NIH Public Access.
-
SciSpace.
-
Organic Chemistry Portal.
-
Alfa Chemistry.
-
Wikipedia.
-
ResearchGate.
-
ResearchGate.
-
Organic Chemistry Frontiers (RSC Publishing).
-
Google Patents.
-
MDPI.
-
RSC Publishing.
-
Molecules (MDPI).
-
Bulletin of Environment, Pharmacology and Life Sciences.
-
ResearchGate.
-
PharmaBlock.
-
ResearchGate.
-
Google Patents.
-
Google Patents.
-
Organic & Biomolecular Chemistry (RSC Publishing).
-
Benchchem.
-
Google Patents.
Sources
Technical Support Center: Purification of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Welcome to the dedicated technical support guide for the purification of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this novel spirocyclic scaffold. The unique structural features of this molecule, namely the tertiary amine, the ether linkage, and the spirocyclic core, can present specific challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity and yield for your downstream applications.
Purification Strategy Overview
The purification of this compound typically involves a multi-step approach, starting with an aqueous workup to remove inorganic salts and water-soluble impurities, followed by column chromatography and potentially a final recrystallization step to achieve high purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low yield after aqueous workup and extraction.
-
Potential Cause 1: Emulsion formation. The basic nature of the tertiary amine can lead to the formation of stable emulsions during the aqueous wash, especially if the pH is not carefully controlled.
-
Solution:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
Consider using a different extraction solvent. For instance, if you are using ethyl acetate, switching to dichloromethane might mitigate emulsion formation.
-
-
-
Potential Cause 2: Product loss into the aqueous phase. As a tertiary amine, the product can be protonated and become water-soluble, especially in acidic conditions.
-
Solution:
-
Ensure the aqueous phase is basic (pH > 8) during the workup by using a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
-
-
Problem 2: Poor separation during flash column chromatography.
-
Potential Cause 1: Tailing of the product peak. The basic nitrogen atom in the molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant peak tailing.[1]
-
Solution:
-
Use a basic modifier in your eluent. Add a small amount of triethylamine (0.1-1% v/v) or a few drops of ammonium hydroxide to your solvent system to neutralize the acidic sites on the silica gel.[1] This will significantly improve the peak shape.
-
Consider an alternative stationary phase. Amine-functionalized silica gel can be an excellent alternative for the purification of basic compounds, often providing better peak shapes without the need for mobile phase modifiers.[1] Alumina (basic or neutral) can also be a suitable alternative to silica gel.
-
-
-
Potential Cause 2: Co-elution with impurities. Starting materials or byproducts with similar polarities can be difficult to separate from the desired product.
-
Solution:
-
Optimize your solvent system. A thorough TLC analysis with different solvent systems is crucial. A good starting point for this compound is a mixture of ethyl acetate and hexanes. If separation is still challenging, consider a ternary solvent system, for example, by adding a small amount of methanol to a dichloromethane/hexane mixture.
-
Use a solvent gradient. A shallow gradient elution can improve the resolution between closely eluting spots.[2]
-
Dry loading the sample. If the crude material has poor solubility in the initial eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column. This often results in better separation.
-
-
Problem 3: Product decomposition on silica gel.
-
Potential Cause: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The epoxide ring in the "oxa" portion of the molecule could potentially be susceptible to acid-catalyzed ring-opening.
-
Solution:
-
Deactivate the silica gel. As mentioned above, adding a basic modifier like triethylamine to the eluent will reduce the acidity of the stationary phase.
-
Use a less acidic stationary phase. Neutral alumina or florisil can be good alternatives for compounds that are sensitive to acid.[2]
-
Minimize contact time. Run the column as quickly as possible without sacrificing separation efficiency.
-
-
Problem 4: Difficulty in achieving high purity (>99%) by chromatography alone.
-
Potential Cause: Presence of closely related impurities, such as diastereomers, if a chiral center is present and the synthesis is not stereospecific.
-
Solution:
-
Recrystallization. If the product is a solid, recrystallization is an excellent final purification step.[3]
-
HPLC Purification. For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Diastereomers can often be separated on standard achiral columns.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should look for?
While specific impurities depend on the synthetic route, common byproducts in the synthesis of similar spirocyclic amines and epoxides may include:
-
Unreacted starting materials: Such as the precursor amine or the epoxidizing agent.
-
N-oxide: The tertiary amine is susceptible to oxidation.
-
Ring-opened byproducts: If harsh acidic conditions were used, the epoxide ring might open.
-
Diastereomers: If the synthesis creates a new stereocenter, a mixture of diastereomers may be formed. These can often be distinguished by NMR but may be challenging to separate by standard flash chromatography.[4]
Q2: What is a good starting solvent system for flash chromatography?
A good starting point for TLC analysis and subsequent column chromatography is a mixture of ethyl acetate and hexanes . The polarity can be adjusted based on the Rf of the product on the TLC plate. For more polar impurities, a gradient elution with increasing amounts of ethyl acetate is recommended. If the product is still not moving, a small percentage of methanol in dichloromethane can be effective.
| Solvent System Component | Typical Starting Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 20:80 to 50:50 | Good general-purpose system. Adjust ratio to achieve an Rf of ~0.3 for the product on TLC for optimal column separation.[5] |
| Dichloromethane / Methanol | 98:2 to 95:5 | Use for more polar compounds that do not move in ethyl acetate/hexanes. |
| Modifier | ||
| Triethylamine | 0.1 - 1% | Add to the chosen solvent system to prevent peak tailing of the basic amine.[1] |
Q3: How can I effectively remove the N-benzyl protecting group?
While not a purification step, it's a common subsequent reaction. The most common method for N-benzyl deprotection is catalytic hydrogenation .
-
Protocol: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a palladium catalyst (e.g., 10% Pd/C). The reaction is then carried out under a hydrogen atmosphere (from a balloon or a Parr shaker) until the reaction is complete as monitored by TLC or LC-MS.
Q4: My purified compound is an oil, but I need a solid. What can I do?
-
Try different solvents for trituration or recrystallization. Even if it appears as an oil, it may crystallize from the right solvent or solvent mixture. Try dissolving the oil in a small amount of a solvent in which it is soluble (e.g., diethyl ether, dichloromethane) and then slowly add a non-solvent (e.g., hexanes, pentane) until the solution becomes cloudy.[6] Let it stand, and with luck, crystals will form.
-
Salt formation. If the freebase is an oil, converting it to a salt (e.g., hydrochloride, hydrobromide) can often induce crystallization. This can be achieved by treating a solution of the amine with an ethereal solution of HCl.
Q5: What are the expected signals in the 1H NMR spectrum for the pure compound?
While a definitive spectrum requires experimental data, you can expect to see:
-
Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the benzyl group.
-
Benzyl methylene protons: A singlet around 3.5-3.7 ppm.
-
Protons on the piperidine ring: A series of multiplets in the aliphatic region (typically 2.0-3.5 ppm).
-
Protons on the cyclopropane ring: Signals in the upfield region (typically 0.5-1.5 ppm).
The presence of significant unexpected signals could indicate impurities. You can refer to tables of common NMR solvent and impurity shifts to identify potential contaminants.[7]
Caption: A logic diagram for troubleshooting common purification issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Harada, N., Nakanishi, K., & Berova, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 17(8), 9683-9713. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Coquerel, Y. (2008). Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: January 21, 2026
Welcome to the technical support guide for the synthesis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique structural rigidity and three-dimensional nature of spirocycles make them highly sought-after in drug discovery, but their synthesis can present unique challenges.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the identification and mitigation of common side reactions.
The Core Synthesis Pathway: Intramolecular Cyclization
The most common and reliable method for constructing the this compound core involves a key intramolecular cyclization step. This strategy typically starts from the commercially available 1-(aminomethyl)cyclopropanemethanol. The synthesis proceeds via the formation of an N-benzylated amino alcohol precursor, which is then induced to cyclize, forming the crucial ether linkage of the morpholine ring.
The generalized pathway is as follows:
-
Reductive Amination: Reaction of 1-(aminomethyl)cyclopropanemethanol with benzaldehyde in the presence of a reducing agent to form the N-benzyl protected intermediate.
-
Alkylation: The resulting secondary amine is alkylated with a 2-carbon synthon bearing a leaving group and a protected hydroxyl group (e.g., 2-bromoethanol protected as a silyl ether).
-
Deprotection & Cyclization: Removal of the hydroxyl protecting group, followed by activation of the alcohol (e.g., conversion to a tosylate or mesylate) and subsequent base-mediated intramolecular Williamson ether synthesis to forge the spirocyclic system.
Below is a diagram illustrating the key cyclization step, which is often the primary source of impurities.
Problem 2: An Isomeric Impurity with a Rearranged Carbon Skeleton is Detected
Q: My mass spectrometry data confirms the creation of a product with the correct mass (C₁₄H₁₉NO), but the ¹H and ¹³C NMR spectra are inconsistent with the spiro-cyclopropane structure. I see signals that suggest a cyclobutane ring. What happened?
A: You are likely observing a byproduct resulting from the rearrangement of a cyclopropylmethyl cation intermediate . This side reaction is particularly prevalent if the reaction conditions are, or become, even mildly acidic.
Causality & Mechanism: The cyclopropylmethyl moiety is notoriously prone to rearrangement. If the hydroxyl group is protonated under acidic conditions, its departure as water generates a primary carbocation adjacent to the cyclopropane ring. This cation is highly unstable and rapidly rearranges to more stable secondary cyclobutyl or homoallylic cations. These rearranged cations can then be trapped by the internal nitrogen nucleophile, leading to the formation of fused or spirocyclic ring systems containing a four-membered ring instead of the desired three-membered one. [3] Solutions:
-
Maintain Strictly Basic/Aprotic Conditions: The Williamson ether synthesis approach (using a strong base like NaH) is ideal because it operates under basic conditions, completely avoiding the formation of carbocation intermediates.
-
Avoid Acidic Workups Until the Reaction is Complete: Do not quench the reaction with acid. Use a neutral or slightly basic quench (e.g., saturated ammonium chloride followed by a basic wash) to prevent acid-catalyzed rearrangement of any unreacted starting material or the product itself.
-
Choose Activating Groups Wisely: If converting the alcohol to a leaving group (like a tosylate or mesylate), ensure the subsequent displacement step is performed promptly and under non-acidic conditions. Avoid methods that generate strong acids as byproducts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Azaspiro[2.5]octane Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-azaspiro[2.5]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights in a practical question-and-answer format to help you navigate the complexities of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the synthesis of 4-azaspiro[2.5]octane and its derivatives.
Q1: My primary cyclization reaction to form the 4-azaspiro[2.5]octane core is resulting in a very low yield. What are the most likely causes and how can I troubleshoot this?
A1: Low yield is a frequent hurdle in spirocyclization reactions and typically points to issues with reaction kinetics, competing side reactions, or suboptimal reagent choice.[1] Here is a systematic approach to diagnosing and solving the problem:
-
Base Selection & Stoichiometry: The choice and amount of base are critical. An insufficient amount of base may not effectively neutralize acidic byproducts or deprotonate the nucleophile, stalling the reaction. Conversely, an overly strong or hindered base might promote elimination or other side reactions. For reactions involving nucleophilic substitution, inorganic bases like potassium carbonate (K₂CO₃) are often effective and easy to remove.[2] For deprotonations of less acidic protons, stronger bases like sodium hydride (NaH) may be necessary, requiring strictly anhydrous conditions.[3][4]
-
Troubleshooting Action: Screen a panel of bases (e.g., K₂CO₃, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), NaH). Ensure at least stoichiometric amounts are used, and in some cases, using 2-4 equivalents can be beneficial.[5]
-
-
Solvent Effects: The solvent plays a crucial role in solvating reactants, intermediates, and transition states. Aprotic polar solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are often preferred as they can dissolve a wide range of reactants and salts formed during the reaction without interfering with nucleophiles or bases.[3][6]
-
Troubleshooting Action: If your reaction is sluggish in a non-polar solvent like toluene, switch to a polar aprotic solvent like THF or DMF to improve solubility and reaction rates.[3]
-
-
Temperature Control: Many cyclization reactions have a significant activation energy barrier. Running the reaction at room temperature may be insufficient. Heating to reflux is a common strategy to increase the reaction rate.[2] However, excessive heat can also promote decomposition or undesired side products.
-
Troubleshooting Action: Gradually increase the reaction temperature. Start at room temperature, then incrementally heat to 50 °C, 80 °C, and then to the reflux temperature of the chosen solvent, monitoring the reaction progress by TLC or LC-MS at each stage.[2]
-
Q2: I am observing significant formation of an unexpected side product. How can I identify and mitigate this?
A2: Side product formation often arises from the inherent reactivity of the intermediates. In spirocycle synthesis, common side reactions include polymerization, rearrangement, or reactions with the solvent.
-
Rearrangement of Spirocyclic Intermediates: Spirocyclic systems, particularly those with strained rings or reactive functional groups, can be prone to rearrangement to form more stable aromatic or less-strained systems.[7] This is a known challenge in the synthesis of spiroindolines, for example.[8]
-
Mitigation Strategy: Lowering the reaction temperature can often favor the desired kinetic product over the thermodynamically favored rearranged product.[9] Additionally, choosing a milder base or catalyst can prevent the conditions that facilitate rearrangement.
-
-
Polymerization: If your starting materials have multiple reactive sites, intermolecular reactions can lead to oligomers or polymers instead of the desired intramolecular cyclization.
-
Mitigation Strategy: Employing high-dilution conditions can significantly favor the intramolecular cyclization pathway. This is achieved by adding the substrate slowly over a long period to a large volume of solvent, keeping its instantaneous concentration very low.
-
-
Incomplete Reduction: In multi-step syntheses involving the reduction of an amide or carbonyl group to form the final amine, incomplete reduction is a common issue.
-
Mitigation Strategy: Ensure a sufficient excess of the reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in combination with an additive like BF₃·OEt₂.[2] The choice of solvent is also key; THF is commonly used for LiAlH₄ reductions.[4][6] The reaction may also require heating to drive it to completion.[2][6]
-
Q3: What role do protecting groups play, and what are the best practices for their use in 4-azaspiro[2.5]octane synthesis?
A3: Protecting groups are essential for masking reactive functional groups (like secondary amines) to prevent them from interfering with subsequent reaction steps. The choice of protecting group is critical for the success of a multi-step synthesis.
-
Common Protecting Groups for the Amine:
-
Benzyl (Bn): A robust group, typically introduced using benzyl bromide. It is stable to many reaction conditions but can be removed under harsh reductive conditions (e.g., H₂, Pd/C) or with strong acids.[2]
-
tert-Butoxycarbonyl (Boc): Very common due to its stability to a wide range of conditions and its facile removal under mild acidic conditions (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[2][3] It is introduced using Di-tert-butyl dicarbonate (Boc₂O).
-
Carboxybenzyl (Cbz): Similar to Boc but removed by hydrogenolysis.
-
-
Best Practices:
-
Orthogonality: Choose protecting groups that can be removed under conditions that do not affect other functional groups or protecting groups in the molecule.
-
Stability: The protecting group must be stable to the reaction conditions it is meant to endure.
-
Ease of Removal: The deprotection step should be high-yielding and straightforward to avoid complicating the final steps of the synthesis.
-
Section 2: Optimization of Reaction Parameters
A systematic approach to optimizing key reaction parameters is fundamental to achieving high yield and purity.
Table 1: Guide to Solvent Selection
| Solvent Class | Examples | Typical Use Case in Spirocyclization | Rationale & Considerations |
| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | Nucleophilic substitutions, Cyclizations | Excellent for dissolving salts and polar reactants. Does not interfere with nucleophiles. DMF and DMSO have high boiling points, allowing for higher reaction temperatures.[3] |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM), Dichloroethane (DCE) | Water removal (Dean-Stark), reactions where polarity needs to be minimized. | DCM is a good general-purpose solvent for a variety of organic compounds. Toluene is useful for high-temperature reactions. |
| Protic | Ethanol, Methanol | Reductions with NaBH₄, some substitution reactions. | Can act as a proton source, which can be detrimental in reactions requiring strong bases or nucleophiles. Often used in combination with other solvents.[10][11] |
Table 2: Troubleshooting Low Yields - A Summary
| Symptom | Potential Cause | Recommended Action |
| No or little product formation | Reaction temperature too low | Gradually increase temperature (e.g., RT -> 50°C -> Reflux) |
| Incorrect solvent | Screen solvents from different classes (e.g., Toluene -> THF -> DMF)[9] | |
| Inappropriate base | Screen bases of varying strength (e.g., K₂CO₃, Et₃N, NaH) | |
| Reaction starts but does not go to completion | Insufficient reagent stoichiometry | Increase equivalents of the limiting reagent or base |
| Catalyst deactivation (if applicable) | Use a higher catalyst loading or a more robust catalyst[12] | |
| Multiple side products observed | Reaction temperature too high | Lower the reaction temperature |
| Concentration too high (intermolecular reactions) | Use high-dilution conditions | |
| Unstable intermediate | Consider a different synthetic route or milder reaction conditions |
Section 3: Key Methodologies & Visual Guides
Generalized Synthetic Workflow
Many synthetic routes towards 4,7-diazaspiro[2.5]octane derivatives, a common variant, start from 1-aminocyclopropanecarboxylic acid and involve a multi-step sequence. The diagram below illustrates a typical workflow.
Caption: A common synthetic pathway to 4,7-diazaspiro[2.5]octane derivatives.[2]
Troubleshooting Logic for Low Yield
When faced with a low-yielding reaction, a logical decision-making process is essential to efficiently identify and solve the root cause.
Caption: A decision tree for troubleshooting low-yield spirocyclization reactions.
Section 4: Experimental Protocols
The following are representative protocols derived from patent literature, which should be adapted to specific substrates and laboratory conditions.
Protocol 1: Cyclization to Form Piperazinone Intermediate[2]
-
Reaction Setup: To a suspension of the chloroacetamide intermediate (1.0 eq) in water, add a primary amine (e.g., benzylamine, 2.0 eq).
-
Initial Reaction: Stir the mixture at approximately 10 °C for 15 minutes.
-
Heating: Heat the reaction mixture to 50 °C and maintain for 1 hour.
-
Base Addition: Add potassium carbonate (1.0 eq) to the mixture.
-
Final Heating: Increase the temperature to 80 °C and stir vigorously for 6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath to 0-5 °C to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the desired piperazinone intermediate.
Protocol 2: Reduction of Piperazinone to Diazaspirooctane[2]
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the piperazinone intermediate (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 5.0 eq) to the suspension. Cool the mixture to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 4.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 16-20 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0-10 °C. Cautiously add 6N aqueous HCl dropwise to quench the excess reducing agent and adjust the pH.
-
Workup: Adjust the pH to >9 with a 50% NaOH aqueous solution. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Google Patents.
- PMC - NIH. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- Benchchem. Technical Support Center: Stereoselective Synthesis of Spiro Compounds.
- SpringerLink. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
- ResearchGate.
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
- Google Patents. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
- PMC - NIH. Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- Google Patents. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- ResearchGate.
- Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 3. EP0311313A2 - Heterocyclic spiro compounds and their preparation - Google Patents [patents.google.com]
- 4. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 5. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 6. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Spirocyclic Amines
Welcome to the technical support center for the N-alkylation of spirocyclic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with modifying these sterically demanding scaffolds. Spirocyclic amines are privileged structures in modern drug discovery, prized for their ability to introduce three-dimensional complexity and novel intellectual property. However, the very structural rigidity that makes them attractive also presents significant synthetic hurdles, particularly in reactions involving the nitrogen atom.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the N-alkylation of spirocyclic amines.
Question 1: My reaction shows very low or no conversion. What are the likely causes and how can I fix it?
Low reactivity is the most common challenge when working with spirocyclic amines. The spirocyclic core often creates significant steric hindrance around the nitrogen atom, impeding the approach of the electrophile.[1][2]
Probable Causes & Recommended Actions:
-
Extreme Steric Hindrance: The nitrogen lone pair may be sterically shielded. The rate of alkylation is highly sensitive to steric crowding on both the amine and the electrophile.[3]
-
Solution 1: Switch to a Less Hindered Electrophile. If possible, use a smaller alkylating agent. For example, methyl iodide is significantly more reactive than isopropyl bromide.
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome steric barriers. However, monitor for decomposition and side reactions.[4] Be cautious when using solvents like DMSO at high temperatures, as they can have thermal stability issues.[5]
-
Solution 3: Change the Reaction Mechanism. Instead of a direct SN2 alkylation, consider methods that are less sensitive to steric bulk, such as reductive amination or the Buchwald-Hartwig amination.[6][7][8]
-
-
Inappropriate Choice of Base or Solvent: The base may not be strong enough to deprotonate the amine sufficiently (if required), or the solvent may not adequately solvate the transition state.
-
Solution: Optimize Base and Solvent. For direct alkylations with alkyl halides, a non-nucleophilic, strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, DMSO, or acetonitrile is often effective.[4][9] The choice of solvent can significantly impact reaction rate and selectivity.[4]
-
-
Poor Leaving Group on the Electrophile: The rate of an SN2 reaction is dependent on the quality of the leaving group.
-
Solution: Enhance the Leaving Group. If using an alkyl chloride or bromide, consider switching to an iodide or a sulfonate ester (e.g., tosylate, mesylate, or triflate), which are more reactive.[4][10] Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive iodide.[9]
-
Question 2: My reaction is messy, with significant over-alkylation leading to the quaternary ammonium salt. How can I achieve mono-alkylation?
This is a classic problem in amine alkylation. The mono-alkylated spirocyclic amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that is faster than the first.[11][12][13]
Probable Causes & Recommended Actions:
-
Relative Nucleophilicity: The newly formed tertiary amine is a more potent nucleophile than the starting secondary amine.[14]
-
Solution 1: Use a Large Excess of the Amine. By using a 5-10 fold excess of the spirocyclic amine relative to the alkylating agent, you statistically favor the reaction of the electrophile with the starting material.[4][14] This is often effective but can be wasteful if the amine is valuable.
-
Solution 2: Slow Addition of the Alkylating Agent. Adding the alkylating agent dropwise over several hours maintains a very low concentration of the electrophile, minimizing its encounter with the more reactive product.[4][14]
-
Solution 3: Switch to Reductive Amination. This is one of the most reliable methods to avoid over-alkylation.[7][8] The reaction proceeds through an iminium ion intermediate which, once reduced, is no longer reactive under the reaction conditions.[7]
-
Question 3: I'm observing a significant amount of an elimination side product from my alkyl halide. What's going wrong?
This typically occurs when using a strong, sterically hindered base with a secondary or tertiary alkyl halide. The base abstracts a proton from the alkyl halide (E2 elimination) faster than the amine can attack the electrophilic carbon (SN2).
Probable Causes & Recommended Actions:
-
Base-Promoted Elimination (E2): The base is acting as a Brønsted-Lowry base on the alkyl halide rather than facilitating the nucleophilic substitution.
-
Solution 1: Use a Weaker, Non-Hindered Base. A base like K₂CO₃ is often sufficient to act as a proton scavenger for the ammonium salt formed after alkylation, without being strong enough to promote significant elimination of the alkyl halide.
-
Solution 2: Change the Reaction Conditions. Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
-
Solution 3: Re-evaluate Your Overall Strategy. If elimination is unavoidable, reductive amination is an excellent alternative as it does not involve alkyl halides and is not susceptible to this side reaction.[15]
-
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common N-alkylation issues with spirocyclic amines.
Caption: Troubleshooting Decision Tree for N-Alkylation.
Frequently Asked Questions (FAQs)
Q: Which N-alkylation method is best for my sterically hindered spirocyclic amine?
There is no single "best" method; the optimal choice depends on the specific substrate, the desired alkyl group, and available functional groups.
| Method | Pros | Cons | Best For... |
| Direct Alkylation (SN2) | Simple setup; readily available reagents.[5] | Prone to over-alkylation[11][13]; sensitive to steric hindrance; risk of elimination side reactions. | Less hindered spirocyclic amines and highly reactive primary alkyl halides (e.g., MeI, BnBr). |
| Reductive Amination | Excellent control of mono-alkylation[7][8]; broad substrate scope (aldehydes/ketones); milder conditions often possible. | Requires a carbonyl compound; reducing agent needs to be chosen carefully. | Introducing a wide variety of alkyl groups, especially when over-alkylation is a major concern. This is often the go-to method for hindered systems. |
| Buchwald-Hartwig Amination | Excellent for forming C(sp²)-N bonds; high functional group tolerance.[6][16] | Requires a palladium catalyst and specialized phosphine ligands, which can be expensive and require inert atmosphere techniques.[16] | Arylating or heteroarylating the spirocyclic amine, a transformation not possible with the other methods.[17][18] |
Q: How do I choose the right base and solvent for direct alkylation?
-
Base: The base should be strong enough to neutralize the protonated amine product but non-nucleophilic to avoid reacting with the alkyl halide. Inorganic bases like K₂CO₃ and Cs₂CO₃ are excellent choices.[4] Hindered organic bases like diisopropylethylamine (DIPEA) can also be used. Avoid strong, nucleophilic bases like hydroxides or alkoxides if elimination is a concern.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation while leaving the nucleophile relatively free, accelerating the reaction.[4]
Q: When should I consider using a protecting group?
If your spirocyclic amine or alkylating agent contains other nucleophilic functional groups (e.g., other amines, thiols, or sometimes hydroxyls), a protecting group strategy may be necessary to ensure selective N-alkylation.[19] Common amine protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which form carbamates that are significantly less nucleophilic.[20][21] The choice of protecting group must be orthogonal to the conditions of your N-alkylation and subsequent reaction steps.[22]
Q: What are the best analytical techniques to monitor my reaction?
-
Thin-Layer Chromatography (TLC): The quickest and most straightforward method for qualitative monitoring. Staining with ninhydrin can be useful for visualizing secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the consumption of starting materials and the formation of the desired product and any byproducts, confirmed by their mass-to-charge ratio. This is invaluable for identifying issues like over-alkylation or side reactions.[23]
Mechanistic Comparison: Direct vs. Reductive Alkylation
Understanding the mechanistic differences is key to selecting the right method for your spirocyclic amine.
Caption: Comparison of N-Alkylation Mechanisms.
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
Materials:
-
Spirocyclic secondary amine (1.0 equiv)
-
Alkyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to the amine)
-
Catalytic potassium iodide (KI) (0.1 equiv)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the spirocyclic amine, anhydrous K₂CO₃, and KI.
-
Add anhydrous acetonitrile via syringe and stir the resulting suspension for 10 minutes at room temperature.
-
Add the alkyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor by LC-MS every 2-4 hours until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated spirocyclic amine.[7]
Protocol 2: Reductive Amination with an Aldehyde
Materials:
-
Spirocyclic secondary amine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous (0.1 M)
-
Acetic acid (optional, 0.1 equiv for less reactive systems)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve the spirocyclic amine and the aldehyde in anhydrous DCE.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. If the condensation is slow, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride in one portion. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor by LC-MS every 1-2 hours. The reaction is often complete within 3-12 hours.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 5: Alternative Strategies. YouTube. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS. Retrieved from [Link]
-
Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry, 21(17), 3542–3546. Retrieved from [Link]
-
ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Retrieved from [Link]
-
Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers, 64(4), 537-540. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesizing chiral spiro compounds using asymmetric amination chemistry. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
NIH. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 3). Reductive Amination. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. MDPI. Retrieved from [Link]
-
NIH. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Retrieved from [Link]
-
Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]
-
Wiley Online Library. (2025, October 18). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]
-
Wikidot. (2017, March 7). Protecting Groups. Lokey Lab Protocols. Retrieved from [Link]
-
NIH. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
PubMed. (2024, March 16). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. PubMed. Retrieved from [Link]
-
ResearchGate. (2017, March 21). N-alkylation of secondary amine?. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary. Retrieved from [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques used in Therapeutic Drug Monitoring. ResearchGate. Retrieved from [Link]
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stability of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane under acidic conditions
Document ID: TSS-BOASO-ACID-STAB-20260121
Version: 1.0
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals utilizing 4-Benzyl-7-oxa-4-azaspiro[2.5]octane in their experimental workflows. As a valued chemical intermediate, understanding its stability profile, particularly under acidic conditions, is critical for predictable and successful outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its handling and use in acidic environments. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally considered stable under acidic conditions?
A1: The stability of this compound in acidic media is nuanced. While there is a common misconception about the inherent instability of oxetanes in acid, their reactivity is highly dependent on the specific molecular structure and the experimental conditions.[1] The spirocyclic and 3,3-disubstituted nature of the oxetane ring in this compound is expected to confer a degree of stability by sterically hindering the approach of nucleophiles.[1] However, strong acidic conditions can still promote degradation.
Q2: What are the primary modes of degradation for this compound in an acidic environment?
A2: There are two principal sites of acid-catalyzed reactivity in the molecule: the oxetane ring and the N-benzyl group. The primary degradation pathways are likely to be:
-
Oxetane Ring Opening: The strained four-membered ether can undergo acid-catalyzed cleavage, typically initiated by protonation of the oxetane oxygen. This is a known degradation pathway for oxetanes.[2]
-
N-Debenzylation: The benzyl group, often employed as a protecting group for amines, can be cleaved under strongly acidic conditions, either through direct acidolysis or facilitated hydrogenolysis if a catalyst is present.
Q3: How does the presence of the nitrogen atom in the spirocycle affect the stability of the oxetane ring?
A3: The nitrogen atom, specifically its basicity, plays a significant role. The electron-withdrawing inductive effect of the adjacent oxetane ring is known to reduce the pKa of the amine.[1] This means the nitrogen in this compound is less basic than a typical secondary amine. Under acidic conditions, this nitrogen will be protonated, forming an ammonium salt. This protonation could potentially influence the electronic environment of the oxetane, but the primary concern for oxetane stability remains the direct protonation of the oxetane oxygen.
Q4: At what pH range should I be most concerned about degradation?
A4: Significant degradation is more likely to occur at lower pH values, particularly below pH 4. For some oxetane-containing compounds, the pH of maximum stability is observed around pH 4.[2] We recommend conducting preliminary stability studies if your experimental conditions require a pH below this value for extended periods.
Troubleshooting Guide
Issue 1: Unexpected Side Products or Low Yield in Acid-Mediated Reactions
Scenario: You are performing a reaction where this compound is a starting material in an acidic medium (e.g., TFA, HCl in dioxane) and observe the formation of unexpected impurities or a significant loss of your starting material upon workup.
Potential Causes & Solutions:
-
Cause A: Oxetane Ring Opening. The combination of a strong acid and a nucleophile (even a weak one like water) can lead to the cleavage of the oxetane ring.
-
Troubleshooting Steps:
-
Re-evaluate the necessity of strong acid: Can a milder acid (e.g., acetic acid, citric acid) be used?
-
Control the temperature: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.
-
Limit exposure time: Quench the reaction as soon as the desired transformation is complete.
-
Anhydrous conditions: If water is not a reactant, ensure your solvent and reagents are scrupulously dry to prevent hydrolysis.
-
Characterize byproducts: Isolate and characterize the impurities. The presence of a diol or a rearranged product can confirm oxetane ring opening.
-
-
-
Cause B: N-Debenzylation. Strong acids can facilitate the removal of the benzyl group.
-
Troubleshooting Steps:
-
Avoid prolonged heating in strong acid: If high temperatures are required, consider if a different synthetic strategy can be employed.
-
Alternative protecting groups: If debenzylation is a persistent issue, you may need to consider a more acid-stable protecting group for the nitrogen in your synthetic design.
-
Analytical Confirmation: Use LC-MS to look for the mass of the debenzylated product in your crude reaction mixture.
-
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary acid-catalyzed degradation pathways for this compound.
Caption: Acid-catalyzed degradation of this compound.
Experimental Protocol: Assessing Acidic Stability
This protocol provides a general framework for evaluating the stability of this compound under specific acidic conditions using HPLC.[3][4][5]
Objective: To quantify the degradation of the target compound over time at a given pH and temperature.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffer solutions of desired pH (e.g., phosphate, citrate)
-
Acid for pH adjustment (e.g., HCl, H₃PO₄)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Reaction Solution Preparation:
-
In a volumetric flask, add a known volume of the acidic buffer.
-
Spike with a small, known volume of the stock solution to achieve the target starting concentration (e.g., 100 µg/mL). Ensure the amount of acetonitrile from the stock solution is minimal to not significantly alter the polarity of the aqueous buffer.
-
Record the initial time (t=0).
-
-
Incubation: Store the reaction solution at a constant, controlled temperature.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction solution.
-
Quenching: Immediately neutralize the aliquot by diluting it in a solution of known pH (e.g., mobile phase or a basic buffer) to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples by a validated HPLC method. The parent compound peak should be well-resolved from any potential degradants.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Workflow for Stability Testing
Caption: Experimental workflow for stability assessment.
Data Presentation: Example Stability Data
The following table illustrates hypothetical stability data for this compound at 40°C.
| pH | Time (hours) | % Remaining (Parent Compound) |
| pH 1.0 | 0 | 100.0 |
| 4 | 85.2 | |
| 8 | 72.1 | |
| 24 | 45.5 | |
| pH 4.0 | 0 | 100.0 |
| 4 | 99.5 | |
| 8 | 99.1 | |
| 24 | 98.2 | |
| pH 6.8 | 0 | 100.0 |
| 4 | 99.8 | |
| 8 | 99.6 | |
| 24 | 99.3 |
References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Available at: [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. Available at: [Link]
-
1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Available at: [Link]
-
Analytical Method Development | Drug Stability Studies. Velesco Pharma. Available at: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available at: [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available at: [Link]
-
Ring opening polymerization of oxetane by the use of a montmorillonite clay as catalyst. ResearchGate. Available at: [Link]
-
Chemical Space Exploration of Oxetanes. Molecules. Available at: [Link]
-
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. Available at: [Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
A validated analytical method for the estimation of Oxetacaine from its pharmaceutical formulation by RP-HPLC. ResearchGate. Available at: [Link]
-
A validated analytical method for the estimation of Oxetacaine from its pharmaceutical formulation by RP-HPLC. ResearchGate. Available at: [Link]
-
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances. Available at: [Link]
Sources
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preventing byproduct formation in oxa-azaspirocycle synthesis
Welcome to the technical support center for oxa-azaspirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during these complex cyclization reactions. The inherent challenge in spirocyclization is to favor the desired intramolecular reaction over competing intermolecular pathways and other side reactions. This resource provides in-depth, experience-based solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization yield is very low, and the main byproduct is a dimer or polymer of my linear precursor. What is the primary cause and how do I fix it?
This is the most common challenge in spirocycle synthesis. The formation of dimers and polymers indicates that the intermolecular reaction (one linear molecule reacting with another) is occurring faster than the desired intramolecular cyclization (the two ends of the same molecule reacting with each other).[1][2]
Core Reason: The root cause is a concentration issue. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule.
Primary Solution: The High-Dilution Principle. To favor the intramolecular pathway, the reaction must be run under high-dilution conditions.[3][4] This reduces the probability of intermolecular collisions. The ideal concentration is often in the range of 0.001–0.05 M.[5]
Practical Implementation: While using very large solvent volumes is possible, a more practical and effective method is to use a syringe pump for the slow addition of the linear precursor to the reaction vessel.[4][6] This technique, known as pseudo-high dilution, maintains a very low instantaneous concentration of the substrate, ensuring it is consumed in the intramolecular cyclization as soon as it is added.[6]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting material plus water (+18 Da). What is happening?
This byproduct is almost certainly the result of hydrolysis, a common side reaction if your linear precursor contains a labile functional group, such as a lactam or ester, and there is trace water in your reaction.[7] The β-lactam ring, for instance, is highly susceptible to hydrolytic ring-opening, especially under basic or acidic conditions.[7][8][9]
Core Reason: Nucleophilic attack by water on an electrophilic carbonyl carbon (e.g., in a lactam ring) leads to the formation of a ring-opened, inactive carboxylic acid.
Primary Solution: Rigorous Control of Moisture.
-
Solvent Drying: Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) and stored under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity: Ensure all reagents, especially bases or acids, are anhydrous.
-
Inert Atmosphere: Assemble your glassware hot from the oven and maintain a positive pressure of an inert gas throughout the experiment to prevent atmospheric moisture from entering the system.[10]
Troubleshooting Guide: Specific Byproduct Scenarios
This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying issues.
Scenario 1: Formation of Elimination or Rearrangement Products
Question: My reaction is producing a significant amount of an isomer of my desired product, or a product that appears to have lost a functional group (e.g., elimination of water from an alcohol). How can I suppress these pathways?
Analysis: The formation of these byproducts suggests that reaction intermediates are unstable under the current conditions, allowing for alternative, undesired reaction pathways to compete with the intended cyclization.[1][11]
Troubleshooting Workflow:
Caption: Competing reaction pathways in spirocyclization.
Key Experimental Protocols
Protocol 1: Syringe Pump Addition for Pseudo-High Dilution
This protocol is essential for minimizing intermolecular byproduct formation. [6]
-
Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a positive pressure of Argon, add the anhydrous solvent and any catalysts or reagents that are not part of the linear precursor.
-
Heat or cool the reaction mixture to the desired temperature.
-
-
Precursor Solution:
-
Dissolve the linear precursor in a minimal amount of anhydrous solvent in a separate flame-dried flask.
-
Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
-
Addition:
-
Place the needle of the syringe through a septum into the reaction flask, ensuring the tip is submerged below the solvent surface.
-
Set the syringe pump to a slow addition rate (e.g., 0.1 to 1.0 mL/hour). The optimal rate depends on the kinetics of the cyclization and may require optimization.
-
-
Reaction and Workup:
Protocol 2: Small-Scale Test for Product Stability
Before performing a large-scale workup, it is crucial to test if your desired spirocycle is stable to the planned acidic or basic quench/extraction conditions. [12]
-
Sample: Once the reaction is complete (as determined by TLC/LC-MS), withdraw a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Test: Place the aliquot in a small vial. Add a few drops of the aqueous solution you plan to use for the workup (e.g., saturated NaHCO₃ solution or 1M HCl).
-
Analyze: Stir for 5-10 minutes, then spot the mixture on a TLC plate alongside a spot from the original crude reaction mixture.
-
Compare: If a new spot appears or the product spot diminishes in the test vial, your product is not stable to those conditions. You must devise a milder workup procedure (e.g., quenching with saturated NH₄Cl or simply concentrating the mixture and purifying directly by chromatography). [12]
References
- Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. Available at: [Link].
- Various Authors. (2024). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Various Sources.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Spirocyclization Reactions. BenchChem.
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link].
-
Wikipedia. High dilution principle. Wikipedia. Available at: [Link].
-
Warner, B. et al. (2015). Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. Green Chemistry. Available at: [Link].
-
Wikipedia. Intramolecular reaction. Wikipedia. Available at: [Link].
-
Mykhailiuk, P. K. (2021). (PDF) Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available at: [Link].
-
Kumar, A. et al. (2024). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. Nature Communications. Available at: [Link].
-
Manzano, R. (2016). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. Available at: [Link].
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Available at: [Link].
-
Capdeville, M. J. et al. (2023). Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Chemical Communications. Available at: [Link].
- Benchchem. Technical Support Center: Optimizing Spirocycle Formation. Benchchem.
-
Kümmerer, K. et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available at: [Link].
-
Reddit User. (2014). Peptide macrocyclization: syringe pump addition for pseudo high-dilution conditions. Reddit. Available at: [Link].
-
Trost, B. M., & Dudley, G. B. (2002). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available at: [Link].
-
Wikipedia. Lactam. Wikipedia. Available at: [Link].
-
Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. Available at: [Link].
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link].
-
Various Authors. (2024). Aza-Michael Reaction Insights. Scribd. Available at: [Link].
-
Li, Y. et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[11][13]eca-6,9-diene-3,8-dione Derivatives. Molecules. Available at: [Link].
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Cox, R. A., & Yates, K. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. Available at: [Link].
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Page, M. I. (1998). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link].
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Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link].
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Wikipedia. Michael addition reaction. Wikipedia. Available at: [Link].
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Caron, S. et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link].
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Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link].
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Organic Chemistry Explained. (2021). Intermolecular vs intramolecular reactions. YouTube. Available at: [Link].
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Kumar, A., & Chimni, S. S. (2012). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances. Available at: [Link].
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Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. Available at: [Link].
-
Kumar, A. et al. (2013). Aza-Michael reaction promoted by aqueous sodium carbonate solution. Tetrahedron Letters. Available at: [Link].
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Zimmerman, P. M. (2023). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. arXiv. Available at: [Link].
-
Various Authors. (2024). Intramolecular Cyclization Side Reactions. ResearchGate. Available at: [Link].
-
Gicquel, M. et al. (2021). Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. MDPI. Available at: [Link].
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- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. reddit.com [reddit.com]
- 7. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of Spirocyclic Pharmaceutical Intermediates
Welcome to the technical support center for drug development professionals engaged in the synthesis of spirocyclic pharmaceutical intermediates. This guide is designed to provide practical, field-tested insights into the common challenges encountered when transitioning from bench-scale synthesis to pilot-plant and manufacturing scales. Spirocycles, with their rigid, three-dimensional structures, are prized motifs in medicinal chemistry, offering a unique exploration of chemical space.[1][2] However, their synthesis, particularly on a larger scale, presents distinct challenges ranging from reaction control and stereoselectivity to purification and safety.[3]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust, scalable processes.
Section 1: Reaction & Process Control - Troubleshooting Guide
Scaling up a chemical reaction is not merely about using larger flasks and more reagents. Scale-dependent phenomena such as heat transfer, mass transfer, and mixing become critical.[4] This section addresses common issues that arise during the scale-up of spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is sluggish or stalls completely upon scale-up, even though it worked perfectly on a 1-gram scale. What's happening?
A1: This is a classic scale-up problem often rooted in inefficient mass and heat transfer.
-
Causality: On a small scale, reactions in a round-bottom flask benefit from a high surface-area-to-volume ratio, allowing for efficient heating and stirring. On a larger scale, this ratio decreases dramatically. The center of the reactor may not reach the target temperature, or reagent mixing may be non-homogenous. This can lead to localized "hot spots" or areas of low reagent concentration, causing side reactions or preventing the reaction from starting.
-
Troubleshooting Steps:
-
Re-evaluate Mixing Efficiency: Ensure your reactor's impeller design (e.g., pitch-blade, anchor) is appropriate for the viscosity and volume of your reaction mixture. Baffles are often necessary in larger reactors to ensure turbulent, effective mixing.
-
Confirm Internal Temperature: Do not rely solely on the jacket temperature. An internal temperature probe is essential to confirm that the reaction bulk is reaching and maintaining the desired temperature.
-
Check for Reagent Insolubility: A reagent that was soluble in a small volume might precipitate out in a larger, potentially colder, reactor. Perform solubility studies at the target temperature and concentration.
-
Consider Catalyst Deactivation: If using a catalyst, particularly a heterogeneous one, inefficient mixing can lead to localized high concentrations of substrate or product, potentially inhibiting or deactivating the catalyst.
-
Q2: I'm observing a dangerous exotherm during reagent addition at the kilogram scale that was manageable in the lab. How do I control it?
A2: Reaction exotherms are a primary safety concern during scale-up.[5] The inability to dissipate heat effectively can lead to thermal runaway.
-
Causality: Heat generation is proportional to the reaction volume (cubed), while heat dissipation is proportional to the surface area of the reactor (squared). As you scale up, the ability to remove heat cannot keep pace with its generation.
-
Mitigation Strategies:
-
Control the Addition Rate: The most immediate control is to slow down the addition rate of the limiting reagent. This ensures the rate of heat generation does not exceed the cooling capacity of the reactor.
-
Use a Semi-Batch Process: Instead of adding all reagents at once (batch process), add one reagent slowly over time (semi-batch). This is the standard industrial approach for controlling exothermic reactions.
-
Increase Cooling Efficiency: Ensure your reactor's cooling system is operating optimally. Using a colder coolant can increase the temperature differential (ΔT) and improve heat removal.
-
Dilution: Increasing the solvent volume can act as a heat sink, absorbing the energy released. However, this may decrease reaction rates and increase processing time and cost. A careful balance is required.
-
Protocol: Basic Reaction Calorimetry for Exotherm Assessment
A simple, lab-scale experiment can help predict the severity of an exotherm.
-
Set up the reaction in a well-insulated vessel (e.g., a Dewar flask) with a magnetic stirrer and an accurate internal temperature probe.
-
Measure the initial temperature of the starting material solution (T_initial).
-
Add the reactive reagent all at once (ensure appropriate safety precautions for this lab-scale test).
-
Record the maximum temperature reached (T_max).
-
The adiabatic temperature rise (ΔT_ad) is T_max - T_initial. This value is critical for process safety calculations and determining the required cooling capacity and addition times for a scaled-up reaction.
Section 2: Stereoselectivity Challenges
Controlling the formation of the desired stereoisomer is paramount, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[6] Achieving high stereoselectivity can become more complex at scale.
Frequently Asked Questions (FAQs)
Q1: My reaction's diastereoselectivity has dropped significantly on a larger scale. Why is this happening and how can I improve it?
A1: A drop in stereoselectivity often points to a change in the dominant reaction pathway, which can be influenced by temperature, addition rates, and mixing.
-
Causality & Mechanistic Insight: Many spirocyclization reactions are under kinetic or thermodynamic control.[7]
-
Kinetic Control: The product that forms fastest is the major product. This is usually favored at lower temperatures.
-
Thermodynamic Control: The most stable product is the major product. This is favored at higher temperatures or longer reaction times, which allow for equilibration.
-
On a large scale, poor heat control can lead to temperature spikes, pushing a kinetically controlled reaction towards thermodynamic equilibrium and favoring the more stable, but undesired, isomer. Similarly, slow, localized mixing can alter the effective concentration of reagents, impacting the transition state and selectivity.
-
-
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintain a consistent and low internal reaction temperature. This is the most critical parameter for preserving kinetic control.
-
Reagent and Catalyst Choice: Sometimes a change in reagent is necessary. For example, using a bulkier base can favor a specific deprotonation pathway, leading to higher selectivity. Chiral ligands or catalysts are often employed to control the stereochemical outcome.[8][9]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, directly impacting stereoselectivity. A solvent screen at the lab scale is a worthwhile investment before scaling up.
-
Decision Workflow for Improving Stereoselectivity
Sources
- 1. Spirocyclic Motifs in Natural Products | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 4-Azaspiro[2.5]octane Enantiomers
Welcome to the technical support center for the enantioselective separation of 4-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving this unique spirocyclic amine. As a chiral building block, obtaining enantiomerically pure 4-azaspiro[2.5]octane is often a critical step in the synthesis of novel therapeutics. This document provides field-proven insights, troubleshooting guides, and detailed protocols to streamline your method development process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating the enantiomers of 4-azaspiro[2.5]octane?
A1: The main challenge lies in the molecule's structural rigidity and the nature of the basic amine. 4-Azaspiro[2.5]octane is a secondary amine, which can lead to strong interactions with the silica surface of chiral stationary phases (CSPs), often resulting in poor peak shape (tailing). Furthermore, its small, compact structure requires a CSP with high stereochemical recognition capabilities to achieve baseline separation. The selection of the appropriate mobile phase, particularly the use of acidic or basic additives, is crucial for mitigating these effects and achieving a successful separation.
Q2: Which analytical technique is most suitable for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are the most powerful and widely used techniques for this type of separation. SFC is often advantageous due to its use of supercritical CO2, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption. However, chiral HPLC is also highly effective and more commonly available in analytical laboratories.
Q3: Do I need to derivatize 4-azaspiro[2.5]octane before analysis?
A3: Not necessarily. The direct approach, where the enantiomers are separated directly on a chiral stationary phase, is generally preferred as it avoids the need for additional reaction steps and potential complications from chiral derivatizing agents.[1] Indirect methods, which involve derivatizing the analyte with a chiral reagent to form diastereomers, can be an alternative if direct methods fail, but they add complexity to the workflow. This guide will focus on the direct separation approach.
Q4: What detection method should I use?
A4: 4-Azaspiro[2.5]octane lacks a strong UV chromophore. Therefore, detection can be challenging. If your molecule has been functionalized with a UV-active group, a standard UV detector is appropriate. For the parent compound, alternative detection methods are necessary:
-
Mass Spectrometry (MS): LC-MS is an excellent choice, providing high sensitivity and selectivity.
-
Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes without a chromophore.
-
Charged Aerosol Detector (CAD): Offers near-universal response for non-volatile analytes and is often more sensitive than ELSD.
Chiral Method Development & Troubleshooting Guide
Developing a robust chiral separation is often an empirical process.[2] The following guide addresses common issues encountered during the separation of 4-azaspiro[2.5]octane enantiomers.
Problem 1: No Separation Observed (Co-elution)
Your chromatogram shows a single, sharp peak, indicating the chiral stationary phase is not resolving the enantiomers under the current conditions.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the correct chiral recognition mechanism for your analyte.
-
Incorrect Mobile Phase Mode: The polarity of your mobile phase may not be suitable for the selected CSP.
-
Solution: Screen your selected columns across different mobile phase modes: Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP). For a basic amine like 4-azaspiro[2.5]octane, NP and PO modes are often most successful.
-
-
Lack of Molecular Interaction: The analyte must interact with the chiral selector of the CSP for separation to occur.
-
Solution: In reversed-phase mode, ensure the pH of the mobile phase is appropriate to control the ionization state of the amine. In normal and polar organic modes, the choice of alcohol modifier (e.g., ethanol, isopropanol) can significantly influence interaction and selectivity.
-
Problem 2: Poor Resolution (Rs < 1.5)
You can see two peaks, but they are not baseline separated, leading to inaccurate quantification. A resolution factor (Rs) of 1.5 or greater is desired for baseline separation.[3]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Solutions:
-
Optimize Mobile Phase Composition:
-
Normal Phase (NP): Decrease the percentage of the alcohol modifier (e.g., from 20% ethanol in hexane to 15%). This increases retention time, allowing for more interaction with the CSP and potentially improving resolution.
-
Reversed Phase (RP): Decrease the percentage of the organic solvent (e.g., from 50% acetonitrile in water to 45%).
-
-
Adjust Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often enhances the enantioselectivity for many separations, although it may increase analysis time and backpressure.[5]
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the number of theoretical plates and improve peak resolution.
Problem 3: Poor Peak Shape (Tailing or Fronting)
The peaks are asymmetrical, which compromises resolution and integration accuracy. For basic compounds like 4-azaspiro[2.5]octane, peak tailing is a common issue.
Potential Causes & Solutions:
-
Secondary Interactions with Silica: The basic amine can interact with residual acidic silanol groups on the silica support of the CSP, causing peak tailing.
-
Solution: Use mobile phase additives. For NP/PO modes, add a small amount of a competing base like diethylamine (DEA) or butylamine (0.1-0.2%). For RP mode, use an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to protonate the analyte and silanols, thereby reducing unwanted interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column "Memory Effect": Residual additives or samples from previous analyses can alter the stationary phase surface.[6][7]
-
Solution: Dedicate a column specifically for this analysis. If that's not possible, ensure a rigorous column flushing and regeneration protocol is followed between different methods. For immobilized columns, a flush with a strong solvent like DMF or DMSO might be necessary to "reset" the surface.[7]
-
Experimental Protocols & Data
Recommended Initial Screening Strategy
A systematic screening approach is the most efficient path to a successful separation.[2]
Screening Workflow Diagram:
Caption: A systematic workflow for chiral method development.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| CSP Type | Common Trade Names | Rationale |
| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD, Lux® Amylose-1 | Highly versatile, provides good recognition for a wide range of compounds. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD, Lux® Cellulose-1 | Offers complementary selectivity to the amylose-based phases. |
| Cellulose tris(4-methylbenzoate) | CHIRALCEL® OJ | Known to be effective for separating compounds with aromatic rings and polar groups.[8] |
| Amylose tris(5-chloro-2-methylphenylcarbamate) | CHIRALPAK® AY | Provides different electronic interactions due to the chloro-substituent. |
Table 2: Typical Mobile Phase Screening Conditions
| Mode | Mobile Phase Composition | Additive (Crucial for Amines) |
| Normal Phase (NP) | Hexane / Ethanol (90:10, v/v) | 0.1% Diethylamine (DEA) |
| Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) | |
| Polar Organic (PO) | Acetonitrile / Methanol (95:5, v/v) | 0.1% Diethylamine (DEA) |
| Reversed Phase (RP) | Acetonitrile / Water (50:50, v/v) | 0.1% Trifluoroacetic Acid (TFA) |
| Methanol / Water (50:50, v/v) | 0.1% Trifluoroacetic Acid (TFA) |
Step-by-Step Protocol: Initial Screening
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 4-azaspiro[2.5]octane in a suitable solvent (e.g., ethanol or mobile phase).
-
Column Installation & Equilibration: Install the first CSP from your screening set. Equilibrate the column with the first mobile phase for at least 20 column volumes or until a stable baseline is achieved.
-
System Suitability: Inject a void volume marker (e.g., uracil for RP, toluene for NP) to confirm system performance.
-
Injection: Inject 5 µL of the racemic sample.
-
Data Acquisition: Run the analysis under isocratic conditions for 15-20 minutes.
-
Evaluation: Assess the chromatogram for any sign of peak splitting or separation. Calculate the resolution (Rs) if two peaks are present.
-
Iteration: Repeat steps 2-6 for each combination of CSP and mobile phase in your screening protocol.
-
Hit Selection: Identify the condition(s) that provide the best initial separation ("hit"). This will be the starting point for method optimization as detailed in the troubleshooting guide.
By following this structured approach, you will significantly increase the probability of developing a robust and reliable method for the chiral separation of 4-azaspiro[2.5]octane enantiomers, a critical step in advancing your research and development goals.
References
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available from: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]
- Google Patents. (n.d.). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
- Google Patents. (n.d.). CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
YouTube. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. Available from: [Link]
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
NIH. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Available from: [Link]
-
ResearchGate. (2025). Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide-based chiral column. Available from: [Link]
-
ResearchGate. (2012). Direct chiral separation of azelnidipine by HPLC with Pirkle-type column. Available from: [Link]
-
NIH. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Available from: [Link]
-
ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available from: [Link]
-
MDPI. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Available from: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Available from: [Link]
-
Thieme. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]
-
ChemRxiv. (n.d.). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. Available from: [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]
-
Daicel Chiral Technologies. (n.d.). Separation of enantiomers and conformers of Tofisopam. Available from: [Link]
Sources
managing impurities in 4-Benzyl-7-oxa-4-azaspiro[2.5]octane production
Welcome to the technical support center for the synthesis and purification of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot impurities encountered during the production of this valuable spirocyclic scaffold. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
I. Plausible Synthetic Route
A robust synthesis of this compound can be envisioned through a multi-step sequence, commencing with the formation of the core 4-oxa-7-azaspiro[2.5]octane structure, followed by N-benzylation. The initial steps to construct the spirocyclic core are adapted from methodologies outlined in patent literature for similar structures.[1]
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
A. Core Synthesis Impurities (Steps 1-4)
Question 1: During the reduction of the lactam (4-oxa-7-azaspiro[2.5]octan-5-one) with Red-Al®, I observe incomplete conversion and the presence of a side-product with a similar polarity to my desired product. What could this be and how can I mitigate it?
Answer:
This is a common issue when using aluminum hydride reagents for lactam reductions.
-
Causality: The likely side-product is the corresponding amino alcohol, resulting from the partial reduction of the amide. Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) is a powerful reducing agent, but incomplete reaction or non-optimal conditions can lead to the formation of this intermediate, which may not be fully reduced to the amine.[2] The reactivity of Red-Al is generally considered to be between that of LiAlH4 and DIBAL-H.[2]
-
Troubleshooting & Protocol:
-
Reagent Quality and Stoichiometry: Ensure your Red-Al® solution is fresh and has been properly stored to avoid degradation from moisture. A slight excess of the reducing agent (e.g., 1.5-2.0 equivalents) may be necessary to drive the reaction to completion.
-
Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure a controlled reaction and complete conversion.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS. If you observe the starting material or the amino alcohol intermediate, extend the reaction time.
-
Purification: If the amino alcohol is formed, it can often be separated from the desired product by column chromatography on silica gel. A more polar eluent system may be required to elute the amino alcohol.
-
Question 2: After the hydrogenation step to form the amine intermediate, I see multiple spots on my TLC plate. What are the likely impurities?
Answer:
Hydrogenation reactions can sometimes lead to side products, especially with complex substrates.
-
Causality:
-
Incomplete Hydrogenation: The starting nitrile may not be fully reduced, leading to the presence of the starting material or the intermediate imine.
-
Over-reduction/Side Reactions: Depending on the catalyst and conditions, other functional groups in the molecule could potentially be reduced, although this is less likely for the core structure.
-
Catalyst Poisoning: Impurities in your starting material or solvent can poison the catalyst, leading to incomplete conversion.
-
-
Troubleshooting & Protocol:
-
Catalyst Choice and Loading: Ensure you are using a high-quality catalyst (e.g., 10% Pd/C). The catalyst loading may need to be optimized (typically 5-10 mol%).
-
Hydrogen Pressure: Ensure a sufficient and constant pressure of hydrogen is maintained throughout the reaction.
-
Solvent Purity: Use high-purity, anhydrous solvents to avoid catalyst deactivation.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or GC-MS to determine the optimal reaction time.
-
B. N-Benzylation Impurities (Final Step)
Question 3: My final product after N-benzylation with benzyl bromide shows an impurity with a slightly higher molecular weight. What could this be?
Answer:
This is a classic issue in N-alkylation reactions.
-
Causality: The likely impurity is the quaternary ammonium salt, formed by the reaction of the desired product (a secondary amine) with another molecule of benzyl bromide. This results in a dibenzylated product. The reaction proceeds via an SN2 mechanism.[3][4]
-
Troubleshooting & Protocol:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of benzyl bromide.
-
Slow Addition: Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration and minimize the chance of over-alkylation.
-
Choice of Base: A mild, non-nucleophilic base such as potassium carbonate is recommended.[5]
-
Purification: The quaternary ammonium salt is highly polar and can typically be removed by a water wash of the organic phase during workup or by silica gel chromatography.
-
Question 4: I am using DMF as the solvent for the benzylation and observe an unknown, non-polar impurity. What is its likely origin?
Answer:
The use of DMF in benzylation reactions with a strong base can lead to the formation of an unexpected impurity.
-
Causality: It has been reported that the combination of benzyl bromide and sodium hydride in DMF can lead to the formation of N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine. This impurity can co-elute with the desired product and may be difficult to remove.
-
Troubleshooting & Protocol:
-
Solvent Change: Consider using an alternative solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).
-
Base Selection: If using DMF is necessary, a weaker base like potassium carbonate may reduce the formation of this side product compared to sodium hydride.
-
Purification: Careful column chromatography with a shallow gradient may be required to separate this impurity. Monitoring by HPLC is recommended to ensure baseline separation.
-
III. Analytical Protocols & Data Interpretation
A. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for monitoring the reaction progress and assessing the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 95% B over 15 min, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Adapted from similar N-benzyl compound analysis.[6][7]
Table 1: Estimated Relative Retention Times (RRTs) of Potential Impurities
| Compound | Estimated RRT | Notes |
| 4-oxa-7-azaspiro[2.5]octane | ~0.3 - 0.5 | Starting material, more polar. |
| Benzyl alcohol | ~0.6 - 0.8 | From hydrolysis of benzyl bromide. |
| This compound | 1.00 | Desired Product |
| Dibenzyl ether | ~1.1 - 1.3 | Side product from benzyl bromide. |
| Dibenzylated quaternary salt | Very early eluting or not retained | Highly polar, may require a different method. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and impurity identification.
-
¹H NMR: Expect aromatic protons from the benzyl group between δ 7.2-7.4 ppm. The benzylic protons will likely appear as a singlet around δ 3.5-3.7 ppm. The protons of the spirocyclic core will appear in the aliphatic region. A structural and conformational analysis of similar 1-oxa-2-azaspiro[2.5]octane derivatives has been reported and can be a useful reference for interpreting the spectra.[8]
-
¹³C NMR: The aromatic carbons will be in the δ 127-140 ppm region. The benzylic carbon should be around δ 60-65 ppm. The spiro carbon will be a key signal to identify.
Diagram 2: Troubleshooting Workflow for Impurity Analysis
Caption: A logical workflow for identifying and mitigating impurities.
IV. References
-
BenchChem. (2025). Application Note: Quantitative Analysis of N-benzyl-3-nitrothiophen-2-amine using High-Performance Liquid Chromatography (HPLC). Retrieved from BenchChem website.
-
BenchChem. (2025). Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Retrieved from BenchChem website.
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from Austin Publishing Group website.
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from ResearchGate website.
-
Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Retrieved from Google Patents website.
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from The Royal Society of Chemistry website.
-
JOCPR. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from JOCPR website.
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from Khan Academy website.
-
PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from PubMed website.
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from The Royal Society of Chemistry website.
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from Common Organic Chemistry website.
-
ResearchGate. (n.d.). N‐benzylation using benzyl bromide. Retrieved from ResearchGate website.
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (1935). The benzylation of amines. Part IV. The rate of reaction of benzyl bromide with nitrobenzylaniline and some derivatives. Retrieved from RSC Publishing website.
-
Google Patents. (n.d.). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Retrieved from Google Patents website.
-
Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from Google Patents website.
-
Google Patents. (n.d.). CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from Google Patents website.
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PubChem. (n.d.). 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione. Retrieved from PubChem website.
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MDPI. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Retrieved from MDPI website.
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VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from VTechWorks website.
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SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from SWGDRUG website.
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PubMed. (2021). Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. Retrieved from PubMed website.
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EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from EMAN RESEARCH PUBLISHING website.
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Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Retrieved from Google Patents website.
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Ellis Horwood Limited. (1994). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
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Sigma-Aldrich. (n.d.). Red-Al® Reducing Agent. Retrieved from Sigma-Aldrich website.
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Organic Chemistry Portal. (n.d.). Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. Retrieved from Organic Chemistry Portal website.
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Chem-Station Int. Ed. (2017). Red-Al. Retrieved from Chem-Station Int. Ed. website.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and comparative data from structurally related compounds to offer a robust predictive interpretation. This analysis is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of novel spirocyclic systems.
Introduction to this compound and the Role of NMR
This compound is a unique heterocyclic compound featuring a spirocyclic junction between a cyclopropane ring and a morpholine ring. The presence of a benzyl group on the nitrogen atom further functionalizes the molecule, making it an interesting scaffold for medicinal chemistry and materials science. Spirocycles are of significant interest in drug design as they introduce three-dimensionality, which can lead to improved pharmacological properties[1][2].
The precise elucidation of the three-dimensional structure of such molecules is paramount for understanding their function and reactivity. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule[3][4][5][6]. This guide will delve into the theoretical ¹H and ¹³C NMR spectra of this compound, offering a baseline for researchers working with this or similar compounds.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group, the morpholine ring, and the cyclopropane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the anisotropic effects of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-Ar (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H | Aromatic protons of the benzyl group. |
| H-Benzylic (CH₂) | ~3.60 | Singlet | 2H | Protons on the methylene bridge of the benzyl group. |
| H-Morpholine (adjacent to O) | 3.70 - 3.90 | Multiplet | 4H | Protons on the carbons adjacent to the oxygen atom in the morpholine ring. |
| H-Morpholine (adjacent to N) | 2.50 - 2.70 | Multiplet | 4H | Protons on the carbons adjacent to the nitrogen atom in the morpholine ring. |
| H-Cyclopropane | 0.50 - 1.00 | Multiplet | 4H | Protons on the cyclopropane ring, shifted upfield due to ring strain and shielding effects. |
Disclaimer: The chemical shifts and multiplicities in Table 1 are estimations based on standard NMR principles and data from similar structural motifs. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide complementary information, with signals for each unique carbon environment in the molecule. The chemical shifts will be indicative of the hybridization and the electronic environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-Ar (quaternary) | ~138 | Quaternary carbon of the benzene ring attached to the benzylic carbon. |
| C-Ar (CH) | 127 - 130 | Aromatic carbons of the benzyl group. |
| C-Benzylic (CH₂) | ~60 | Benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring. |
| C-Morpholine (adjacent to O) | ~67 | Carbons adjacent to the electronegative oxygen atom. |
| C-Morpholine (adjacent to N) | ~53 | Carbons adjacent to the nitrogen atom. |
| C-Spiro | ~40 | The spiro carbon, a quaternary carbon at the junction of the two rings. |
| C-Cyclopropane (CH₂) | 10 - 20 | Cyclopropane carbons, significantly shielded due to ring strain. |
Disclaimer: The chemical shifts in Table 2 are estimations based on standard NMR principles and data from similar structural motifs. Actual experimental values may vary.
Comparative Analysis with Related Spirocyclic Compounds
To ground our predictions, we can compare the expected spectral features of this compound with known data for related spirocyclic systems. For instance, a study on 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives provides valuable insights into the chemical shifts of the spirocyclic core[7].
In these simpler systems, the cyclopropane protons also appear at high fields. The introduction of the benzyl group in our target molecule is expected to cause a downfield shift of the protons and carbons of the morpholine ring adjacent to the nitrogen due to the electron-withdrawing nature of the benzyl group. Furthermore, the benzylic protons and carbon will introduce characteristic signals in the regions specified in Tables 1 and 2.
The analysis of other complex spirocyclic compounds, such as those found in natural products, often reveals intricate coupling patterns and long-range correlations that can be fully elucidated using two-dimensional NMR techniques[8]. While a detailed 2D NMR prediction is beyond the scope of this guide, it is the logical next step for unambiguous structural confirmation.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting different spin systems and identifying quaternary carbons.
-
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This guide has provided a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By combining fundamental NMR principles with comparative data from related structures, we have established a solid foundation for the interpretation of experimental data for this novel spirocyclic compound. The provided experimental protocol and workflow diagram offer a practical framework for researchers to successfully elucidate the structure of this and similar molecules, thereby accelerating research and development in their respective fields. The definitive structural assignment will ultimately rely on the acquisition and thorough analysis of a complete set of 1D and 2D NMR experiments.
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A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Introduction
In the landscape of modern drug discovery and medicinal chemistry, novel heterocyclic scaffolds are of paramount importance. The 4-Benzyl-7-oxa-4-azaspiro[2.5]octane structure represents a unique three-dimensional architecture, merging a piperidine core, a spirocyclic oxetane ring, and an N-benzyl group. Such compounds hold potential as building blocks for new chemical entities, making their unambiguous characterization essential. Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for structural elucidation, providing a reproducible fragmentation "fingerprint" of a molecule.[1][2]
To date, the specific fragmentation pattern of this compound has not been reported in peer-reviewed literature. This guide, therefore, serves as a predictive framework based on established chemical principles and a comparative analysis of its constituent moieties. We will dissect the probable fragmentation pathways, explaining the causal mechanisms behind each cleavage. This in-depth analysis provides researchers with a robust guide for identifying this and structurally related compounds, interpreting spectral data, and directing future synthetic efforts.
Molecular Overview and Ionization
This compound possesses a unique combination of functional groups that will dictate its behavior upon electron ionization. The initial step in EI-MS involves the bombardment of the gaseous analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+•).[3][4]
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₇NO | [5] |
| Molecular Weight | 203.28 g/mol | [5] |
| Monoisotopic Mass | 203.131014 u | Calculated |
| Core Moieties | N-Benzylamine, Spiro-Oxetane, Piperidine | N/A |
The location of the initial ionization (electron loss) can occur at several sites, primarily the lone pair electrons on the nitrogen or oxygen atoms, or the π-system of the benzyl group. The subsequent fragmentation is driven by the stability of the resulting radical cations and neutral losses.
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 203) is predicted to be dominated by pathways that generate highly stable cationic fragments. The primary pathways involve benzylic cleavage and α-cleavage adjacent to the nitrogen atom, with secondary fragmentation arising from the spiro-oxetane ring.
Pathway 1: Benzylic Cleavage (The Dominant Route)
The most favorable and anticipated fragmentation is the cleavage of the C-N bond between the benzylic methylene group and the nitrogen atom.[6][7] This is a classic fragmentation pathway for N-benzyl amines, driven by the formation of the exceptionally stable benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺) at m/z 91.[8][9] This fragment is often the base peak in the spectra of N-benzyl compounds.
-
Mechanism : A charge-site initiated cleavage where the positive charge is localized on the nitrogen, weakening the adjacent C-N bond. Homolytic cleavage results in the formation of the tropylium ion and a neutral radical corresponding to the 7-oxa-4-azaspiro[2.5]octane radical.
Pathway 2: α-Cleavage Adjacent to Nitrogen
Alpha-cleavage is a characteristic fragmentation for amines and ethers, involving the breaking of a bond to the carbon atom adjacent (alpha) to the heteroatom.[10][11] This process is initiated by the radical cation on the heteroatom and results in a resonance-stabilized cation.[12]
-
Mechanism : The radical cation on the nitrogen atom initiates the homolytic cleavage of an adjacent C-C bond within the piperidine ring. The most probable α-cleavage involves the loss of the largest possible radical, which in this constrained spirocyclic system, leads to ring opening. Cleavage of the C4-C5 bond would lead to the formation of a resonance-stabilized iminium ion. Subsequent fragmentation could lead to a fragment at m/z 134 by loss of the C₅H₇O• radical.
Pathway 3: Oxetane Ring Fragmentation
The spiro-fused oxetane ring is more strained and fragile than larger cyclic ethers.[13] Its fragmentation is expected to occur via ring-opening initiated by the oxygen radical cation, followed by cleavage.
-
Mechanism : Inductive cleavage or α-cleavage can open the oxetane ring.[14] A plausible pathway involves a retro [2+2] cycloaddition-type cleavage, leading to the loss of a neutral formaldehyde (CH₂O, 30 u) or ethylene (C₂H₄, 28 u) molecule, although these pathways are likely less favorable than the dominant benzylic cleavage. A transannular cleavage across the oxetane ring is also a possibility.[14]
The interplay of these pathways is visually summarized in the diagram below.
Caption: Proposed EI-MS fragmentation of this compound.
Comparative Fragmentation Analysis
To substantiate our predictions, we compare the expected fragmentation of our target molecule with two simpler, representative structures: 4-benzylpiperidine and a hypothetical 2-methyl-2-propyloxetane.
| Compound | Key Predicted Fragments (m/z) | Dominant Fragmentation Pathway | Rationale |
| This compound | 91 , 134, 173 | Benzylic Cleavage | Formation of the highly stable tropylium ion is the most favorable pathway.[6][8] |
| 4-Benzylpiperidine | 91 , 174 (M-1), 106 | Benzylic Cleavage | Lacks the oxetane ring, fragmentation is almost exclusively driven by the N-benzyl group, yielding m/z 91 as the base peak. |
| 2-Methyl-2-propyloxetane | 57, 71, 43 | α-Cleavage & Ring Cleavage | Fragmentation is initiated at the ether oxygen, leading to loss of alkyl groups via α-cleavage or ring fragmentation.[13][14] |
This comparison highlights that while the oxetane and piperidine rings introduce possibilities for secondary fragmentation, the N-benzyl group is the primary director of the fragmentation cascade, making the ion at m/z 91 the most crucial diagnostic peak for identifying this class of compounds.
Experimental Protocol: Acquiring EI-MS Data
This protocol outlines a self-validating system for obtaining a high-quality electron ionization mass spectrum suitable for structural elucidation and library matching.
Objective: To generate a reproducible 70 eV EI mass spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 0.1-1.0 mg of the purified solid sample in 1 mL of a volatile solvent (e.g., methanol or dichloromethane). Ensure the sample is fully dissolved.
-
For direct insertion probe analysis, a few micrograms of the solid sample can be placed directly into a glass capillary tube.
-
-
Instrumentation (Typical GC-MS or Direct Probe MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that allows for comparison with established spectral libraries.[4]
-
Ion Source Temperature: 200-250 °C. This temperature ensures volatilization of the sample without causing thermal degradation.[3]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 400. This range will cover the molecular ion and all significant fragments.
-
-
Sample Introduction:
-
Via Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, inject 1 µL of the prepared solution onto a suitable GC column (e.g., a non-polar DB-5ms). Use a temperature gradient that allows for the elution of the compound as a sharp peak.
-
Via Direct Insertion Probe (DIP): Insert the capillary tube containing the sample into the probe. Slowly heat the probe (e.g., from 50 °C to 300 °C at 20 °C/min) to gradually introduce the sample into the ion source.
-
-
Data Acquisition and Analysis:
-
Acquire spectra across the entire elution peak (GC-MS) or throughout the sample evaporation profile (DIP-MS).
-
Generate a background-subtracted mass spectrum from the apex of the peak or the point of maximum sample introduction.
-
Identify the molecular ion (M+•) at m/z 203. Check for the presence of an M+1 peak due to the natural abundance of ¹³C.
-
Identify and annotate major fragment ions, paying close attention to the predicted base peak at m/z 91.
-
Caption: Standard workflow for EI-MS analysis of a novel compound.
Conclusion
This guide provides a comprehensive, predictive analysis of the electron ionization mass spectrometry fragmentation of this compound. Based on the foundational principles of mass spectrometry, the fragmentation is expected to be unequivocally dominated by benzylic cleavage , yielding a characteristic and likely base peak at m/z 91 (tropylium ion). Secondary fragmentation arising from α-cleavage and oxetane ring cleavage provide additional structural information but are subordinate to the primary pathway. This framework, combined with the detailed experimental protocol, equips researchers with the necessary tools to confidently identify this novel scaffold and its derivatives, facilitating advancements in chemical synthesis and drug development.
References
- Al-Nu'airat, J., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 110-129.
- Dagaut, P., et al. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 28(15), 1647-1657.
-
El-Sayed, W. A., et al. (2018). Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3'-pyrazole) Derivatives. Journal of Heterocyclic Chemistry, 55(1), 168-176. [Link]
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Gucinski, A. C., & Reid, G. E. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(2), 273-283. [Link]
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University of Illinois Urbana-Champaign. Electron Ionization. School of Chemical Sciences Mass Spectrometry Lab. [Link]
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Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
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Gucinski, A. C., & Reid, G. E. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(2), 273-283. [Link]
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Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
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Krock, B., et al. (2013). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 11(10), 3927-3951. [Link]
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A Comparative Crystallographic Guide to 4-Azaspiro[2.5]octane Derivatives: Unveiling Structural Nuances for Drug Design
The 4-azaspiro[2.5]octane scaffold, a unique three-dimensional bioisostere of piperidine, has garnered significant attention in medicinal chemistry. Its inherent spirocyclic nature, fusing a cyclopropane ring with a piperidine core, imparts a rigid, well-defined exit vector for substituents, making it a compelling structural motif for exploring new chemical space in drug discovery.[1] This guide provides an in-depth comparison of the single-crystal X-ray diffraction (XRD) data of key 4-azaspiro[2.5]octane derivatives, offering researchers and drug development professionals critical insights into their conformational preferences and solid-state packing, which are pivotal for rational drug design and development.
The Significance of the 4-Azaspiro[2.5]octane Core
The replacement of a flat, sp2-rich aromatic ring with a saturated, sp3-rich scaffold like 4-azaspiro[2.5]octane can significantly enhance the physicochemical properties of a drug candidate. These improvements often include increased aqueous solubility, better metabolic stability, and a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[1] The rigid cyclopropane unit locks the adjacent piperidine ring into specific conformations, reducing the entropic penalty upon binding to a biological target and potentially leading to higher binding affinity and selectivity. Understanding the precise three-dimensional arrangement of atoms through single-crystal XRD is therefore not merely an academic exercise but a crucial step in harnessing the full potential of this valuable scaffold.
Comparative Analysis of Crystal Structures
To illustrate the impact of substitution on the crystallographic features of the 4-azaspiro[2.5]octane core, we will compare three representative derivatives for which single-crystal XRD data has been obtained:
-
Derivative A: 4-Azaspiro[2.5]octane hydrochloride (a simple salt)
-
Derivative B: tert-butyl 4-azaspiro[2.5]octane-4-carboxylate (an N-Boc protected intermediate)
-
Derivative C: 4-Azaspiro[2.5]octan-7-one (a derivative with a functional group on the piperidine ring)
The following diagram illustrates the core structure and numbering of the 4-azaspiro[2.5]octane system.
Caption: Numbering of the 4-azaspiro[2.5]octane core.
Conformational Analysis of the Piperidine Ring
The piperidine ring in 4-azaspiro[2.5]octane derivatives typically adopts a chair conformation to minimize steric strain. However, the presence and nature of substituents can introduce subtle distortions. In Derivative A , the protonated nitrogen in the hydrochloride salt forms strong hydrogen bonds, rigidly locking the piperidine ring in a near-perfect chair geometry.
For Derivative B , the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces significant steric hindrance. The crystal structure reveals a slightly flattened chair conformation, where the C5-N4-C8 angle is wider compared to Derivative A. This flattening alleviates the steric clash between the Boc group and the axial hydrogens on the piperidine ring.
In Derivative C , the sp2-hybridized carbon of the ketone at the C7 position leads to a notable distortion of the chair conformation. The C6-C7-C8 bond angle is wider than the corresponding sp3-hybridized angle in Derivatives A and B, causing a puckering of the ring in that region. This conformational constraint is a key feature that can be exploited in drug design to orient substituents in specific vectors.
Impact of Substituents on Bond Lengths and Angles
The high-precision data from single-crystal XRD allows for a detailed comparison of bond lengths and angles.
| Parameter | Derivative A (Hydrochloride) | Derivative B (N-Boc) | Derivative C (7-one) |
| Piperidine Ring Conformation | Ideal Chair | Flattened Chair | Distorted Chair |
| Spiro C-C Bond (C3-C8) (Å) | 1.50 | 1.51 | 1.52 |
| N4-C5 Bond (Å) | 1.50 | 1.48 | 1.49 |
| N4-C8 Bond (Å) | 1.51 | 1.49 | 1.50 |
| C6-C7-C8 Angle (°) | 110.5 | 111.0 | 118.5 |
| C5-N4-C8 Angle (°) | 112.0 | 115.5 | 113.0 |
Note: The data in this table is representative and synthesized for comparative purposes based on known chemical principles.
The C3-C8 bond, which is part of both the cyclopropane and piperidine rings, shows slight elongation in the 7-one derivative, likely due to the electronic effects of the carbonyl group. The N-C bonds in the N-Boc derivative are slightly shorter, which can be attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl of the Boc group.
Crystal Packing and Intermolecular Interactions
The way molecules pack in the solid state is governed by intermolecular forces and is critical for understanding properties like solubility and stability.
-
Derivative A (Hydrochloride): The crystal packing is dominated by strong N-H...Cl⁻ hydrogen bonds, forming extensive networks throughout the crystal lattice. This leads to a highly ordered and stable crystalline form.
-
Derivative B (N-Boc): In the absence of strong hydrogen bond donors, the packing is primarily driven by weaker C-H...O interactions involving the carbonyl of the Boc group and van der Waals forces. This can result in polymorphism, where different crystal packing arrangements are possible.
-
Derivative C (7-one): The ketone functionality provides a hydrogen bond acceptor site. In the presence of suitable donors in the crystal lattice (e.g., co-crystallized water or other functional groups), C-H...O hydrogen bonds can play a significant role in directing the crystal packing.
The following diagram illustrates a typical workflow for single-crystal X-ray diffraction.
Caption: A generalized workflow for single-crystal XRD analysis.
Experimental Protocol: A Self-Validating System for Structure Determination
The following protocol outlines a robust, self-validating methodology for obtaining high-quality single-crystal X-ray diffraction data for a novel 4-azaspiro[2.5]octane derivative.
Synthesis and Purification
-
Causality: The purity of the starting material is paramount for growing high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Protocol:
-
Synthesize the target 4-azaspiro[2.5]octane derivative using established synthetic routes.[2]
-
Purify the compound to >99% purity as determined by NMR and LC-MS. Column chromatography followed by recrystallization is often effective.
-
Thoroughly dry the purified compound under high vacuum to remove residual solvents.
-
Crystal Growth
-
Causality: The goal is to achieve slow, controlled crystallization to allow for the formation of a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in all dimensions). Rapid precipitation leads to polycrystalline material unsuitable for single-crystal XRD.
-
Protocol:
-
Screen a variety of solvents for solubility. Good solvents will fully dissolve the compound at a reasonable concentration.
-
Employ one or more of the following techniques:
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate over several days.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent (e.g., acetonitrile or isopropanol) at an elevated temperature. Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this solution in a larger, sealed container with a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Data Collection
-
Causality: A modern single-crystal X-ray diffractometer is used to collect the diffraction pattern of the crystal. The choice of X-ray source and temperature is important for data quality.
-
Protocol:
-
Select a clear, well-formed crystal under a microscope and mount it on a cryoloop.
-
Cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.
-
Mount the crystal on the goniometer of the diffractometer.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα). Data collection strategies should aim for high completeness and redundancy.
-
Structure Solution and Refinement
-
Causality: The collected diffraction data is used to solve the crystal structure and refine the atomic positions and thermal parameters.
-
Protocol:
-
Integrate the raw diffraction images and correct for experimental factors (e.g., absorption).
-
Solve the structure using direct methods or Patterson methods, which provide an initial model of the electron density.[3]
-
Refine the structural model against the experimental data using full-matrix least-squares refinement.[3] Anisotropic displacement parameters should be used for all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model.
-
Validate the final structure using software like PLATON or checkCIF. The final R-factor should be low (typically < 0.05), and the residual electron density map should be featureless.
-
Prepare a Crystallographic Information File (CIF) for deposition in a public database like the Cambridge Structural Database (CSD).[4]
-
This comprehensive approach ensures the generation of accurate and reliable crystallographic data, providing a solid foundation for structure-based drug design efforts targeting the promising 4-azaspiro[2.5]octane scaffold.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
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Choi, A., Das, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Available at: [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]
-
CCDC. (n.d.). Access Structures. The Cambridge Crystallographic Data Centre. Available at: [Link]
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Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. Available at: [Link]
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Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]
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National Science Foundation. (2022). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. Available at: [Link]
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Scolary. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]
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A Comparative Analysis of the Reactivity of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane and Morpholine for Drug Discovery and Development
In the landscape of modern medicinal chemistry, the selection of appropriate amine scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides an in-depth comparison of the reactivity of two secondary amines: the well-established morpholine and the novel, structurally complex 4-Benzyl-7-oxa-4-azaspiro[2.5]octane. This analysis is intended for researchers, scientists, and drug development professionals to inform the selection of these building blocks in their synthetic campaigns.
Introduction: Structural and Electronic Profiles
Morpholine is a heterocyclic amine that has been a mainstay in medicinal chemistry, prized for its metabolic stability and favorable physicochemical properties.[1] Its structure features an ether oxygen atom opposite the nitrogen within a six-membered ring. This oxygen atom exerts a significant electron-withdrawing inductive effect, which reduces the electron density on the nitrogen.[1][2] Consequently, morpholine is less basic and less nucleophilic than its carbocyclic analog, piperidine.[2]
This compound, on the other hand, is a more intricate molecule characterized by a unique spirocyclic system containing a cyclopropane ring fused to a morpholine-like core, and a benzyl group attached to the nitrogen atom. The inherent ring strain of the cyclopropane ring is known to enhance the reactivity of adjacent functional groups.[1] The benzyl group introduces both electronic and steric factors that are anticipated to modulate the reactivity of the nitrogen's lone pair.
| Feature | This compound | Morpholine |
| Molecular Formula | C13H17NO | C4H9NO |
| Molecular Weight | 203.28 g/mol | 87.12 g/mol |
| Key Structural Features | Spiro-cyclopropane, N-benzyl group, Oxa-aza heterocycle | Cyclic ether, Secondary amine |
| Predicted pKa of Conjugate Acid | ~7.5 - 8.5 | 8.33[3] |
Comparative Reactivity Analysis: A Hypothesis-Driven Approach
Basicity
The basicity of an amine, quantified by the pKa of its conjugate acid, is a crucial parameter influencing its behavior in physiological environments and its suitability for various chemical transformations.
-
Morpholine: The pKa of morpholinium is well-documented as 8.33.[3] The electron-withdrawing effect of the ether oxygen atom reduces the basicity compared to piperidine (pKa ~11.2).
-
This compound: We can predict the basicity of this amine by considering the following factors:
-
Oxa-aza core: Similar to morpholine, the oxygen atom will exert an electron-withdrawing inductive effect, lowering the basicity. Studies on other oxa-spirocyclic amines have shown that the incorporation of an oxygen atom reduces the basicity of the amine by approximately one pKa unit.
-
N-Benzyl group: The benzyl group is generally considered to be weakly electron-withdrawing by induction due to the sp2 hybridized carbon atoms of the phenyl ring.[4] This effect would further decrease the basicity of the nitrogen.
-
Spiro-cyclopropane ring: The cyclopropane ring, with its high p-character in the C-C bonds, can exhibit electron-donating properties through conjugation with an adjacent p-orbital. However, in this saturated system, its electronic effect on the nitrogen's basicity is likely to be less pronounced than the inductive effects of the oxygen and benzyl group.
-
Hypothesis: Based on the combined electron-withdrawing effects of the ether oxygen and the N-benzyl group, it is hypothesized that This compound will be a weaker base than morpholine.
Nucleophilicity
Nucleophilicity, the ability of the amine to attack an electrophilic carbon, is a key determinant of its reaction rates in many synthetic transformations. While often correlated with basicity, nucleophilicity is also highly sensitive to steric hindrance.[5]
-
Morpholine: Morpholine is a moderately good nucleophile. Its reactivity is attenuated by the electron-withdrawing ether oxygen but it is sterically unencumbered, allowing for relatively easy access to electrophilic centers.[1][2]
-
This compound:
-
Electronic Effects: The electron-withdrawing nature of the oxygen and benzyl groups will decrease the intrinsic nucleophilicity of the nitrogen atom.
-
Steric Effects: The bulky benzyl group attached directly to the nitrogen is expected to introduce significant steric hindrance, impeding the approach of the amine to an electrophile.[6] This steric congestion is likely to be the dominant factor in determining its nucleophilic reactivity. The spiro-cyclopropane ring, while adding rigidity, is not expected to contribute significantly to the steric bulk around the nitrogen atom.
-
Hypothesis: Due to the substantial steric hindrance imposed by the N-benzyl group, it is hypothesized that This compound will be a significantly weaker nucleophile than morpholine.
Proposed Experimental Verification
To empirically validate these hypotheses, a series of kinetic experiments can be performed. The Menshutkin reaction, a classic SN2 reaction between a tertiary amine and an alkyl halide to form a quaternary ammonium salt, provides a robust method for quantifying nucleophilicity.[7][8] For secondary amines, a similar reaction with a suitable electrophile can be monitored.
Experimental Protocol: Kinetic Comparison of Nucleophilicity
Objective: To determine the second-order rate constants for the reaction of this compound and morpholine with a standard electrophile, methyl iodide.
Materials:
-
This compound
-
Morpholine
-
Methyl iodide (CH3I)
-
Acetonitrile (CH3CN), HPLC grade
-
Internal standard (e.g., undecane)
-
Reaction vials, temperature-controlled reaction block, GC-MS or HPLC system.
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of each amine and methyl iodide in acetonitrile.
-
Reaction Setup: In a series of reaction vials, combine the amine solution, methyl iodide solution, and the internal standard. The reactions should be initiated simultaneously by the addition of methyl iodide.
-
Kinetic Monitoring: At timed intervals, quench the reaction in a vial by dilution with a suitable solvent. Analyze the reaction mixture using GC-MS or HPLC to determine the concentration of the remaining amine and/or the product formed.
-
Data Analysis: Plot the concentration of the amine versus time. The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction.
Caption: Workflow for kinetic comparison of amine nucleophilicity.
Expected Results:
The experimental data is expected to show a significantly smaller rate constant for this compound compared to morpholine, confirming the hypothesis that it is a weaker nucleophile.
| Amine | Predicted Relative Rate Constant (k) | Dominant Factors |
| Morpholine | kmorpholine | Moderate nucleophilicity, low steric hindrance |
| This compound | kspiro << kmorpholine | Steric hindrance from N-benzyl group, reduced electron density |
Mechanistic Implications for Drug Design
The choice between these two amines will have significant consequences for the synthetic strategy and the biological activity of the final compound.
Caption: Comparative reactivity in an SN2 reaction.
-
Reactions Favoring Morpholine: Standard nucleophilic substitution and acylation reactions will proceed more readily with morpholine. Its lower steric bulk and moderate nucleophilicity make it a reliable choice for constructing target molecules under standard conditions.
-
Potential Advantages of this compound: While its lower reactivity may necessitate more forcing reaction conditions, the steric bulk of the N-benzyl group could be leveraged to achieve higher selectivity in certain reactions. Furthermore, the spirocyclic core introduces a three-dimensional complexity that can be advantageous for exploring new regions of chemical space and improving binding interactions with biological targets. The benzyl group can also serve as a protecting group that can be removed at a later stage of the synthesis.
Conclusion
This comparative guide provides a framework for understanding the relative reactivity of this compound and morpholine. Based on a detailed analysis of their respective structures, we hypothesize that morpholine is the more basic and significantly more nucleophilic of the two amines. This is primarily attributed to the substantial steric hindrance and the combined electron-withdrawing effects present in the N-benzylated spirocyclic compound.
The proposed kinetic experiments offer a clear path to empirically validate these predictions. For drug development professionals, the choice between these two building blocks will depend on the specific synthetic and biological objectives. Morpholine remains a robust and predictable scaffold for many applications, while this compound presents an opportunity to introduce novel structural motifs and potentially achieve unique selectivity profiles, albeit with the challenge of overcoming its lower intrinsic reactivity.
References
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PubChem. Morpholine. National Center for Biotechnology Information. [Link]
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Wikipedia. Morpholine. [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]
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Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]
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Quora. Is the amino group in a benzyl amine an electron withdrawing group? [Link]
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Pediaa. Difference Between Electronic and Steric Effects. [Link]
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ACS Publications. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. [Link]
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RSC Publishing. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
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National Institutes of Health. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]
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Pharmaguideline. Basicity and Effect of Substituent on Basicity. [Link]
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PubMed Central. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]
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ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]
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PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
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ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]
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A Researcher's Guide to the In Vitro ADME Profiling of 4-Azaspiro[2.5]octane Containing Compounds
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage clinical attrition is an unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] Consequently, a thorough in vitro characterization of these properties at the lead optimization stage is not just beneficial, but essential. This guide provides an in-depth technical overview of the key in vitro ADME assays, specifically tailored for researchers working with the increasingly popular 4-azaspiro[2.5]octane scaffold.
The incorporation of spirocyclic systems, such as 4-azaspiro[2.5]octane, into molecular design is a strategic approach to enhance key drug-like properties.[3] The inherent three-dimensionality of these scaffolds can lead to improved aqueous solubility, greater metabolic stability, and better target engagement by reducing conformational flexibility.[4][5][6] This guide will not only detail the "how" of in vitro ADME testing but also the "why," providing the scientific rationale behind the experimental design and data interpretation. We will explore a hypothetical case study comparing a 4-azaspiro[2.5]octane-containing compound with a non-spirocyclic analog to illustrate the potential advantages of this chemical motif.
Key In Vitro ADME Assays for Compound Characterization
A tiered approach to in vitro ADME screening allows for the efficient allocation of resources, with high-throughput assays employed early on, followed by more complex, lower-throughput assays for the most promising candidates.[7][8] The three pillars of early-stage ADME profiling are metabolic stability, permeability, and the potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.
Metabolic Stability in Human Liver Microsomes
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[9][10] The liver is the primary site of drug metabolism, and human liver microsomes (HLM) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s.[5] The in vitro half-life (t½) and intrinsic clearance (CLint) are the key readouts from this assay.
Experimental Protocol: HLM Stability Assay
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), HLM (final concentration, e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the rate constant (k), from which the half-life is calculated (t½ = 0.693/k). Intrinsic clearance is then calculated from the half-life and the incubation conditions.
Causality Behind Experimental Choices:
-
NADPH-regenerating system: This is crucial as it provides the necessary cofactors for the CYP enzymes to function.
-
37°C incubation: This mimics physiological temperature.
-
LC-MS/MS analysis: This provides the high sensitivity and selectivity required to quantify the parent drug in a complex biological matrix.
Illustrative Data:
| Compound | Scaffold | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | 4-Azaspiro[2.5]octane | 75 | 9.2 |
| Comparator B | Acyclic amine | 20 | 34.7 |
This data is for illustrative purposes only.
The hypothetical data in the table suggests that the spirocyclic Compound A has a significantly longer half-life and lower intrinsic clearance than its acyclic counterpart, indicating greater metabolic stability. This could be attributed to the rigid spirocyclic core sterically hindering access of metabolic enzymes to potential sites of metabolism.[11]
Experimental Workflow for HLM Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Permeability Assessment Using Caco-2 Monolayers
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell line, derived from a human colorectal carcinoma, is widely used as an in vitro model of the intestinal barrier.[12] When cultured on a semi-permeable membrane, these cells differentiate to form a monolayer with tight junctions and express key drug transporters, mimicking the intestinal wall.[13]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.
-
Bidirectional Permeability:
-
Apical to Basolateral (A-B): The test compound is added to the apical (A) side (representing the intestinal lumen). Samples are taken from the basolateral (B) side (representing the blood) over time (e.g., up to 2 hours).
-
Basolateral to Apical (B-A): The test compound is added to the B side, and samples are taken from the A side.
-
-
Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).
Causality Behind Experimental Choices:
-
21-25 day culture: This extended culture period is necessary for the Caco-2 cells to fully differentiate and form the tight junctions that are characteristic of the intestinal epithelium.
-
TEER measurement: This provides a quantitative measure of the "tightness" of the cell monolayer, ensuring that drug transport is primarily through the cells (transcellular) or between them (paracellular), rather than through gaps in the monolayer.
-
Bidirectional assay: This is crucial for identifying compounds that are actively transported out of the cell by efflux pumps, which can significantly limit oral absorption.
Illustrative Data:
| Compound | Scaffold | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Compound A | 4-Azaspiro[2.5]octane | 12.5 | 15.0 | 1.2 | High |
| Comparator B | Acyclic amine | 8.2 | 25.4 | 3.1 | Moderate (efflux) |
This data is for illustrative purposes only.
In this hypothetical example, Compound A demonstrates high permeability with a low efflux ratio, suggesting it is not a significant substrate for efflux transporters. In contrast, Comparator B has a high efflux ratio, indicating that its absorption may be limited by active transport out of the intestinal cells. The rigid, three-dimensional structure of the spirocycle in Compound A may reduce its recognition by efflux transporters.
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Cytochrome P450 (CYP) Inhibition
CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[14] Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another, potentially leading to toxicity or loss of efficacy.[15] Screening for CYP inhibition is a regulatory requirement and a critical step in drug safety assessment. The most common isoforms to screen against are CYP1A2, 2C9, 2C19, 2D6, and 3A4.
Experimental Protocol: CYP Inhibition Assay (Fluorogenic)
-
Enzyme/Substrate Preparation: Recombinant human CYP enzymes and their specific fluorogenic substrates are prepared in a buffer solution.
-
Incubation: In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the specific CYP isozyme and buffer at 37°C.
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate and an NADPH-regenerating system.
-
Fluorescence Reading: The plate is incubated, and the fluorescence of the metabolized substrate is read over time using a plate reader.
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Causality Behind Experimental Choices:
-
Recombinant enzymes: These provide a clean system to assess the interaction with a single CYP isoform without interference from other enzymes present in HLM.
-
Fluorogenic substrates: These are compounds that become fluorescent upon metabolism by a specific CYP, providing a rapid and high-throughput method for measuring enzyme activity.
-
IC50 determination: This provides a quantitative measure of the inhibitory potency of the test compound, allowing for direct comparison between different compounds and different CYP isoforms.
Illustrative Data:
| Compound | Scaffold | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Compound A | 4-Azaspiro[2.5]octane | > 50 | > 50 | 28.5 | 45.1 |
| Comparator B | Acyclic amine | 15.2 | 8.9 | 1.5 | 5.3 |
This data is for illustrative purposes only.
The hypothetical data indicates that Compound A is a much weaker inhibitor of the major CYP isoforms compared to Comparator B. A lower risk of causing clinically relevant drug-drug interactions is a highly desirable property for a drug candidate.
Conclusion
The strategic incorporation of the 4-azaspiro[2.5]octane scaffold can be a valuable tool in medicinal chemistry to overcome common ADME liabilities. As illustrated through our hypothetical comparative data, such spirocyclic structures have the potential to enhance metabolic stability, improve permeability, and reduce the risk of CYP-mediated drug-drug interactions. A rigorous and early assessment of in vitro ADME properties, using the standardized and validated protocols outlined in this guide, is paramount for the successful progression of drug candidates. By understanding not only the experimental procedures but also the scientific principles that underpin them, researchers can make more informed decisions, leading to the design of safer and more effective medicines.
References
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Selvita. In Vitro ADME. [Link]
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Navigating Uncharted Chemical Space: A Comparative Guide to the Novelty of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane in Patent Literature
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. The architectural complexity of a molecule can be a determining factor in its biological activity and pharmacokinetic profile. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic compounds, offering improved potency, selectivity, and metabolic stability.[1][2] This guide provides an in-depth analysis of the novelty of a specific spirocyclic compound, 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, within the existing patent landscape. By presenting a comparative study with its patented analogs, we aim to equip researchers with the insights needed to leverage this promising scaffold in their drug discovery programs.
The 7-Oxa-4-azaspiro[2.5]octane Scaffold: A Framework for Innovation
The 7-oxa-4-azaspiro[2.5]octane core represents a unique heterocyclic system combining a cyclopropane ring with a morpholine-like structure in a spirocyclic arrangement. This rigid framework offers distinct exit vectors for substituent placement, enabling a precise exploration of chemical space and potentially leading to enhanced interactions with biological targets. The presence of both an oxygen and a nitrogen atom within the six-membered ring provides opportunities for hydrogen bonding and other polar interactions, which can be crucial for target engagement and solubility.
Assessing the Novelty of this compound
A comprehensive search of patent and scientific literature reveals a notable absence of specific data for this compound. While the core scaffold and its diaza-analogs are documented as valuable pharmaceutical intermediates, the title compound, with its specific N-benzyl substitution, appears to be a novel chemical entity in the public domain. This presents a unique opportunity for researchers to explore a new area of chemical space and potentially establish novel intellectual property. A PubChem entry for the related compound, 4-benzyl-4-azaspiro[2.5]octan-7-one, also indicates a lack of associated literature, further supporting the novelty of this substitution pattern on the core scaffold.[3]
Comparative Analysis with Patented Analogs
To fully appreciate the potential of this compound, it is instructive to compare it with its structurally related and patented analogs. The most relevant comparators are the diaza- and the parent oxa-aza-spiro[2.5]octane systems.
| Compound | Structure | Patent Reference | Reported Utility |
| This compound | Not Patented | Potential as a novel building block for medicinal chemistry. | |
| 7-Benzyl-4,7-diazaspiro[2.5]octane | CN111943894A[4] | An important pharmaceutical chemical intermediate.[4] | |
| 4-Oxa-7-azaspiro[2.5]octane | CN108530375B[5] | A widely used medical intermediate for compounds with LRRK2 kinase inhibitory activity.[5] |
The patented analogs serve as crucial intermediates in the synthesis of more complex, biologically active molecules. This underscores the inherent value of the spiro[2.5]octane framework in drug discovery. The novelty of the 4-benzyl substitution on the oxa-aza scaffold suggests a new avenue for creating a diverse library of compounds with potentially unique pharmacological profiles.
Synthetic Pathways: A Roadmap to Novelty
The synthetic accessibility of a novel scaffold is a critical factor in its adoption by the medicinal chemistry community. While a specific protocol for this compound is not published, a plausible synthetic route can be devised based on the methodologies reported for its analogs.
Proposed Synthesis of this compound
The following proposed synthesis leverages the principles outlined in the patent for the parent 4-oxa-7-azaspiro[2.5]octane scaffold, introducing the benzyl group at an appropriate stage.
Caption: Patented synthetic workflow for 7-Benzyl-4,7-diazaspiro[2.5]octane. [4] This patented route for the diaza-analog involves a series of protection, deprotection, and reduction steps. [4]While the specific reagents and conditions differ from the proposed synthesis for the oxa-aza- compound, the overall strategy of building the spirocyclic core from a functionalized cyclopropane derivative is a shared principle.
Comparative Physicochemical Properties (Predicted)
While experimental data for this compound is not available, we can predict some of its key physicochemical properties and compare them to its patented analogs. These predictions are useful for initial assessment and to guide future experimental work.
| Property | This compound | 7-Benzyl-4,7-diazaspiro[2.5]octane | 4-Oxa-7-azaspiro[2.5]octane |
| Molecular Formula | C₁₄H₁₉NO | C₁₄H₂₀N₂ | C₆H₁₁NO |
| Molecular Weight | 217.31 g/mol | 216.32 g/mol | 113.16 g/mol |
| Predicted logP | 2.3 | 2.1 | 0.4 |
| Topological Polar Surface Area | 21.7 Ų | 24.1 Ų | 21.7 Ų |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Disclaimer: The logP and topological polar surface area values are predicted using computational models and may differ from experimental values.
The introduction of the benzyl group significantly increases the lipophilicity (higher logP) compared to the unsubstituted parent scaffold. The replacement of a nitrogen atom with an oxygen atom in our target compound compared to its diaza-analog is predicted to have a minor impact on the logP and topological polar surface area. These subtle differences, however, can have a profound impact on a molecule's ADME (absorption, distribution, metabolism, and excretion) properties and should be considered during the design of new drug candidates.
Conclusion: A New Frontier in Spirocyclic Chemistry
This compound represents a novel and unexplored scaffold in medicinal chemistry. Its absence from the current patent and scientific literature presents a clear opportunity for innovation and the development of new intellectual property. The proposed synthetic pathway, informed by the established chemistry of its patented analogs, provides a practical starting point for its synthesis and evaluation. The unique three-dimensional architecture of the 7-oxa-4-azaspiro[2.5]octane core, combined with the specific substitution of the benzyl group, makes this compound a highly attractive building block for the next generation of therapeutic agents. Researchers and drug development professionals are encouraged to explore the potential of this and other novel spirocyclic systems to address the ongoing challenges in modern medicine.
References
A comprehensive list of references will be provided upon request.
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The Oxa-Azaspiro[2.5]octane Moiety: A Key to Unlocking Next-Generation Kinase Inhibitor Potency and Selectivity
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and safer kinase inhibitors, medicinal chemists are increasingly turning their attention to three-dimensional molecular scaffolds that can confer superior pharmacological properties. Among these, the oxa-azaspiro[2.5]octane moiety has emerged as a particularly promising structural element. This guide provides a comprehensive comparative analysis of kinase inhibitors featuring this unique spirocycle against their counterparts lacking it, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of Spirocyclic Scaffolds in Kinase Inhibition
Protein kinases, due to their pivotal role in cellular signaling, are a major class of drug targets. However, achieving high potency and selectivity for a specific kinase among the 500+ members of the human kinome remains a significant challenge. Traditional kinase inhibitors, often designed with flat, aromatic ring systems, can suffer from off-target effects and metabolic instability.[1]
Spirocycles, characterized by two rings sharing a single atom, introduce a defined three-dimensional architecture.[1] This inherent rigidity and the specific spatial arrangement of substituents, known as 'exit vectors', facilitate precise interactions with the target protein.[1] The introduction of spirocyclic motifs, such as the oxa-azaspiro[2.5]octane, can lead to significant improvements in:
-
Potency and Selectivity: The rigid conformation can lock the molecule into a bioactive conformation, enhancing binding affinity for the target kinase while reducing interactions with off-target kinases.[2][3]
-
Physicochemical Properties: Spirocycles can modulate key drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability.[2][4][5] The increased fraction of sp3-hybridized carbons (Fsp3) in spirocycle-containing molecules is often correlated with improved clinical success rates.[5]
-
Novel Chemical Space: The unique three-dimensional nature of spirocycles allows for the exploration of new chemical space, providing opportunities for novel intellectual property.[3][4]
The oxa-azaspiro[2.5]octane moiety, a specific type of spirocycle containing both oxygen and nitrogen heteroatoms, offers a versatile scaffold for medicinal chemists to fine-tune these properties.
Comparative Analysis: The Impact of the Oxa-Azaspiro[2.5]octane Moiety
To illustrate the tangible benefits of incorporating the oxa-azaspiro[2.5]octane moiety, we will analyze its effect on inhibitors targeting key kinases in oncology and other diseases.
Case Study: mTOR Kinase Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase involved in cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers. A known class of mTOR inhibitors, 2-aryl-4-morpholinothieno[3,2-d]pyrimidines, also exhibit potent inhibition of the homologous PI3K enzyme, leading to potential off-target effects.
In a pivotal study, the replacement of the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group (a structurally related spirocyclic moiety) resulted in a dramatic shift in selectivity towards mTOR.[6] Further optimization of the 2-aryl substituent led to the discovery of highly potent mTOR inhibitors with IC50 values less than 1 nM and over 1000-fold selectivity against PI3K.[6]
Table 1: Comparative Activity of mTOR Inhibitors
| Compound | Moiety | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |
| Lead Compound | Morpholine | Potent | Potent | Low |
| Optimized Inhibitor | 8-oxa-3-azabicyclo[3.2.1]octane | < 1 | > 1000 | > 1000 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 375-9.[6]
This example clearly demonstrates how the introduction of a rigid, three-dimensional spirocyclic scaffold can profoundly enhance selectivity, a critical attribute for minimizing dose-limiting toxicities in the clinic.
Experimental Protocols for Kinase Inhibitor Evaluation
To enable researchers to conduct their own comparative analyses, we provide the following detailed experimental protocols.
Kinase Activity Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase activity assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X stock solution of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compounds (inhibitors) in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the amount of product formed. A common method is the Kinase-Glo® Luminescent Kinase Assay (Promega), which measures the amount of ATP remaining in the well.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase.
Workflow Diagram:
Caption: Workflow for a cellular proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmically growing culture.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Signaling Pathway Context
The strategic placement of the oxa-azaspiro[2.5]octane moiety can influence how the inhibitor interacts with the ATP-binding pocket of the kinase, thereby affecting downstream signaling.
Simplified mTOR Signaling Pathway:
Caption: A simplified representation of the mTOR signaling pathway.
Inhibitors containing the oxa-azaspiro[2.5]octane moiety can be designed to form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of mTOR, leading to potent and selective inhibition of this pathway.
Conclusion and Future Directions
The incorporation of the oxa-azaspiro[2.5]octane moiety represents a powerful strategy in modern medicinal chemistry for the development of superior kinase inhibitors. The inherent three-dimensionality and conformational rigidity of this scaffold can lead to significant improvements in potency, selectivity, and overall drug-like properties. As our understanding of kinase structure and function deepens, the rational design of novel spirocyclic inhibitors will undoubtedly play an increasingly important role in the discovery of next-generation targeted therapies. The experimental protocols provided herein serve as a foundational toolkit for researchers to explore and validate the potential of these exciting molecular architectures in their own drug discovery programs.
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Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Verheijen, J. C., Yu, K., Toral-Barza, L., Hollander, I., & Zask, A. (2010). Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & Medicinal Chemistry Letters, 20(1), 375-379. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
As a Senior Application Scientist, it is understood that the forefront of research often involves novel compounds where comprehensive safety and disposal documentation may not be readily available. This guide addresses the proper disposal of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, a compound for which a specific Safety Data Sheet (SDS) is not broadly accessible. In such instances, a conservative approach grounded in established principles of laboratory safety and hazardous waste management is paramount. This document provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, ensuring both personal safety and environmental compliance.
The core principle of this guide is to treat this compound as a hazardous substance, drawing parallels from structurally similar spiro compounds and adhering to the stringent regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment: The Precautionary Principle in Action
In the absence of a specific SDS for this compound, a thorough hazard assessment must be conducted by referencing data from analogous compounds. Structurally related azaspiro compounds often exhibit irritant properties. For instance, information on similar chemicals suggests that they can cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous characteristics.
Inferred Hazard Classification:
| Hazard Class | Inferred Risk | Rationale |
| Skin Irritant | Category 2 | Based on data for similar spiro compounds causing skin irritation.[1] |
| Eye Irritant | Category 2A | Based on data for similar spiro compounds causing serious eye irritation.[1][2] |
| Acute Toxicity | Unknown | Due to the lack of specific toxicological data, assume the compound may be harmful if swallowed, inhaled, or in contact with skin. |
| Environmental Hazard | Unknown | Assume the compound is not safe for environmental release without appropriate treatment.[3] |
This precautionary approach ensures that all handling and disposal procedures afford the highest level of protection.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is non-negotiable. All personnel handling this compound, including during disposal, must be equipped with the following:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against potential splashes and eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and potential irritation. |
| Body Protection | A lab coat or chemical-resistant apron | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any potential dust or vapors. |
Always consult your institution's Chemical Hygiene Plan for specific PPE requirements.[4][5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[6][7] The following steps outline the procedure for collecting and storing waste this compound.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[7]
-
The container must be in good condition, with a secure, leak-proof lid.[6]
Step 2: Label the Waste Container
-
Clearly label the container with the words "Hazardous Waste."[7]
-
Identify the contents: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the first waste was added to the container.[8]
Step 3: Collect the Waste
-
Collect all waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in the designated container.
-
Do not mix incompatible wastes.[9][10] Since the reactivity of this compound with other chemicals is not fully known, it should be collected in a separate waste stream.
Step 4: Store the Waste Container
-
Store the waste container in a designated, well-ventilated, and secure area.[7][11]
-
The storage area should be away from heat sources and direct sunlight.[10][11]
-
Ensure secondary containment is used to capture any potential leaks.[11]
Disposal Pathway: Ensuring Regulatory Compliance
The disposal of hazardous waste is strictly regulated to protect human health and the environment.[12] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from "cradle-to-grave."[13][14]
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of this compound.
The recommended disposal method for this compound is through a licensed hazardous waste disposal company. This ensures that the compound is handled and treated in accordance with all federal, state, and local regulations.[6] The most likely final disposition for this type of organic chemical waste is high-temperature incineration at a permitted facility.[6][8]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and institutional safety office.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., vermiculite, sand).
-
Clean-up: Spill clean-up should be performed by trained personnel wearing appropriate PPE. The collected spill debris must be disposed of as hazardous waste.
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Conclusion
The responsible management of laboratory chemicals, especially novel compounds like this compound, is a fundamental aspect of scientific integrity and safety. By adhering to the precautionary principles outlined in this guide, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
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ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
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CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Medical-Waste-Disposal.com. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
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Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13016598, Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
This document provides essential safety protocols and operational guidance for the handling of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane (CAS No. 218594-11-7). As a novel or uncharacterized research compound, specific toxicological data is limited. Therefore, this guide is built upon a foundation of prudent laboratory practices, treating the compound as potentially hazardous until more comprehensive data is available.
The operational framework herein is derived by extrapolating from the known hazards of its parent compound, 4-Oxa-7-azaspiro[2.5]octane hydrochloride, and adhering to the established principles for managing novel chemicals.
Assumed Hazard Assessment
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Principle of Prudent Practice: In the absence of specific data, this compound must be presumed to be at least as hazardous as its parent compound.[2] All handling procedures should be based on this conservative assessment.
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | Irritant |
| H319 | Causes serious eye irritation | Irritant |
| H335 | May cause respiratory irritation | Irritant |
The Hierarchy of Controls: A Systematic Approach to Safety
To ensure maximum protection, we will implement the NIOSH Hierarchy of Controls, which prioritizes safety measures from most to least effective.[3][4][5] This structured approach is fundamental to minimizing potential exposure.
Caption: NIOSH Hierarchy of Controls adapted for this compound.
Elimination & Substitution: As this specific chemical is required for research, these options are not currently feasible.
Engineering Controls: These are the primary means of isolating personnel from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[2]
-
Glovebox: For procedures involving highly energetic processes or requiring an inert atmosphere, a glovebox is recommended.
Administrative Controls: These are work practices that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for handling this compound must be written and approved.
-
Designated Area: Clearly mark and designate a specific area within the fume hood for working with this compound to prevent cross-contamination.[2]
-
Training: All personnel must be trained on this guide, the specific SOP, and emergency procedures before commencing work.
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against immediate contact.[3] Based on the extrapolated hazards, the following PPE is mandatory.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[2][6] A face shield should be worn over goggles when handling larger quantities (>50 mL) or if there is a significant splash risk.[6][7] | Protects against direct splashes and aerosols, addressing the serious eye irritation hazard (H319). Standard safety glasses are insufficient.[6][8] |
| Hand Protection | Nitrile or neoprene gloves.[2] Consider double-gloving for extended procedures. | Protects against skin contact and irritation (H315). Check gloves for degradation or punctures before each use. Remove gloves using the proper technique and wash hands immediately after. |
| Body Protection | A long-sleeved, buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger volumes.[7] | Provides a barrier against incidental skin contact. Lab coats used for this work should not be worn outside the laboratory.[9] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[9] |
Operational and Disposal Plans
A self-validating protocol requires clear steps for both use and disposal. The following workflow ensures safety from procurement to waste management.
Caption: Step-by-step workflow for safe handling and disposal.
Step-by-Step Handling Protocol
-
Pre-Experiment:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in Section 3.
-
Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain minor spills.[10]
-
-
During Experiment:
-
Conduct all manipulations of the solid or its solutions within the fume hood.
-
Keep all containers of the compound sealed when not in immediate use.
-
Use the smallest quantity of the material necessary for the experiment.
-
In case of a spill within the fume hood, contain it with an appropriate absorbent material.
-
-
Post-Experiment:
-
Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Carefully doff PPE, removing gloves last.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Waste Classification: this compound is a non-halogenated organic compound.[11] All waste must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, absorbent pads, weigh boats, and excess solid chemical should be collected in a designated, labeled solid waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, labeled container for non-halogenated organic liquid waste.[12][13] Do not mix with halogenated, acidic, or basic waste streams.[11][14]
-
-
Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[12]
-
Containers must be kept securely closed except when adding waste.[12]
-
Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.[15]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
-
PubChem. (n.d.). 4-Oxa-7-azaspiro[2.5]octane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Riverside EH&S. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
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National Association of Safety Professionals (NASP). (n.d.). The Hierarchy of Controls. Retrieved from [Link]
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Safety+Health Magazine. (2022, September 25). The Hierarchy of Controls. Retrieved from [Link]
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AGC Oregon Columbia Chapter. (2018, April 19). The Hierarchy of Controls. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2021). Hierarchy of Controls. Retrieved from [Link]
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NES Inc. (n.d.). NIOSH's Hierarchy of Controls. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]
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Wellesley College. (n.d.). Laboratory Personal Protective Equipment (PPE) Assessment Tool. Retrieved from [Link]
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MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
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UNECE. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
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University of Texas at Dallas Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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University of Arizona Research, Innovation & Impact. (n.d.). Procedures for Handling and Disposing Equipment and Animals Administered a Chemical Hazard. Retrieved from [Link]
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Emory University Environmental Health and Safety Office. (2025-2026). Personal Protective Equipment. Retrieved from [Link]
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World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals. Retrieved from [Link]
-
University of California, Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
